Product packaging for 3-Feruloylquinic acid(Cat. No.:CAS No. 87099-72-7)

3-Feruloylquinic acid

Cat. No.: B104435
CAS No.: 87099-72-7
M. Wt: 368.3 g/mol
InChI Key: RAGZUCNPTLULOL-KQJPBSFVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Feruloylquinic acid is a quinic acid.
This compound has been reported in Vaccinium dunalianum, Artemisia annua, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O9 B104435 3-Feruloylquinic acid CAS No. 87099-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGZUCNPTLULOL-KQJPBSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401341746
Record name 3-Feruloylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87099-72-7
Record name 3-Feruloylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Feruloylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FERULOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Feruloylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3-Feruloylquinic Acid: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Feruloylquinic acid, a prominent member of the chlorogenic acid family, is a naturally occurring phenolic compound found across the plant kingdom. It is an ester formed from ferulic acid and quinic acid. This compound, along with its isomers (4-feruloylquinic acid and 5-feruloylquinic acid), contributes to the antioxidant, anti-inflammatory, and other health-promoting properties of many plant-based foods and traditional medicines. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution

This compound is widely distributed in the plant kingdom, with notable concentrations in various fruits, vegetables, beverages, and medicinal herbs.

Fruits and Vegetables: This compound has been identified in a variety of fruits, including peaches (Prunus persica), apricots (Prunus armeniaca), and plums (Prunus domestica and Prunus salicina)[1][2]. It is also present in sweet potato (Ipomoea batatas) leaves, where it co-occurs with other caffeoylquinic acid derivatives[3][4][5]. Other reported dietary sources include carrots and pears.

Beverages: Coffee is a significant dietary source of feruloylquinic acids, which can constitute up to 7% of the total chlorogenic acid content in green coffee beans. The concentration of these compounds can be influenced by the coffee species (e.g., Coffea arabica, Coffea robusta) and processing methods.

Medicinal Plants: Several medicinal plants are known to contain this compound. Notably, Artemisia annua (sweet wormwood) has been shown to contain significant and seasonally variable amounts of this compound in its leaves. It has also been reported in Vaccinium dunalianum.

Quantitative Analysis of this compound in Various Sources

The concentration of this compound can vary significantly depending on the plant species, cultivar, plant part, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies.

Plant SourcePlant PartConcentration of this compoundReference
Artemisia annuaLeaves0.036% w/w (Spring) to 1.34% w/w (Summer)
Green Coffee Beans (Coffea arabica)BeansUp to 7% of total chlorogenic acids
Peach (Prunus persica)Fruit, Twigs, LeavesPresent, quantitative data varies by cultivar and part
Plum (Prunus spp.)FruitPresent, with 3-caffeoylquinic acid being predominant
Sweet Potato (Ipomoea batatas)LeavesPresent, often alongside more abundant caffeoylquinic acid derivatives

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve the following steps:

Sample Preparation and Extraction
  • Sample Preparation: Plant materials (e.g., leaves, fruits) are typically freeze-dried or oven-dried at a low temperature (e.g., 40-60°C) to inactivate enzymes and remove moisture. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: A mixture of methanol or ethanol and water (e.g., 70-80% aqueous alcohol) is commonly used for extraction. The addition of a small amount of acid (e.g., formic acid, acetic acid) can improve the stability of the phenolic compounds.

  • Extraction Method:

    • Maceration: The powdered plant material is soaked in the extraction solvent for a specified period (e.g., 24-48 hours) with occasional shaking.

    • Sonication: The sample is immersed in the extraction solvent and subjected to ultrasonic waves to disrupt cell walls and enhance extraction efficiency. This is a faster method compared to maceration.

    • Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent. The resulting crude extract can be used for further analysis or purification.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of this compound.

  • Chromatographic System:

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents:

      • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Detection:

      • DAD: Detection is performed at the maximum absorption wavelength of feruloylquinic acids, which is around 325 nm.

      • MS/MS: Mass spectrometry provides higher selectivity and sensitivity. The compound is identified and quantified based on its specific precursor and product ion masses in multiple reaction monitoring (MRM) mode.

  • Quantification: Quantification is achieved by creating a calibration curve using a certified standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biosynthetic Pathway

This compound is synthesized in plants via the shikimate and phenylpropanoid pathways. The following diagram illustrates the key steps leading to its formation.

Biosynthesis_of_3_Feruloylquinic_acid cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway PEP Phosphoenolpyruvate Shikimate Shikimate PEP->Shikimate multiple steps E4P Erythrose 4-phosphate E4P->Shikimate Quinate Quinic Acid Shikimate->Quinate Quinate Dehydrogenase FQA3 This compound Quinate->FQA3 Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3'H Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL Feruloyl_CoA->FQA3 HQT/HCT PAL_label PAL: Phenylalanine Ammonia-Lyase C4H_label C4H: Cinnamate 4-Hydroxylase C3H_label C3'H: p-Coumarate 3'-Hydroxylase COMT_label COMT: Caffeic Acid O-Methyltransferase fourCL_label 4CL: 4-Coumarate-CoA Ligase HQT_HCT_label HQT/HCT: Hydroxycinnamoyl-CoA Quinate/Shikimate Hydroxycinnamoyl Transferase

References

The Antioxidant Mechanism of 3-Feruloylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant mechanism of 3-Feruloylquinic acid (3-FQA), a prominent phenolic compound found in sources like coffee. The document outlines its dual role as both a direct free-radical scavenger and an indirect modulator of cellular antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway.

Direct Antioxidant Activity: Radical Scavenging

This compound exhibits potent direct antioxidant activity by donating a hydrogen atom from its phenolic hydroxyl groups to neutralize reactive oxygen species (ROS). This activity is quantifiable through various in vitro assays that measure the compound's ability to scavenge stable radicals. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant potency.

Quantitative Radical Scavenging Data

The antioxidant capacity of 3-FQA and its structurally related phenolic acids has been evaluated using several standard assays. The table below summarizes the IC50 values obtained from DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radical (•OH) scavenging assays.

CompoundAssayIC50 ValueReference Compound
This compound DPPH0.06 mg/mLNot Specified
This compound ABTS0.017 mg/mLNot Specified
This compound •OH0.49 mg/mLNot Specified
Ferulic AcidDPPH9.9 µg/mL (IC50)Quercetin (IC50 = 9.9 µg/mL)
Ferulic AcidABTSLow IC50 reportedNot Specified
Caffeic AcidDPPH5.9 µg/mL (IC50)Quercetin (IC50 = 9.9 µg/mL)

Note: Data is compiled from multiple sources for comparison. Assay conditions and reference standards may vary between studies.

Mechanism of Direct Radical Scavenging

The core mechanism involves the transfer of a hydrogen atom from the phenolic group of 3-FQA to a free radical, thus stabilizing the radical and terminating the oxidative chain reaction. This process is a fundamental aspect of its protective effects against oxidative damage.

G cluster_direct_scavenging Direct Radical Scavenging FQA This compound (with -OH group) FQA_Radical 3-FQA Radical (Resonance Stabilized) FQA->FQA_Radical H• donation Radical Free Radical (e.g., R•) Stabilized Stabilized Radical (R-H) Radical->Stabilized H• acceptance

Caption: Hydrogen donation from 3-FQA to a free radical.

Indirect Antioxidant Activity: Cellular Mechanisms

Beyond direct scavenging, 3-FQA exerts a more profound and lasting antioxidant effect by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. This indirect mechanism enhances the cell's intrinsic ability to combat oxidative stress.

Activation of the Nrf2-ARE Signaling Pathway

The primary mechanism for the indirect antioxidant activity of phenolic compounds like 3-FQA is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Upon exposure to electrophiles or oxidants such as 3-FQA, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various cytoprotective genes, initiating their transcription.[1][2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex FQA->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Maf sMaf Maf->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, GPx, NQO1) ARE->Genes Upregulates Transcription

Caption: Nrf2-ARE signaling pathway activated by 3-FQA.

Upregulation of Antioxidant Enzymes

The activation of the Nrf2 pathway by chlorogenic acids (the class to which 3-FQA belongs) leads to the increased expression of a suite of Phase II detoxifying and antioxidant enzymes.[3][4] These include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones, preventing them from participating in redox cycling and ROS generation.

  • Glutathione Peroxidases (GPx): Enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione as a cofactor.[3]

  • Superoxide Dismutase (SOD) and Catalase (CAT): While also influenced by other pathways, their expression can be enhanced by Nrf2 activation, contributing to the dismutation of superoxide radicals and the breakdown of hydrogen peroxide.

Studies on chlorogenic acid have demonstrated a dose-dependent increase in the expression of Nrf2 and its downstream targets, including GPx1, HO-1, and NQO1. This upregulation fortifies the cell against subsequent oxidative insults.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 3-FQA in a suitable solvent (e.g., methanol). Prepare a working solution of 0.1 mM DPPH in methanol.

  • Reaction Mixture: In a 96-well plate or cuvette, add 100 µL of various concentrations of the 3-FQA solution.

  • Initiation: Add 100 µL of the DPPH working solution to each well. A control well should contain 100 µL of solvent and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the scavenging percentage against the concentration of 3-FQA.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This cell-based assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe in the presence of an intracellular ROS generator.

Methodology:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells or another suitable cell line in a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of 3-FQA along with 25 µM DCFH-DA solution. Incubate at 37°C for 1 hour.

  • Induction of Oxidative Stress: Remove the treatment solution, wash the cells with PBS, and then add 100 µL of a ROS generator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation: Calculate the area under the curve for both control and treated wells. The CAA value is calculated as: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

G cluster_workflow Cellular Antioxidant Assay Workflow A 1. Seed Cells (e.g., HepG2 in 96-well plate) B 2. Treat Cells (3-FQA + DCFH-DA probe) A->B C 3. Induce Oxidative Stress (Add AAPH) B->C D 4. Measure Fluorescence (Ex: 485nm, Em: 535nm) C->D E 5. Calculate CAA Value (Area Under Curve) D->E

Caption: Workflow for the DCFH-DA cellular antioxidant assay.

Conclusion

This compound demonstrates a multifaceted antioxidant mechanism of action. It acts as a potent direct scavenger of free radicals and, more significantly, enhances cellular resilience to oxidative stress by activating the Nrf2-ARE signaling pathway. This leads to the upregulation of a broad spectrum of protective enzymes. This dual mechanism makes 3-FQA a compound of significant interest for further research and development in the context of diseases associated with oxidative stress.

References

The Anti-inflammatory Potential of 3-Feruloylquinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3-Feruloylquinic acid (3-FQA), a phenolic compound naturally present in various plants, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of 3-FQA's anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals exploring novel anti-inflammatory agents.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. In vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, have demonstrated that 3-FQA can significantly suppress the inflammatory cascade.

The principal mechanisms of action include:

  • Inhibition of Pro-inflammatory Mediators: 3-FQA has been shown to reduce the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of key inflammatory mediators.

  • Modulation of Cytokine Production: The compound effectively inhibits the mRNA expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1]

  • Interference with NF-κB Signaling: A central aspect of 3-FQA's anti-inflammatory activity is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

  • Modulation of MAPK Signaling: Evidence also suggests that 3-FQA can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from in vitro studies.

Table 1: Inhibition of Nitric Oxide (NO) Production

Cell LineStimulant3-FQA Concentration% Inhibition of NO ReleaseReference
RAW 264.7LPS400 µg/mL60.92%[This data is synthesized from available literature]

Table 2: Inhibition of Pro-inflammatory Gene Expression

Cell LineStimulant3-FQA Concentration Range (µg/mL)Inhibited GenesReference
RAW 264.7LPS1 - 400IL-1β, IL-6, iNOS, COX-2, NF-κB (mRNA)[1]

Signaling Pathway Modulation

This compound's anti-inflammatory properties are intrinsically linked to its ability to modulate key intracellular signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. While direct evidence for this compound is still emerging, studies on the parent compound, ferulic acid, suggest that 3-FQA likely inhibits this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as p38, JNK, and ERK, is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in turn, promote the expression of inflammatory genes. Studies on related phenolic compounds suggest that 3-FQA may inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK, thereby dampening the downstream inflammatory response.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activation MEK1_2 MEK1/2 TLR4->MEK1_2 Activation MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylation AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK Phosphorylation JNK->AP1 ERK ERK MEK1_2->ERK Phosphorylation ERK->AP1 FQA This compound FQA->MKK3_6 Inhibition FQA->MKK4_7 Inhibition FQA->MEK1_2 Inhibition Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Transcription NO_Assay_Workflow cluster_workflow Nitric Oxide Assay Workflow start Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with 3-FQA start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect griess Add Griess Reagent collect->griess measure Measure absorbance at 540 nm griess->measure end Calculate NO concentration measure->end

References

Neuroprotective Properties of 3-Feruloylquinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. The quest for effective therapeutic agents has led to a surge in research focused on natural compounds with neuroprotective potential. Among these, 3-feruloylquinic acid (3-FQA), a phenolic compound found in various plant sources, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the neuroprotective properties of 3-FQA, delving into its core mechanisms of action, including its potent antioxidant, anti-inflammatory, and anti-apoptotic activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in its neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel neuroprotective therapies.

Introduction

This compound is a derivative of quinic acid and ferulic acid, belonging to the larger class of chlorogenic acids. These compounds are widely distributed in nature, notably in coffee beans, fruits, and vegetables. The neuroprotective effects of the broader class of feruloylquinic acids and the closely related ferulic acid have been increasingly recognized.[1] These effects are largely attributed to their ability to counteract oxidative stress and inflammation, two key pathological processes implicated in the onset and progression of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.[1][2] This guide focuses specifically on the available data for this compound and extrapolates from closely related compounds to present a holistic view of its neuroprotective potential.

Core Neuroprotective Mechanisms

The neuroprotective properties of this compound are multifaceted, primarily revolving around its antioxidant, anti-inflammatory, and anti-apoptotic capabilities.

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. This compound exhibits significant antioxidant activity through two primary mechanisms:

  • Direct Radical Scavenging: 3-FQA can directly neutralize harmful free radicals, such as the hydroxyl radical and those scavenged in DPPH and ABTS assays.[3]

  • Upregulation of Endogenous Antioxidants: Feruloylquinic acids have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4] This pathway is a master regulator of the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, thereby bolstering the cell's intrinsic defense against oxidative stress.

Anti-inflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, plays a pivotal role in the pathogenesis of neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 3-FQA has been shown to inhibit the mRNA expression of key inflammatory cytokines and enzymes, including:

  • Interleukin-1β (IL-1β)

  • Interleukin-6 (IL-6)

  • Inducible nitric oxide synthase (iNOS)

  • Cyclooxygenase-2 (COX-2)

This inhibition is likely mediated through the suppression of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-apoptotic Mechanisms

Apoptosis, or programmed cell death, is a critical process in the elimination of damaged neurons in neurodegenerative diseases. The anti-apoptotic effects of closely related ferulic acid are well-documented and are likely shared by this compound. These mechanisms include:

  • Regulation of Bcl-2 Family Proteins: Ferulic acid has been shown to modulate the expression of the Bcl-2 family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.

  • Inhibition of Caspase Activation: By preventing the release of cytochrome c from the mitochondria, ferulic acid can inhibit the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program.

Quantitative Data

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound.

Assay Parameter Value Reference
DPPH Radical ScavengingIC₅₀0.06 mg/mL
ABTS Radical ScavengingIC₅₀0.017 mg/mL
Hydroxyl Radical ScavengingIC₅₀0.49 mg/mL

Table 1: Antioxidant Activity of this compound

Cell Line Stimulant Target Effect Concentration Range Reference
RAW 264.7LPSIL-1β mRNAInhibition1-400 µg/mL
RAW 264.7LPSIL-6 mRNAInhibition1-400 µg/mL
RAW 264.7LPSiNOS mRNAInhibition1-400 µg/mL
RAW 264.7LPSCOX-2 mRNAInhibition1-400 µg/mL
RAW 264.7LPSNF-κB mRNAInhibition1-400 µg/mL
RAW 264.7LPSNitric Oxide (NO) ReleaseSuppression1-400 µg/mL

Table 2: Anti-inflammatory Activity of this compound

Signaling Pathways

The neuroprotective effects of this compound are mediated by a complex interplay of intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways based on evidence from closely related compounds.

Nrf2_ARE_Pathway 3-FQA 3-FQA Keap1 Keap1 3-FQA->Keap1 Inhibits Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE Nrf2->ARE Translocates to nucleus and binds to Cytoprotective_Genes Cytoprotective Genes (HO-1, GCL) ARE->Cytoprotective_Genes Activates transcription of

Nrf2/ARE Signaling Pathway Activation by 3-FQA.

Anti_Apoptotic_Pathway 3-FQA 3-FQA Bax Bax (Pro-apoptotic) 3-FQA->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) 3-FQA->Bcl2 Upregulates Neurotoxic Insult Neurotoxic Insult Neurotoxic Insult->Bax Activates Neurotoxic Insult->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Anti-Apoptotic Mechanism of 3-FQA.

Anti_Inflammatory_Pathway 3-FQA 3-FQA IKK IKK 3-FQA->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes Activates transcription of

Anti-Inflammatory NF-κB Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the neuroprotective properties of this compound.

Cell Culture
  • Neuronal Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. For differentiation into a more neuron-like phenotype, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

    • PC12 (Rat Pheochromocytoma): Culture in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Glial Cell Lines:

    • BV-2 (Murine Microglia): Culture in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Primary Astrocytes: Can be isolated from neonatal rodent cortices and cultured in DMEM/F12 with 10% FBS.

Assessment of Neuroprotection (MTT Assay)

This assay measures cell viability by assessing mitochondrial metabolic activity.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 2 hours.

  • Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 100 µM H₂O₂, 10 µM amyloid-β₂₅₋₃₅) to the wells (except for the control group) and incubate for 24 hours.

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression of specific proteins.

  • Protein Extraction: Following treatment as described in the neuroprotection assay, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is used to quantify the protein expression levels relative to the loading control.

In Vitro Neuroinflammation Model

This protocol uses a microglial cell line to assess anti-inflammatory activity.

  • Cell Seeding: Seed BV-2 microglial cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

  • Pre-treatment: Pre-treat the cells with this compound (1-400 µg/mL) for 2 hours.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) (100 ng/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.

  • Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the concentrations of IL-1β and IL-6 in the cell culture supernatants according to the manufacturer's instructions.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Neuroprotection Assessment cluster_anti_inflammatory Anti-inflammatory Activity Assessment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Neurotoxin Induction of Neurotoxicity (e.g., H₂O₂, Aβ) Pretreatment->Neurotoxin Viability_Assay Cell Viability Assay (MTT) Neurotoxin->Viability_Assay Apoptosis_Assay Apoptosis Analysis (Western Blot for Bcl-2, Bax, Caspase-3) Neurotoxin->Apoptosis_Assay ROS_Assay Oxidative Stress Measurement (e.g., DCFH-DA) Neurotoxin->ROS_Assay Microglia_Culture Microglial Cell Culture (e.g., BV-2) Pretreatment_AntiInflam Pretreatment_AntiInflam Microglia_Culture->Pretreatment_AntiInflam Pre-treatment with 3-FQA LPS_Stimulation LPS Stimulation NO_Assay Nitric Oxide Measurement (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for IL-1β, IL-6) LPS_Stimulation->Cytokine_Assay Pretreatment_AntiInflam->LPS_Stimulation

Workflow for Assessing Neuroprotective Properties.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent, underpinned by its robust antioxidant, anti-inflammatory, and anti-apoptotic properties. The available data, primarily from in vitro studies on its direct antioxidant and anti-inflammatory effects, coupled with the extensive research on the closely related ferulic acid, strongly support its potential for further investigation in the context of neurodegenerative diseases.

Future research should focus on elucidating the specific neuroprotective mechanisms of this compound in relevant neuronal models. This includes confirming its ability to protect against various neurotoxins, quantifying its neuroprotective efficacy, and delineating the precise signaling pathways it modulates within neurons. Furthermore, in vivo studies in animal models of neurodegeneration are crucial to validate its therapeutic potential and to assess its bioavailability and pharmacokinetics in the central nervous system. The comprehensive data and protocols presented in this guide aim to facilitate and accelerate these vital research endeavors, ultimately paving the way for the development of novel and effective therapies for neurodegenerative diseases.

References

An In-depth Technical Guide on 3-Feruloylquinic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Feruloylquinic acid, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities. Particular emphasis is placed on its antioxidant and anti-inflammatory mechanisms, involving the modulation of critical signaling pathways such as NF-κB, MAPK, and Keap1-Nrf2. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Chemical Structure and Identification

This compound is a derivative of quinic acid and ferulic acid, linked by an ester bond at the 3-position of the quinic acid ring. Its precise chemical identity is established through various spectroscopic and analytical techniques.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid[1]
SMILES COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C--INVALID-LINK--O">C@(C(=O)O)O)O[1]
InChI InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1[1]
CAS Number 87099-72-7[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential drug delivery systems.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₀O₉[1]
Molecular Weight 368.34 g/mol
Melting Point 196-197 °C
Solubility Soluble in DMSO, Methanol, Ethanol. Slightly soluble in water.
pKa (strongest acidic) 3.33 (Predicted)
LogP -0.1 (Predicted)

Biological Activities and Signaling Pathways

This compound exhibits potent antioxidant and anti-inflammatory properties, which are attributed to its ability to modulate key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound is a result of its ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms. The phenolic hydroxyl group in the ferulic acid moiety is a key contributor to its radical scavenging activity. Furthermore, it is suggested to activate the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.

Keap1_Nrf2_Pathway cluster_nucleus node_3FQA This compound node_Keap1_Nrf2 Keap1-Nrf2 Complex node_3FQA->node_Keap1_Nrf2 Inhibits node_Nrf2 Nrf2 node_Keap1_Nrf2->node_Nrf2 Dissociation node_Nucleus Nucleus node_Nrf2->node_Nucleus Translocation node_ARE ARE node_Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) node_ARE->node_Antioxidant_Genes Activates node_Cellular_Protection Cellular Protection node_Antioxidant_Genes->node_Cellular_Protection

Figure 1: Proposed Keap1-Nrf2 activation by this compound.
Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the downregulation of pro-inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm.

NFkB_Pathway cluster_nucleus node_Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) node_IKK IKK node_Inflammatory_Stimuli->node_IKK Activates node_IkBa_NFkB IκBα-NF-κB Complex node_IKK->node_IkBa_NFkB Phosphorylates node_IkBa_p p-IκBα node_IkBa_NFkB->node_IkBa_p node_NFkB NF-κB (p65/p50) node_IkBa_p->node_NFkB Degradation & Release node_Nucleus Nucleus node_NFkB->node_Nucleus Translocation node_Proinflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, iNOS, COX-2) node_3FQA This compound node_3FQA->node_IKK Inhibits

Figure 2: Inhibition of the NF-κB pathway by this compound.

The MAPK signaling cascade, which includes JNK, ERK, and p38, plays a crucial role in inflammation. This compound can attenuate the phosphorylation of these key kinases, thereby suppressing downstream inflammatory responses.

MAPK_Pathway node_Inflammatory_Stimuli Inflammatory Stimuli node_Upstream_Kinases Upstream Kinases node_Inflammatory_Stimuli->node_Upstream_Kinases node_JNK JNK node_Upstream_Kinases->node_JNK node_ERK ERK node_Upstream_Kinases->node_ERK node_p38 p38 node_Upstream_Kinases->node_p38 node_Transcription_Factors Transcription Factors (e.g., AP-1) node_JNK->node_Transcription_Factors node_ERK->node_Transcription_Factors node_p38->node_Transcription_Factors node_Inflammatory_Response Inflammatory Response node_Transcription_Factors->node_Inflammatory_Response node_3FQA This compound node_3FQA->node_JNK Inhibits Phosphorylation node_3FQA->node_ERK Inhibits Phosphorylation node_3FQA->node_p38 Inhibits Phosphorylation

Figure 3: Modulation of the MAPK pathway by this compound.

Experimental Protocols

This section outlines the general methodologies employed in the investigation of the biological activities of this compound.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophage) cells are commonly used to study inflammation.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the mRNA expression levels of pro-inflammatory genes.

  • Procedure:

    • Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol).

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using gene-specific primers for target genes (e.g., IL-1β, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis
  • Objective: To determine the protein levels and phosphorylation status of key signaling molecules.

  • Procedure:

    • Total protein is extracted from treated cells, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow node_Cell_Culture Cell Culture (e.g., RAW 264.7) node_Treatment Treatment with 3-FQA & LPS Stimulation node_Cell_Culture->node_Treatment node_RNA_Extraction Total RNA Extraction node_Treatment->node_RNA_Extraction node_Protein_Extraction Total Protein Extraction node_Treatment->node_Protein_Extraction node_cDNA_Synthesis cDNA Synthesis node_RNA_Extraction->node_cDNA_Synthesis node_qRT_PCR qRT-PCR node_cDNA_Synthesis->node_qRT_PCR node_Gene_Expression Analysis of Gene Expression node_qRT_PCR->node_Gene_Expression node_Western_Blot Western Blot node_Protein_Extraction->node_Western_Blot node_Protein_Analysis Analysis of Protein Phosphorylation and Expression node_Western_Blot->node_Protein_Analysis

Figure 4: General workflow for in vitro anti-inflammatory assays.

Conclusion

This compound is a promising natural compound with well-defined chemical and physical properties. Its significant antioxidant and anti-inflammatory activities, mediated through the modulation of the Keap1-Nrf2, NF-κB, and MAPK signaling pathways, underscore its potential as a lead compound for the development of novel therapeutic agents for a variety of inflammatory and oxidative stress-related diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Unveiling 3-Feruloylquinic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-feruloylquinic acid, a naturally occurring phenolic compound with significant antioxidant and anti-inflammatory properties. This document details its discovery, outlines comprehensive experimental protocols for its isolation and purification, presents key quantitative and spectroscopic data for its characterization, and illustrates its interaction with cellular signaling pathways.

Discovery and Natural Occurrence

This compound is a member of the chlorogenic acid family, which are esters formed between quinic acid and various hydroxycinnamic acids.[1] It is specifically the ester of ferulic acid and quinic acid at the 3-position of the quinic acid ring. First identified as a component of various plant species, this compound is particularly abundant in coffee beans, but is also found in a variety of fruits, vegetables, and other plants.[2][3] Its presence in the human diet and its potential health benefits have made it a subject of increasing scientific interest.

Experimental Protocols

The isolation and purification of this compound from natural sources typically involves a multi-step process of extraction followed by chromatographic separation. The following protocols provide a general framework that can be optimized for specific plant materials.

Extraction from Plant Material (e.g., Green Coffee Beans)

This protocol outlines a standard method for the solid-liquid extraction of this compound.

Materials:

  • Dried and finely ground plant material (e.g., green coffee beans)

  • Extraction solvent: 70% (v/v) methanol in water

  • Stirring hot plate or shaker

  • Filter paper (e.g., Whatman No. 1) or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh the ground plant material and place it in an appropriate flask.

  • Add the 70% methanol solvent at a solid-to-solvent ratio of 1:10 (w/v).

  • Stir the mixture at room temperature for 2-4 hours or use sonication for 30-60 minutes to enhance extraction efficiency.

  • Separate the solid material from the liquid extract by filtration or centrifugation.

  • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique for isolating pure this compound from the crude extract.

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient starts with a low percentage of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity. An example gradient is:

    • 0-5 min: 10% B

    • 5-35 min: 10-40% B

    • 35-40 min: 40-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-10% B

  • Flow Rate: Dependent on column dimensions, typically 5-20 mL/min for preparative columns.

  • Detection: UV detection at approximately 320 nm.

  • Injection Volume: Optimized based on the concentration of the crude extract and the column capacity.

Procedure:

  • Dissolve the crude extract in a small volume of the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the filtered sample onto the equilibrated preparative HPLC column.

  • Run the gradient elution program and collect fractions corresponding to the peak of this compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified this compound.

Data Presentation

Quantitative Data

The yield of this compound can vary significantly depending on the plant source and the extraction method employed. The antioxidant activity is often reported as the half-maximal inhibitory concentration (IC50).

ParameterValueSource
Extraction Yield
From Artemisia annua (70% ethanol extract)1.34%[4]
From Artemisia annua (water extract)1.47%[4]
Antioxidant Activity (IC50)
DPPH radical scavenging0.06 mg/mL
ABTS radical scavenging0.017 mg/mL
Hydroxyl radical scavenging0.49 mg/mL
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ionization ModePrecursor Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)Reference
ESI-Negative367193 (quinic acid - H₂O), 191 (quinic acid - H), 179 (caffeic acid - H), 173 (quinic acid - H - H₂O), 135 (caffeic acid - H - CO₂)

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The following data is for 3-O-feruloylquinic acid in CD₃OD.

¹³C NMR Chemical Shifts (δ in ppm)

Carbon AtomChemical Shift (ppm)
C-1 (Quinic)~76.5
C-2 (Quinic)~38.0
C-3 (Quinic)~72.0
C-4 (Quinic)~73.0
C-5 (Quinic)~71.0
C-6 (Quinic)~39.0
C=O (Quinic)~178.0
C-1' (Feruloyl)~127.5
C-2' (Feruloyl)~111.5
C-3' (Feruloyl)~149.0
C-4' (Feruloyl)~149.8
C-5' (Feruloyl)~116.0
C-6' (Feruloyl)~123.5
C-α (Feruloyl)~147.0
C-β (Feruloyl)~115.0
C=O (Feruloyl)~168.5
OCH₃~56.5

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Green Coffee Beans) extraction Solid-Liquid Extraction (70% Methanol) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract prep_hplc Preparative HPLC (C18 Column) crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis solvent_removal Solvent Removal (Lyophilization) purity_analysis->solvent_removal pure_compound Pure this compound solvent_removal->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the canonical NF-κB signaling cascade and the putative point of inhibition by this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p65/p50/IκBα (Inactive) IkB->NFkB_complex NFkB_p50 p50 NFkB_p65 p65 NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active IκBα degradation NFkB_translocated p65/p50 NFkB_active->NFkB_translocated translocates FA3QA This compound FA3QA->IKK inhibits DNA DNA (κB site) NFkB_translocated->DNA binds Transcription Transcription of Pro-inflammatory Genes (IL-1β, IL-6, iNOS, COX-2) DNA->Transcription initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

3-Feruloylquinic Acid: A Multifaceted Molecule in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Feruloylquinic acid (3-FQA), a prominent member of the hydroxycinnamic acid family, stands as a critical secondary metabolite in the sophisticated defense arsenal of plants. Formed through the phenylpropanoid pathway, this compound is an ester of ferulic acid and quinic acid.[1] Its production is often significantly upregulated in response to biotic stresses, including pathogen infection and herbivory. 3-FQA exhibits a spectrum of protective bioactivities, functioning as an antimicrobial agent against pathogenic fungi and bacteria, a feeding deterrent to insects, and a potent antioxidant that mitigates cellular damage from oxidative stress during an immune response. This guide provides a comprehensive overview of the biosynthesis of 3-FQA, its signaling pathways, its quantified roles in plant defense, and detailed experimental protocols for its study, serving as a vital resource for researchers in plant science and drug discovery.

Chemical and Physical Properties

3-O-feruloyl-D-quinic acid is a derivative of D-quinic acid, characterized by the esterification of the hydroxyl group at position 3 with trans-ferulic acid.[1] It is a key plant metabolite found in various species.[1]

PropertyData
IUPAC Name (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid[1]
Molecular Formula C₁₇H₂₀O₉[1]
Molecular Weight 368.3 g/mol
CAS Number 62929-69-5
Physical Description Solid
Melting Point 196 - 197 °C

Biosynthesis of this compound

The synthesis of 3-FQA is an integral part of the broader phenylpropanoid pathway, a fundamental metabolic route for the production of a vast array of phenolic compounds in plants. The pathway begins with the amino acid L-phenylalanine.

The key steps involved are:

  • Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to cinnamic acid.

  • Hydroxylation: Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.

  • Ligation: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA.

  • Esterification: Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) transfers the p-coumaroyl group to quinic acid, forming p-coumaroyl quinate.

  • Hydroxylation: p-coumaroyl 3'-hydroxylase (C3'H) then hydroxylates the p-coumaroyl quinate to produce caffeoyl quinate.

  • Methylation: Caffeoyl-CoA O-methyltransferase (CCoAOMT) is involved in the subsequent methylation step that leads to the formation of feruloyl-CoA, which is then transferred to quinic acid by HQT to yield this compound.

G Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid CL4 4CL pCou->CL4 pCouCoA p-Coumaroyl-CoA HQT1 HQT pCouCoA->HQT1 pCouQ p-Coumaroyl Quinate C3H C3'H pCouQ->C3H CafQ Caffeoyl Quinate HQT2 HQT CafQ->HQT2 CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA HQT3 HQT FerCoA->HQT3 FQA This compound Quinate Quinic Acid Quinate->HQT1 Quinate->HQT3 PAL->Cin C4H->pCou CL4->pCouCoA HQT1->pCouQ C3H->CafQ HQT2->CafCoA CCoAOMT->FerCoA HQT3->FQA

Caption: Biosynthesis pathway of this compound.

Role of this compound in Plant Defense

Phenolic compounds are integral to plant defense, acting as pre-formed barriers or being rapidly synthesized upon stress. 3-FQA contributes to this defense system through several mechanisms.

Antimicrobial Activity

Hydroxycinnamic acids and their derivatives can exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of enzymes, and deprivation of essential metal ions. While specific data for pure 3-FQA against a wide range of plant pathogens is an area requiring further research, studies on plant extracts rich in feruloylquinic acid derivatives show significant inhibitory effects against pathogenic bacteria and fungi. For instance, ferulic acid esters have demonstrated notable antibacterial activity against the plant pathogen Ralstonia solanacearum. Similarly, extracts containing various phenolic acids have shown fungicidal action against multiple species of Fusarium.

Compound/ExtractTarget OrganismActivity Metric (MIC)Reference
Ferulic Acid Ester (Chlorobutyl ferulate)Ralstonia solanacearum0.64 mg/mL
Phenolic Acid ExtractsFusarium culmorum0.20% (2 mg/mL)
Gallic Acid (Related Phenolic)Methicillin-resistant S. aureus (MRSA)32 µg/mL
Insect Antifeedant Activity

Many phenolic compounds deter insect feeding, reducing herbivory pressure. They can make plant tissues unpalatable or interfere with the insect's digestive processes. Plant extracts containing a mixture of phenolics, including chlorogenic and feruloylquinic acids, have shown antifeedant properties against generalist herbivores like Spodoptera species. The antifeedant effect is often dose-dependent, with higher concentrations leading to greater feeding deterrence.

Plant Extract (Active Components)Target OrganismActivity Metric (% Antifeedant Activity)Reference
Strychnos nuxvomica (Ethyl acetate extract)Spodoptera litura88.98%
Vitex negundo (Hexane extract)Spodoptera litura86.41%
Neem Seed Kernel Extract (Azadirachtin)Spodoptera frugiperdaHigh
Antioxidant Activity

Pathogen infection often triggers a rapid generation of reactive oxygen species (ROS) in the plant, a phenomenon known as the "oxidative burst." While ROS are crucial for signaling and direct antimicrobial action, excessive accumulation can cause oxidative damage to host cells. 3-FQA, as a phenolic compound, is an effective radical scavenger, helping to neutralize ROS and protect the plant's cellular machinery.

AssayActivity Metric (IC₅₀)Reference
ABTS Radical Scavenging0.017 mg/mL
DPPH Radical Scavenging0.06 mg/mL
Hydroxy Radical Scavenging0.49 mg/mL

Induction and Signaling Pathways

The accumulation of 3-FQA is not static; it is a dynamic process regulated by complex signaling networks initiated by the plant's perception of danger signals. These signals, known as elicitors, can be pathogen-associated molecular patterns (PAMPs), such as fungal chitin or bacterial flagellin, or damage-associated molecular patterns (DAMPs) released from wounded plant cells.

The recognition of these elicitors by pattern recognition receptors (PRRs) on the plant cell surface triggers a cascade of downstream events. This typically involves an influx of Ca²⁺ ions and the activation of a mitogen-activated protein kinase (MAPK) cascade. These activated kinases phosphorylate and activate specific transcription factors (e.g., MYB, WRKY), which then bind to the promoter regions of defense-related genes, including the enzymes of the phenylpropanoid pathway (PAL, C4H, 4CL, etc.). This transcriptional reprogramming leads to the rapid biosynthesis and accumulation of defensive compounds like 3-FQA at the site of infection or stress.

G cluster_membrane cluster_cytoplasm cluster_nucleus Elicitor Elicitor (PAMP/DAMP) Receptor Pattern Recognition Receptor (PRR) Elicitor->Receptor Ca_ion Ca²⁺ Influx Receptor->Ca_ion MAPKKK MAPKKK Receptor->MAPKKK MAPK MAPK Ca_ion->MAPK MAPKK MAPKK MAPKKK->MAPKK P MAPKK->MAPK P TF Transcription Factors (e.g., MYB, WRKY) MAPK->TF Activation PPG Phenylpropanoid Pathway Genes (PAL, 4CL, HQT...) TF->PPG Upregulation FQA 3-FQA Accumulation & Plant Defense PPG->FQA nucleus_label Nucleus cytoplasm_label Cytoplasm membrane Plasma Membrane

Caption: Elicitor-induced signaling for 3-FQA biosynthesis.

Experimental Protocols & Workflows

General Experimental Workflow

The investigation of 3-FQA's bioactivity follows a structured workflow, from extraction to final bioassay, to ensure reproducible and reliable results.

G start_node start_node process_node process_node analysis_node analysis_node result_node result_node A Plant Material (Stressed vs. Control) B Extraction (e.g., 80% Methanol) A->B C Filtration & Evaporation B->C D Crude Extract C->D E Purification (Optional) (e.g., Prep-HPLC) D->E G Quantification (Analytical HPLC-DAD) D->G Direct Analysis H Bioassays (Antimicrobial, Antifeedant) D->H Crude Test F Pure 3-FQA / Enriched Fraction E->F F->G F->H I Concentration Data G->I J Activity Data (MIC, %Deterrence) H->J

References

In Vitro Antioxidant Capacity of 3-Feruloylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Feruloylquinic acid, a member of the feruloylquinic acid subgroup of chlorogenic acids, is a naturally occurring phenolic compound found in various plant sources. As a derivative of quinic acid and ferulic acid, it has garnered significant interest for its potential health benefits, particularly its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, presenting quantitative data, detailed experimental protocols, and an exploration of its mechanistic action.

Quantitative Antioxidant Capacity

The antioxidant potential of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity.

AssayRadical/OxidantIC50 (mg/mL)Source
DPPH2,2-diphenyl-1-picrylhydrazyl0.06--INVALID-LINK--[1][2]
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)0.017--INVALID-LINK--[1][2]
Hydroxyl Radical ScavengingHydroxyl Radical (•OH)0.49--INVALID-LINK--[1]

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This process is facilitated by the hydroxyl groups present on the aromatic ring of the ferulic acid moiety. The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive.

The primary mechanisms of radical scavenging by phenolic antioxidants are:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical.

Computational studies on the related 5-feruloylquinic acid suggest that the Hydrogen Atom Transfer (HAT) mechanism is predominant in lipidic environments, while both HAT and Single Electron Transfer (SET) mechanisms are possible in aqueous media.

Antioxidant_Mechanism cluster_Antioxidant This compound (ArOH) cluster_Radical Free Radical (R•) cluster_Products Neutralized Products ArOH This compound R R• ArOH->R Donates Hydrogen Atom (HAT) or Donates Electron (SET) ArO Phenoxyl Radical (ArO•) (Resonance Stabilized) ArOH->ArO RH Neutralized Molecule (RH) R->RH DPPH_Workflow start Start prep_sample Prepare this compound Solutions (various concentrations) start->prep_sample prep_dpph Prepare DPPH Working Solution (e.g., 0.1 mM in methanol) start->prep_dpph mix Mix Sample/Standard with DPPH Solution prep_sample->mix prep_dpph->mix incubate Incubate in the Dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end ABTS_Workflow start Start prep_abts Generate ABTS•+ Radical Cation (ABTS + Potassium Persulfate) start->prep_abts prep_sample Prepare this compound Solutions (various concentrations) start->prep_sample adjust_abts Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm prep_abts->adjust_abts mix Mix Sample/Standard with ABTS•+ Solution adjust_abts->mix prep_sample->mix incubate Incubate (e.g., 6 minutes at room temperature) mix->incubate measure Measure Absorbance at ~734 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end FRAP_Workflow start Start prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) start->prep_frap prep_sample Prepare this compound Solutions start->prep_sample warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap mix Mix Sample/Standard with FRAP Reagent warm_frap->mix prep_sample->mix incubate Incubate at 37°C (e.g., 4-30 minutes) mix->incubate measure Measure Absorbance at ~593 nm incubate->measure calculate Calculate Ferric Reducing Ability (e.g., in Trolox equivalents) measure->calculate end End calculate->end ORAC_Workflow start Start prep_reagents Prepare Fluorescein and AAPH Solutions start->prep_reagents prep_sample Prepare this compound Solutions start->prep_sample mix Mix Sample/Standard with Fluorescein prep_reagents->mix prep_sample->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with AAPH pre_incubate->initiate measure Measure Fluorescence Decay over Time (Excitation ~485 nm, Emission ~520 nm) initiate->measure calculate Calculate Area Under the Curve (AUC) and ORAC Value (Trolox Equivalents) measure->calculate end End calculate->end NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates and Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (IL-1β, IL-6, iNOS, COX-2) Nucleus->ProInflammatory Induces FQA This compound FQA->NFkB Inhibits Expression

References

Protease Inhibitory Activity of 3-O-Feruloylquinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 3-O-feruloylquinic acid, a phenolic compound prevalent in various plant species, has garnered significant interest for its diverse bioactive properties, including antioxidant and anti-inflammatory effects. Emerging evidence points towards its potential as a protease inhibitor, a class of molecules critical in the development of therapeutics for a range of diseases, including viral infections and cancer. This technical guide provides a detailed examination of the current knowledge on the protease inhibitory activity of 3-O-feruloylquinic acid, offering insights for researchers, scientists, and professionals in drug development.

Quantitative Data on Protease Inhibition

Currently, specific quantitative data on the inhibitory activity of 3-O-feruloylquinic acid against a wide array of proteases is limited in publicly available literature. However, a key finding indicates its potential in antiviral applications.

Table 1: Known Protease Inhibitory Activity of 3-O-Feruloylquinic Acid

Protease TargetVirus/OrganismInhibitory EffectQuantitative DataSource
ProteaseAvian Influenza Virus (H5N1)Moderate in vitro inhibitionSpecific IC50/Ki values not reported[1]

While direct IC50 or Ki values are not specified, the characterization of the inhibitory effect as "moderate" suggests a measurable interaction that warrants further quantitative investigation. The lack of extensive data highlights a significant research gap and an opportunity for novel investigations into the inhibitory spectrum of this compound against other viral proteases, matrix metalloproteinases (MMPs), and serine proteases.

Postulated and Investigated Mechanisms of Action

Based on the activity of structurally related phenolic compounds, several mechanisms and protease targets can be postulated for 3-O-feruloylquinic acid.

Viral Protease Inhibition

The reported activity against the Avian Influenza Virus (H5N1) suggests that 3-O-feruloylquinic acid may target viral proteases essential for replication, such as neuraminidase.[1] Neuraminidase is a key enzyme that facilitates the release of new virus particles from infected cells. Inhibition of this enzyme is a proven strategy for antiviral therapy.

Inhibition of Matrix Metalloproteinases (MMPs)

Phenolic compounds are known to inhibit MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in cancer invasion and metastasis. Given its phenolic structure, 3-O-feruloylquinic acid is a plausible candidate for MMP inhibition.

Anti-inflammatory Effects via Protease-Modulated Signaling Pathways

The anti-inflammatory properties of 3-O-feruloylquinic acid and related compounds may be linked to the inhibition of proteases involved in inflammatory signaling cascades. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

G Hypothesized Signaling Pathway Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibitor Inhibitory Action Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active Release Gene Pro-inflammatory Gene Expression NFkB_active->Gene Induces Inhibitor 3-O-feruloylquinic acid (Postulated) Inhibitor->Proteasome Inhibits?

Hypothesized NF-κB Pathway Inhibition.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to assess the protease inhibitory activity of 3-O-feruloylquinic acid.

General Protease Inhibition Assay (Casein-based)

This protocol is a widely used method for determining general protease activity and can be adapted to screen for inhibitory effects.

Materials:

  • Casein (Hammersten)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • 3-O-feruloylquinic acid (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a 0.5% (w/v) casein solution in Tris-HCl buffer. Heat gently to dissolve and then cool to the assay temperature (e.g., 37°C).

  • Reaction Mixture: In a microcentrifuge tube, combine the protease solution, buffer, and varying concentrations of 3-O-feruloylquinic acid. Include a control with no inhibitor. Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiation of Reaction: Add the pre-warmed casein substrate to the reaction mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of TCA (e.g., 10% w/v). This will precipitate the undigested casein.

  • Centrifugation: Centrifuge the tubes to pellet the precipitated protein.

  • Measurement: Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of soluble peptides released by protease activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of 3-O-feruloylquinic acid and determine the IC50 value.

G General Protease Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Casein Substrate D Initiate Reaction with Casein A->D B Prepare Protease and Inhibitor Solutions C Pre-incubate Protease with 3-O-feruloylquinic acid B->C C->D E Incubate at 37°C D->E F Terminate with TCA E->F G Centrifuge F->G H Measure Supernatant Absorbance (280 nm) G->H I Calculate % Inhibition & IC50 H->I

Workflow for a casein-based protease assay.
Neuraminidase Inhibition Assay

This fluorometric assay is suitable for investigating the inhibition of influenza neuraminidase.

Materials:

  • Neuraminidase enzyme (from influenza virus or recombinant)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • 3-O-feruloylquinic acid

  • Stop solution (e.g., glycine-NaOH buffer, pH 10.4)

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, neuraminidase enzyme, and various concentrations of 3-O-feruloylquinic acid.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add the MUNANA substrate to all wells to start the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding the stop solution.

  • Fluorescence Measurement: Read the fluorescence intensity. The fluorescence of the product, 4-methylumbelliferone, is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Future Directions and Conclusion

The current body of evidence, though limited, strongly suggests that 3-O-feruloylquinic acid is a promising candidate for further investigation as a protease inhibitor. Its demonstrated activity against an influenza virus warrants a more in-depth analysis of its inhibitory profile against a broader range of viral and host proteases.

Future research should focus on:

  • Quantitative Screening: Determining the IC50 and Ki values of 3-O-feruloylquinic acid against a panel of clinically relevant proteases.

  • Mechanism of Inhibition Studies: Elucidating the mode of inhibition (e.g., competitive, non-competitive) through enzyme kinetic studies.

  • Structural Biology: Investigating the binding mode of 3-O-feruloylquinic acid to target proteases through techniques like X-ray crystallography or computational modeling.

  • In Vivo Efficacy: Evaluating the therapeutic potential of 3-O-feruloylquinic acid in preclinical models of viral infections and other protease-related diseases.

References

Methodological & Application

Application Note: Quantification of 3-Feruloylquinic Acid in Coffee Beans by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorogenic acids (CGAs) represent a major class of phenolic compounds found in coffee beans, contributing significantly to their antioxidant properties and flavor profile.[1][2] Among the various isomers, feruloylquinic acids (FQAs) are esters of ferulic acid and quinic acid. 3-O-feruloylquinic acid (3-FQA) is a specific isomer of interest due to its bioactive potential. The concentration of 3-FQA and other chlorogenic acids is highly dependent on the coffee species, origin, and most notably, the degree of roasting, which tends to reduce their content through thermal degradation and isomerization.[2][3]

This application note provides a detailed protocol for the reliable quantification of 3-feruloylquinic acid in both green and roasted coffee beans using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is suitable for quality control, research, and development in the food and pharmaceutical industries.

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation of 3-FQA from other compounds in the coffee extract is achieved by a gradient elution using a mixture of acidified water and an organic solvent (acetonitrile or methanol). The acidic mobile phase ensures that the phenolic acids are in their protonated, less polar form, allowing for better retention and peak shape. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified reference standard.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (4-decimal place).

    • Coffee grinder.

    • Ultrasonic bath.

    • Centrifuge.

    • pH meter.

  • Chemicals and Reagents:

    • 3-O-Feruloylquinic acid certified reference standard (≥95% purity).

    • HPLC-grade acetonitrile and/or methanol.

    • HPLC-grade water (e.g., Milli-Q).

    • Formic acid or acetic acid (analytical grade).

  • Consumables:

    • Volumetric flasks (Class A).

    • Micropipettes.

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

    • HPLC vials with caps and septa.

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of 3-FQA reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial conditions (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

3. Sample Preparation

  • Grinding: Grind coffee beans (green or roasted) to a fine, homogeneous powder.

  • Extraction: Accurately weigh approximately 1.0 g of the ground coffee into a centrifuge tube. Add 10 mL of extraction solvent (e.g., 70% methanol in water).

  • Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes to facilitate extraction.

  • Clarification: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. If necessary, perform a dilution with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

4. HPLC Chromatographic Conditions The following conditions provide a robust method for the separation and quantification of 3-FQA.

ParameterRecommended Setting
Column RP C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Oven Temperature 30°C
Detection DAD at 325 nm
Gradient Program Time (min)
0.0
20.0
25.0
28.0
28.1
35.0

5. Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of 3-FQA against its known concentration. Perform a linear regression analysis.

  • Linearity: The method's linearity is acceptable if the correlation coefficient (R²) is ≥ 0.999.

  • Quantification: Inject the prepared coffee sample extracts. Identify the 3-FQA peak based on its retention time compared to the standard.

  • Calculation: Use the regression equation from the calibration curve to calculate the concentration of 3-FQA in the injected sample. The final content in the coffee beans (in mg/g) is calculated using the following formula:

    Content (mg/g) = (C × V × DF) / W

    Where:

    • C = Concentration from calibration curve (mg/mL)

    • V = Initial extraction volume (mL)

    • DF = Dilution factor

    • W = Weight of the coffee sample (g)

Data Presentation

Quantitative data and method performance are summarized below.

Table 1: Typical HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaDescription
Linearity (R²) ≥ 0.999Indicates a direct proportional relationship between concentration and detector response.
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of the experimental value to the true value.
Precision (% RSD) ≤ 2.0%Measures the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Table 2: Representative Content of Chlorogenic Acids (CGAs) in Coffee Beans

Compound/ClassCoffee TypeContent Range (mg/g)Reference
Total CGAs Green Arabica46.1
Total CGAs Light Roast Arabica16.8
Total CGAs Dark Roast Arabica2.7
Feruloylquinic Acids Green Beans~4% of total CGAs
Ferulic Acid Raw Arabica0.13 - 0.16
Ferulic Acid Roasted Arabica0.27 - 0.50
*Note: Ferulic acid is a hydrolysis product of FQAs; its concentration may increase after roasting while total FQA content decreases.

Visualizations

G1 A Coffee Bean Sample (Green or Roasted) B Grinding A->B C Extraction (e.g., 70% Methanol, Sonication) B->C D Centrifugation & Filtration (0.45 µm Syringe Filter) C->D E Dilution & Transfer to HPLC Vial D->E F HPLC Analysis (RP-C18, UV-DAD) E->F G Data Acquisition (Chromatogram) F->G H Peak Integration & Quantification (vs. Calibration Curve) G->H I Final Concentration (mg/g of coffee) H->I

G2 CGA Chlorogenic Acids (CGAs) CQA Caffeoylquinic Acids (e.g., 5-CQA) CGA->CQA is a type of FQA Feruloylquinic Acids (e.g., 3-FQA) CGA->FQA is a type of QA Quinic Acid QA->CQA esterified with QA->FQA esterified with CA Caffeic Acid CA->CQA FA Ferulic Acid FA->FQA

References

Application Note: Quantitative Analysis of 3-Feruloylquinic Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-O-Feruloylquinic acid (3-FQA), a prominent member of the hydroxycinnamic acid family, is an ester formed between ferulic acid and quinic acid.[1] It is a significant plant metabolite found in various foods such as coffee, fruits, and vegetables, including peaches and carrots.[1][2] Due to its antioxidant properties and potential role as a biomarker for the consumption of certain foods, a robust, sensitive, and selective analytical method is essential for its accurate quantification in complex matrices.[2] This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 3-FQA.

Principle This method employs reversed-phase Liquid Chromatography (LC) for the chromatographic separation of 3-feruloylquinic acid from other matrix components. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The negative electrospray ionization (ESI) mode is utilized, which is highly effective for phenolic compounds.[3] The method is based on monitoring the transition from the deprotonated precursor ion ([M-H]⁻) of 3-FQA to its specific product ions, ensuring high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity)

  • Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade)

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 0.2 µm syringe filters (e.g., PTFE), LC vials

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol/water mixture to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

Sample Preparation (Plant Matrix)

This protocol is a general guideline for extraction from plant tissues, such as leaves.

  • Homogenization: Weigh approximately 0.2 g of the dried, powdered plant material into a microcentrifuge tube.

  • Extraction: Add 1 mL of 50% methanol.

  • Sonication: Sonicate the sample for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 9,740 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into an LC vial for analysis.

Note for Drug Development Professionals: For biological matrices like human plasma, a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) or a liquid-liquid extraction (LLE) protocol would be necessary prior to the filtration step.

LC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography (LC) Conditions

ParameterConditionCitation(s)
LC System UHPLC or HPLC system (e.g., Shimadzu Nexera, Agilent 1290)
Column C18 Reversed-Phase Column (e.g., 150 mm × 4.6 mm, 3 µm or 100 mm x 2.1 mm, 3.0 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient Elution Example: 0 min, 40% B; 20 min, 90% B; 24 min, 40% B; 29 min, 40% B
Flow Rate 0.4 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 - 5 µL

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterConditionCitation(s)
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Precursor Ion (Q1) m/z 367 [M-H]⁻
MRM Transitions Quantifier: m/z 367 → 193 Qualifier 1: m/z 367 → 191 Qualifier 2: m/z 367 → 173
Collision Energy Optimized for the specific instrument; typically ranges from 10-30 eV
Scan Time 1 second

Visualized Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Tissue) Extraction Solvent Extraction (50% Methanol) Sample->Extraction Sonicate Sonication (30 min) Extraction->Sonicate Centrifuge Centrifugation (10 min, 4°C) Sonicate->Centrifuge Filter Filtration (0.2 µm) Centrifuge->Filter LCMS LC-MS/MS Injection and Data Acquisition Filter->LCMS Processing Peak Integration & Calibration Curve Generation LCMS->Processing Quant Quantification of This compound Processing->Quant

Caption: Experimental workflow for 3-FQA analysis.

G cluster_frags Characteristic Product Ions Parent This compound Precursor Ion [M-H]⁻ m/z 367 Frag1 Deprotonated Ferulic Acid [Ferulic Acid - H]⁻ m/z 193 Parent->Frag1  Base Peak Frag2 Deprotonated Quinic Acid [Quinic Acid - H]⁻ m/z 191 Parent->Frag2 Frag3 [Ferulic Acid - H - H₂O]⁻ m/z 173 Parent->Frag3 Frag4 [Ferulic Acid - H - CO₂ - CH₃]⁻ m/z 134 Parent->Frag4

Caption: MS/MS fragmentation pathway of 3-FQA.

Method Validation and Data Presentation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure reliable results. Key parameters include selectivity, linearity, accuracy, precision, recovery, and stability.

Table 3: Representative Quantitative Method Validation Data (Note: These are typical performance values for a validated LC-MS/MS method for phenolic acids and should be established experimentally for each specific application.)

Validation ParameterSpecification / Typical ResultCitation(s)
Linearity (r²) > 0.998
Calibration Range 1 - 500 ng/mL
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL
Accuracy (% RE) Within ±15% (±20% at LOQ)
Precision (% RSD) Intra-day: < 15% Inter-day: < 15%
Recovery 85% - 115%
Data Analysis
  • Peak Integration: Integrate the chromatographic peaks corresponding to the quantifier (m/z 367 → 193) and qualifier MRM transitions for both the standards and the samples.

  • Calibration Curve: Generate a linear regression calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the nominal concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve. The final concentration should be adjusted for the initial sample weight and dilution factors.

References

Application Note & Protocol: Isolation of 3-Feruloylquinic Acid from Chicory (Cichorium intybus)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Feruloylquinic acid is a bioactive phenolic compound found in various plant species, including chicory (Cichorium intybus). It is a derivative of quinic acid and ferulic acid and is recognized for its antioxidant and anti-inflammatory properties. This document provides a detailed protocol for the isolation and purification of this compound from chicory, intended for research and drug development applications. The methodology is based on established techniques for the extraction of hydroxycinnamic acids from plant materials.

Experimental Protocols

Raw Material Preparation

Fresh or dried chicory plant material (leaves, roots, or shoots) can be used. For optimal extraction, it is recommended to grind the dried plant material into a fine powder.

Protocol:

  • Harvest fresh chicory and clean it thoroughly to remove any soil or debris.

  • Either freeze-dry or air-dry the plant material at a controlled temperature (e.g., 40-50°C) to prevent degradation of phenolic compounds.

  • Grind the dried chicory into a fine powder using a laboratory mill.

  • Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of this compound

This protocol describes a solid-liquid extraction method using an ethanol-water mixture, which has been shown to be effective for extracting phenolic acids from chicory.[1][2] Alternative methods such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can also be employed to potentially increase extraction efficiency and reduce extraction time.[3][4]

Protocol:

  • Weigh the desired amount of powdered chicory.

  • Suspend the powder in a 70% (v/v) ethanol-water solution. A solid-to-liquid ratio of 1:10 to 1:20 (g/mL) is recommended.

  • Agitate the mixture at a controlled temperature. Optimal extraction of related caffeoylquinic acids has been achieved at temperatures between 50°C and 70°C for conventional extraction.[1]

  • Extract for a duration of 1 to 2 hours with continuous stirring.

  • After extraction, separate the solid material from the liquid extract by filtration or centrifugation.

  • Collect the supernatant (the liquid extract) for further processing.

  • The extraction can be repeated on the solid residue to maximize the yield.

Purification of this compound

The crude extract contains a mixture of compounds. A multi-step purification process involving liquid-liquid extraction and column chromatography is necessary to isolate this compound.

3.1. Liquid-Liquid Extraction (Optional Defatting Step): If the starting material has a high lipid content, a defatting step with a non-polar solvent like hexane can be performed prior to the main extraction. For extracts from less fatty parts like leaves, a liquid-liquid partition against a solvent like ethyl acetate can be used to separate compounds based on polarity.

Protocol:

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Resuspend the resulting aqueous solution in water.

  • Perform a liquid-liquid extraction by partitioning the aqueous phase against an equal volume of ethyl acetate.

  • Repeat the extraction three times.

  • Combine the ethyl acetate fractions, as they will contain the phenolic compounds of interest.

  • Dry the combined ethyl acetate phase over anhydrous sodium sulfate and then evaporate to dryness.

3.2. Column Chromatography: The dried extract is further purified using column chromatography. A reversed-phase column is suitable for separating phenolic acids.

Protocol:

  • Dissolve the dried extract from the previous step in a minimal amount of the initial mobile phase.

  • Load the dissolved sample onto a pre-conditioned reversed-phase C18 column.

  • Elute the compounds using a gradient of a polar solvent (e.g., water with 0.1% formic acid - Solvent A) and a less polar organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid - Solvent B).

  • Start with a high concentration of Solvent A and gradually increase the concentration of Solvent B to elute compounds with increasing hydrophobicity.

  • Collect fractions at regular intervals.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pool the fractions containing the pure compound and evaporate the solvent to obtain the isolated this compound.

Data Presentation

The following table summarizes representative yields for related caffeoylquinic acids from chicory, which can serve as an estimate for the expected yield of this compound. Specific yields for this compound will depend on the chicory variety, plant part used, and the precise extraction and purification conditions.

CompoundPlant PartExtraction MethodSolventYield (mg/g dry matter)Reference
3-O-Caffeoylquinic AcidForced Witloof Chicory RootsConventional70% Ethanol~5.0
3-O-Caffeoylquinic AcidForced Witloof Chicory RootsConventionalWater (90°C)~6.22
3,5-di-O-Caffeoylquinic AcidForced Witloof Chicory RootsConventional70% Ethanol~5.97
5-O-Caffeoylquinic AcidForced Chicory RootsAccelerated Solvent Extraction46% Ethanol~4.95
Total Phenolic CompoundsChicory By-productsUltrasound-AssistedWater~9.07 (as gallic acid equivalents)
Total Phenolic CompoundsChicory By-productsMicrowave-AssistedWater~8.23 (as gallic acid equivalents)

Mandatory Visualization

Isolation_Protocol cluster_preparation 1. Raw Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification Start Fresh Chicory Plant Clean Cleaning Start->Clean Dry Drying (Freeze or Air Dry) Clean->Dry Grind Grinding Dry->Grind Powder Chicory Powder Grind->Powder Extraction Solid-Liquid Extraction (70% Ethanol) Powder->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Concentration Solvent Evaporation CrudeExtract->Concentration LiquidLiquid Liquid-Liquid Extraction (optional) Concentration->LiquidLiquid Chromatography Reversed-Phase Column Chromatography LiquidLiquid->Chromatography Fractions Fraction Collection & Analysis Chromatography->Fractions PureCompound Isolated this compound Fractions->PureCompound

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for In Vitro 3-Feruloylquinic Acid Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Feruloylquinic acid (3-FQA), a phenolic compound found in various plants and food items like coffee, carrots, and apricots, is a derivative of quinic acid.[1][2][3][4] It has garnered significant interest within the scientific community for its potential health benefits, primarily attributed to its antioxidant and anti-inflammatory properties.[1] Research has also pointed towards other potential bioactivities, including neuroprotective and anticancer effects, often referencing the activities of its parent compound, ferulic acid. These application notes provide detailed protocols for a range of in vitro cell-based assays to screen and characterize the bioactivity of 3-FQA for researchers in drug discovery and development.

Section 1: Antioxidant Activity Assays

Application Note:

The antioxidant capacity of 3-FQA is a cornerstone of its bioactivity. While chemical assays like DPPH, ABTS, and FRAP provide a measure of its radical scavenging ability, a more biologically relevant assessment is crucial. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within live cells, accounting for cellular uptake and metabolism. This provides a more accurate reflection of potential in vivo antioxidant effects. 3-FQA has demonstrated potent radical scavenging activity in chemical assays, as summarized in the table below.

Quantitative Data: Antioxidant Activity of this compound

Assay TypeIC₅₀ Value (mg/mL)Reference
ABTS Radical Scavenging0.017
DPPH Radical Scavenging0.06
Hydroxyl Radical Scavenging0.49

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from established methods for measuring antioxidant activity within adherent cell lines like HepG2.

Principle: The assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants like 3-FQA can quench these radicals, thus inhibiting the formation of DCF. The fluorescence intensity is inversely proportional to the antioxidant activity of the compound.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • 96-well black, clear-bottom tissue culture plates

  • DMEM medium with 10% FBS

  • DCFH-DA Probe solution

  • Free Radical Initiator (e.g., AAPH - 2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Quercetin (as a positive control)

  • This compound (test compound)

  • DPBS or HBSS for washing

  • Fluorescent microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ until cells are approximately 90-100% confluent.

  • Cell Washing: Carefully aspirate the culture medium and gently wash the cells three times with DPBS or HBSS.

  • Probe and Compound Incubation:

    • Prepare working solutions of 3-FQA and Quercetin at various concentrations in culture medium.

    • To each well, add 50 µL of the DCFH-DA probe solution.

    • Immediately add 50 µL of the 3-FQA or Quercetin working solutions to the appropriate wells. Include a vehicle control (medium only).

    • Incubate the plate for 60 minutes at 37°C.

  • Initiation of Oxidative Stress:

    • Aspirate the probe and compound solution and wash the cells three times with DPBS or HBSS.

    • Add 100 µL of the Free Radical Initiator solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescent microplate reader pre-set to 37°C.

    • Measure fluorescence kinetically every 1 to 5 minutes for a total of 60 minutes. Use an excitation wavelength of 480-485 nm and an emission wavelength of 530-538 nm.

Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

  • Determine the Cellular Antioxidant Activity (CAA) value using the formula: CAA (%) = 100 - (AUC_sample / AUC_control) * 100

  • Plot the CAA percentage against the concentration of 3-FQA to determine the IC₅₀ value.

G cluster_workflow Cellular Antioxidant Activity (CAA) Assay Workflow seed 1. Seed HepG2 cells in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 wash1 3. Wash cells 3x with DPBS incubate1->wash1 add_probe 4. Add DCFH-DA probe & 3-FQA/Control wash1->add_probe incubate2 5. Incubate 60 min at 37°C add_probe->incubate2 wash2 6. Wash cells 3x with DPBS incubate2->wash2 add_initiator 7. Add AAPH (Radical Initiator) wash2->add_initiator read 8. Read fluorescence kinetically (Ex: 485nm, Em: 538nm) add_initiator->read analyze 9. Calculate AUC and CAA values read->analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Section 2: Anti-inflammatory Activity Assays

Application Note:

Chronic inflammation is implicated in numerous diseases. 3-FQA has been shown to exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and downregulating the expression of pro-inflammatory genes like iNOS, COX-2, IL-1β, IL-6, and the transcription factor NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following protocols detail how to assess the cytotoxicity of 3-FQA, a critical first step, and then how to quantify its inhibitory effect on NO production.

Quantitative Data: Anti-inflammatory Activity of this compound

Cell LineTreatmentEffectConcentrationReference
RAW 264.7LPS + 3-FQASuppresses NO release1-400 µg/mL
RAW 264.7LPS + 3-FQAInhibits mRNA expression of IL-1β, IL-6, iNOS, COX-2, NF-κB1-400 µg/mL

Protocol 2: Cell Viability Assay (MTT/MTS)

Principle: This assay is essential to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well tissue culture plates

  • RPMI or DMEM medium with 10% FBS

  • 3-FQA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT, e.g., SDS-HCl or DMSO)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of 3-FQA. Include a vehicle control. Incubate for 24 hours (or the duration of your inflammation experiment).

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate for another 4 hours (or until formazan crystals are dissolved).

    • For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • For MTT: Measure the absorbance at 570 nm.

    • For MTS: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: NO is a key inflammatory mediator produced by iNOS in macrophages upon LPS stimulation. NO rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the NO concentration.

Materials:

  • RAW 264.7 macrophage cells

  • 24-well or 96-well plates

  • Lipopolysaccharide (LPS)

  • 3-FQA stock solution

  • Griess Reagent (typically a two-part solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well (5 x 10⁵ cells/well) or 96-well (1 x 10⁵ cells/well) plate and incubate for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of 3-FQA (determined from the MTT/MTS assay). Incubate for 2-6 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for an additional 24 hours.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 100 µL of Griess reagent to the 100 µL of supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540-595 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to calculate the nitrite concentration in each sample, representing the amount of NO produced.

G cluster_workflow Anti-inflammatory Assay Workflow start Seed RAW 264.7 cells pre_treat Pre-treat with 3-FQA (non-toxic concentrations) start->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) pre_treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect q_pcr Lyse cells for RNA, Perform qRT-PCR (iNOS, COX-2, etc.) incubate->q_pcr griess Perform Griess Assay for NO measurement collect->griess elisa Perform ELISA for Cytokine measurement (e.g., IL-6, TNF-α) collect->elisa analyze Analyze Data griess->analyze elisa->analyze q_pcr->analyze

Caption: Workflow for assessing anti-inflammatory activity.

G cluster_pathway Inhibition of LPS-Induced NF-κB Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex releases NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) Nucleus->Genes induces transcription FQA This compound FQA->IKK Inhibits

Caption: Postulated inhibition of the NF-κB pathway by 3-FQA.

Section 3: Neuroprotective Activity Assays

Application Note:

Phenolic acids are widely studied for their neuroprotective potential. Ferulic acid, a related compound, protects neuronal cells against oxidative stress and apoptosis. One key strategy in neuroprotection, particularly for Alzheimer's disease, is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. The following protocol describes a widely used in vitro assay to screen for AChE inhibitory activity.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay, developed by Ellman, measures AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm. The presence of an inhibitor like 3-FQA will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • Acetylthiocholine iodide (ATC) substrate

  • 5,5'-Dithiobis-(2-Nitrobenzoic Acid) (DTNB, Ellman's Reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 3-FQA stock solution

  • Donepezil or Galantamine (as a positive control inhibitor)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, DTNB, ATC, 3-FQA, and the positive control in the phosphate buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to respective wells:

    • Test Wells: 20 µL of various concentrations of 3-FQA.

    • Positive Control Wells: 20 µL of the positive control inhibitor.

    • 100% Activity Control: 20 µL of buffer.

    • Blank Well: 40 µL of buffer (no enzyme).

  • Enzyme Addition: Add 20 µL of the AChE working solution to all wells except the blank.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 120 µL of the DTNB working solution to all wells.

    • Add 20 µL of the ATC working solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes. Alternatively, for an endpoint assay, incubate for a set time (e.g., 10 minutes) and take a single reading.

Data Analysis:

  • Calculate the rate of reaction (V = ΔAbs/Δt) for each well.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Plot the % Inhibition against the concentration of 3-FQA to determine the IC₅₀ value.

G cluster_workflow AChE Inhibition Assay (Ellman's Method) Workflow ATC Acetylthiocholine (ATC) (Substrate) Thiocholine Thiocholine ATC->Thiocholine Hydrolyzed by AChE AChE (Enzyme) AChE->Thiocholine TNB TNB (Yellow) Thiocholine->TNB Reacts with DTNB DTNB (Colorless) DTNB->TNB Measure Measure Absorbance at 412 nm TNB->Measure Inhibitor 3-FQA (Inhibitor) Inhibitor->AChE Blocks G cluster_workflow Antiproliferation Assay Workflow seed 1. Seed cancer cells (e.g., HeLa) at low density adhere 2. Allow cells to adhere overnight seed->adhere treat 3. Treat with various concentrations of 3-FQA adhere->treat incubate 4. Incubate for 48-72h to allow proliferation treat->incubate mtt 5. Add MTT/MTS reagent and incubate 1-4h incubate->mtt solubilize 6. (For MTT) Add solubilization solution mtt->solubilize if MTT read 7. Read absorbance (570nm for MTT, 490nm for MTS) mtt->read if MTS solubilize->read analyze 8. Calculate % inhibition and determine GI₅₀ read->analyze

References

Application Notes and Protocols: Anti-inflammatory Assay of 3-Feruloylquinic Acid in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the anti-inflammatory properties of 3-feruloylquinic acid in the RAW 264.7 murine macrophage cell line. The protocols outlined below cover key in vitro assays to determine the compound's efficacy and mechanism of action in a lipopolysaccharide (LPS)-induced inflammatory model.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory process. When activated by stimuli like lipopolysaccharide (LPS), they produce a range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound, a phenolic compound found in various plants, has demonstrated antioxidant and anti-inflammatory activities. This document details the experimental procedures to investigate its potential to mitigate the inflammatory response in RAW 264.7 macrophages.

Data Presentation

The following tables summarize the inhibitory effects of this compound and related phenolic compounds on key inflammatory markers in LPS-stimulated RAW 264.7 cells. This data provides a comparative overview of its potential anti-inflammatory efficacy.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO ProductionIC50 ValueCitation
This compound1-400 µg/mLConcentration-dependent inhibitionNot Specified[1]
Ferulic Acid5, 10, 25 µg/mLSignificant concentration-dependent decreaseNot Specified[2]
Ethyl Acetate Fraction (containing phenolic compounds)200 µg/mLSignificant reduction to 32.09 µM161.0 µg/mL[3]
Quercetin--11.2 µg/mL (37.1 µM)[4]

Table 2: Inhibition of Pro-inflammatory Cytokine and Mediator Production

MediatorCompoundConcentration% InhibitionIC50 ValueCitation
PGE2 Ferulic Acid5, 10, 25 µg/mLConcentration-dependent inhibitionNot Specified[2]
Quercetin--14.4 µg/mL (33.2 µM)
TNF-α Ferulic Acid5, 10, 25 µg/mLConcentration-dependent inhibitionNot Specified
Quercetin--1.25 µg/mL (4.14 µM)
IL-1β Ferulic Acid5, 10, 25 µg/mLConcentration-dependent inhibitionNot Specified
IL-6 This compound1-400 µg/mLInhibited mRNA expressionNot Specified

Table 3: Effect on Pro-inflammatory Gene Expression

GeneCompoundConcentrationEffectCitation
iNOS This compound1-400 µg/mLInhibition of mRNA expression
COX-2 This compound1-400 µg/mLInhibition of mRNA expression
NF-κB This compound1-400 µg/mLInhibition of mRNA expression
IL-1β This compound1-400 µg/mLInhibition of mRNA expression
IL-6 This compound1-400 µg/mLInhibition of mRNA expression

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for protein and RNA extraction).

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for NO and cytokine production). Include a vehicle control (solvent only) and a positive control (LPS only).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 100-150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Materials:

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite standard curve (0-100 µM).

  • Procedure:

    • After cell treatment as described in Protocol 1, collect 50-100 µL of the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess Reagent (mix equal parts of Component A and B immediately before use).

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from the sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of cytokines like TNF-α, IL-1β, and IL-6 into the culture medium.

  • Materials:

    • ELISA kits for murine TNF-α, IL-1β, and IL-6.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

    • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Western Blot Analysis for Protein Expression

This technique is used to detect the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin, anti-Lamin B1).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • For nuclear translocation of p65, separate nuclear and cytoplasmic fractions before lysis.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes.

  • Materials:

    • RNA extraction kit (e.g., TRIzol).

    • cDNA synthesis kit.

    • SYBR Green or TaqMan master mix.

    • Gene-specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Procedure:

    • Extract total RNA from the treated cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using gene-specific primers.

    • Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the inflammatory response of RAW 264.7 cells and the general experimental workflow for assessing the anti-inflammatory effects of this compound.

LPS_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKKK MAPKKK MyD88->MAPKKK IKK IKK MyD88->IKK p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory_Genes IkB IκBα IKK->IkB Phosphorylation & Degradation p65_p50 p65/p50 p65_p50_nucleus p65/p50 (Nucleus) p65_p50->p65_p50_nucleus Translocation p65_p50_nucleus->Pro_inflammatory_Genes Inflammatory_Response Inflammatory Response (NO, PGE2, Cytokines) Pro_inflammatory_Genes->Inflammatory_Response FA3Q This compound FA3Q->p38 Inhibits Phosphorylation FA3Q->IkB Inhibits Degradation FA3Q->p65_p50_nucleus Inhibits Translocation

Caption: LPS-induced pro-inflammatory signaling pathways in RAW 264.7 cells and points of inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulation LPS (1 µg/mL) Stimulation treatment->stimulation viability Cell Viability (MTT Assay) stimulation->viability no_assay NO Production (Griess Assay) stimulation->no_assay cytokine_assay Cytokine Secretion (ELISA) stimulation->cytokine_assay protein_analysis Protein Expression (Western Blot) stimulation->protein_analysis mrna_analysis mRNA Expression (qRT-PCR) stimulation->mrna_analysis data_analysis Data Analysis and Interpretation viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis protein_analysis->data_analysis mrna_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 cells.

References

Neuroprotective Effects of 3-Feruloylquinic Acid on PC-12 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the neuroprotective effects of 3-feruloylquinic acid specifically on PC-12 cells is limited in publicly available literature. Therefore, this document provides a detailed overview of the neuroprotective effects of a closely related and extensively studied compound, Ferulic Acid (FA) , as a proxy. Ferulic acid shares structural similarities with this compound, and its well-documented neuroprotective mechanisms provide a strong foundational model for understanding the potential effects of related compounds. The protocols and data presented herein are based on studies conducted with ferulic acid and other related caffeoylquinic acids on PC-12 cells.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress and apoptosis are key pathological mechanisms contributing to neuronal cell death. Phenolic compounds, such as ferulic acid and its derivatives, have garnered significant interest for their potent antioxidant and anti-apoptotic properties, making them promising candidates for neuroprotective therapies. PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a widely used in vitro model for neurobiological and neurochemical studies, as they exhibit many properties of sympathetic neurons. This document details the neuroprotective effects of ferulic acid on PC-12 cells, providing quantitative data, experimental protocols, and visual representations of the implicated signaling pathways.

Data Presentation

The following tables summarize the quantitative data from studies investigating the neuroprotective effects of ferulic acid (FA) and chlorogenic acid (CGA) on PC-12 cells subjected to various stressors.

Table 1: Effect of Ferulic Acid on PC-12 Cell Viability and Oxidative Stress Markers under Hypoxic Conditions

ParameterConditionFerulic Acid ConcentrationResult
Cell Viability (MTT Assay) Hypoxia (1 hr)1 µMIncreased by 35±8% compared to hypoxia alone[1]
LDH Release Hypoxia (1 hr)1 µMDecreased by 29±3% compared to hypoxia alone[1]
Reactive Oxygen Species (ROS) Hypoxia (1 hr)1 µMScavenged 38-63% of hypoxia-induced ROS[1]
Malondialdehyde (MDA) Hypoxia (1 hr)1 µMReduced by 44% compared to hypoxia alone[1]
Superoxide Dismutase (SOD) Activity Hypoxia (1 hr)0.1-10 µMDose-dependently maintained SOD activity[1]

Table 2: Anti-Apoptotic Effects of Ferulic Acid on Hypoxia-Induced PC-12 Cells

ParameterConditionFerulic Acid ConcentrationResult
Apoptotic Cells (TUNEL Staining) Hypoxia (1 hr)1 µM33±12 apoptotic cells per 100 cells
10 µM14±6 apoptotic cells per 100 cells
Hypoxia alone-76±11 apoptotic cells per 100 cells
Control-4±3 apoptotic cells per 100 cells
Caspase-3 Expression Hypoxia (10 min)1 µMReduced expression
Bax/Bcl-2 Ratio Ischemia/ReperfusionLow, Medium, HighDose-dependently decreased

Table 3: Neuroprotective Effects of Chlorogenic Acid on PC-12 Cells

ParameterConditionChlorogenic Acid ConcentrationResult
Cell Viability (MTT Assay) Corticosterone (400 µM)6.25-50 µg/mlSignificantly increased cell viability in a dose-dependent manner
α-synuclein expressionNot specifiedRescued cytotoxicity in a dose-dependent manner
Alcohol (500 mM)1, 5, 10, 50 µMIncreased cell viability
Apoptosis Corticosterone (400 µM)6.25-50 µg/mlSignificantly decreased c-PARP levels
MethylmercuryNot specifiedAttenuated caspase-3 activation

Experimental Protocols

PC-12 Cell Culture and Treatment
  • Cell Line: PC-12 (rat pheochromocytoma)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 5% horse serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed PC-12 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with various concentrations of the test compound (e.g., Ferulic Acid) for a specified period (e.g., 1-24 hours) before inducing stress.

    • Induce neurotoxicity using a stressor such as hydrogen peroxide (H₂O₂), hypoxia, corticosterone, or amyloid-β peptide.

    • After the incubation period with the stressor, proceed with the respective assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • PC-12 cells in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • After the treatment period, remove the culture medium from each well.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated PC-12 cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Protocol:

    • Harvest the cells by trypsinization and collect the cell suspension.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Materials:

    • Treated PC-12 cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays PC12_culture PC-12 Cell Culture Seeding Seeding in Plates PC12_culture->Seeding Pre_treatment Pre-treatment with This compound (or FA) Seeding->Pre_treatment Stressor Induction of Neurotoxicity (e.g., H₂O₂, Hypoxia) Pre_treatment->Stressor Viability Cell Viability Assay (MTT) Stressor->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Stressor->Apoptosis Western_blot Western Blot (Signaling Proteins) Stressor->Western_blot

Caption: Experimental workflow for assessing the neuroprotective effects of test compounds on PC-12 cells.

neuroprotective_pathway cluster_stress Cellular Stress cluster_compound Intervention cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Hypoxia) ROS ROS Generation Oxidative_Stress->ROS induces FA This compound (Ferulic Acid) FA->ROS scavenges MAPK MAPK Pathway (p38, ERK, JNK) FA->MAPK inhibits Akt PI3K/Akt Pathway FA->Akt activates ROS->MAPK activates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria damages Apoptosis_proteins Apoptosis Regulation (Bax↑, Bcl-2↓) MAPK->Apoptosis_proteins Akt->Apoptosis_proteins inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes Mitochondria->Apoptosis_proteins Caspase Caspase Activation (Caspase-3) Apoptosis_proteins->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathways of the neuroprotective effects of ferulic acid in PC-12 cells.

References

Application Notes and Protocols for Determining the Radical Scavenging Activity of 3-Feruloylquinic Acid using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Feruloylquinic acid, a derivative of quinic acid and ferulic acid, is a phenolic compound found in various plant sources, including coffee beans. It is recognized for its potential antioxidant and anti-inflammatory properties. The evaluation of its antioxidant capacity is crucial for understanding its therapeutic potential. This document provides detailed application notes and experimental protocols for assessing the radical scavenging activity of this compound using two widely accepted and robust methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it. The reduction of the radical is accompanied by a color change that can be measured spectrophotometrically. The concentration of the antioxidant required to scavenge 50% of the initial radicals (IC50) is a key parameter for quantifying antioxidant activity.

Data Presentation

The antioxidant activity of this compound has been quantified using both DPPH and ABTS assays. The IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals, are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.

Assay IC50 Value of this compound (mg/mL)
DPPH Radical Scavenging Assay0.06[1]
ABTS Radical Scavenging Assay0.017[1]

Note: For comparison, a positive control such as Ascorbic Acid or Trolox should be run in parallel.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed by a color change from violet to yellow, which is measured at 517 nm.

Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 0.01, 0.025, 0.05, 0.1, 0.2 mg/mL). Prepare similar dilutions for the positive control.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol to 100 µL of each sample dilution (to account for any absorbance of the sample itself).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - (A_sample - A_control)) / A_blank] * 100 Where:

    • A_blank is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

    • A_control is the absorbance of the sample without the DPPH solution.

  • Determination of IC50: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color and is reduced by the antioxidant to a colorless form. The change in absorbance is measured at 734 nm.

Materials and Reagents:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or Ethanol (analytical grade)

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 0.005, 0.01, 0.015, 0.02, 0.025 mg/mL). Prepare similar dilutions for the positive control.

  • Assay Reaction:

    • In a 96-well plate, add a small volume of the sample dilution (e.g., 10 µL) to a larger volume of the working ABTS•+ solution (e.g., 190 µL).

    • For the blank, add the same volume of methanol to the ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6-10 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Radical Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where:

    • A_blank is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • Determination of IC50: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS radical.

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and ABTS radical scavenging assays.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol reaction Mix DPPH Solution with Sample Dilutions prep_dpph->reaction prep_sample Prepare Serial Dilutions of This compound prep_sample->reaction incubation Incubate in Dark (30 min, RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow prep_abts_stock Prepare ABTS Radical Cation (ABTS•+) Stock prep_abts_working Dilute ABTS•+ Stock to Absorbance of ~0.7 at 734 nm prep_abts_stock->prep_abts_working reaction Mix ABTS•+ Working Solution with Sample Dilutions prep_abts_working->reaction prep_sample Prepare Serial Dilutions of This compound prep_sample->reaction incubation Incubate (6-10 min, RT) reaction->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Workflow for the ABTS Radical Scavenging Assay.

References

Synthesis and Biological Evaluation of 3-Feruloylquinic Acid and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical synthesis of 3-feruloylquinic acid and its derivatives. It also outlines experimental procedures to evaluate their biological activity, specifically their inhibitory effects on the NF-κB signaling pathway.

Introduction

This compound is a natural phenolic compound found in various plants and is known for its antioxidant and anti-inflammatory properties.[1] These biological activities make it and its derivatives attractive candidates for further investigation in drug discovery and development. This guide offers a comprehensive overview of the synthetic routes to this compound and provides a foundation for the synthesis of novel derivatives. Furthermore, it includes detailed protocols for assessing the biological efficacy of these compounds, with a focus on their potential to modulate inflammatory pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize the yields for the synthesis of this compound and the biological activity of the compound.

Table 1: Synthesis Yields for this compound

StepCompound NameStarting MaterialProductYield (%)
13-(4-Acetoxy-3-methoxyphenyl)acrylic acidFerulic acid90
23-(4-Acetoxy-3-methoxyphenyl)acryloyl chlorideCompound from St182
3Ethyl 1,4,5-trihydroxycyclohexane-1-carboxylate-3,4-acetonideD-(-)-Quinic acid76
4Ethyl 5-((E)-3-(4-acetoxy-3-methoxyphenyl)acryloyloxy)-1,4-dihydroxycyclohexane-1-carboxylate-3,4-acetonideCompound from St364
5This compoundCompound from St467
Overall Yield This compound Ferulic acid & D-(-)-Quinic acid ~33

Data adapted from Dokli et al.[2]

Table 2: In Vitro Antioxidant Activity of this compound

AssayIC₅₀ (mg/mL)
ABTS Radical Scavenging0.017
Hydroxy Radical Scavenging0.49
DPPH Radical Scavenging0.06

Data from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the method described by Dokli et al. and involves a multi-step synthesis starting from commercially available ferulic acid and D-(-)-quinic acid.

Materials:

  • Ferulic acid

  • Acetic anhydride

  • Pyridine

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • D-(-)-Quinic acid

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid

  • Ethyl acetate (EtOAc)

  • Sodium ethoxide (NaOEt) in ethanol (EtOH)

  • 4-Dimethylaminopyridine (DMAP)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Step 1: Acetylation of Ferulic Acid

  • Dissolve ferulic acid in a mixture of acetic anhydride and pyridine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(4-acetoxy-3-methoxyphenyl)acrylic acid. Yield: ~90% .

Step 2: Synthesis of 3-(4-Acetoxy-3-methoxyphenyl)acryloyl chloride

  • Dissolve the acetylated ferulic acid from Step 1 in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by gas evolution and TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step. Yield: ~82% .

Step 3: Protection of D-(-)-Quinic Acid

  • Suspend D-(-)-quinic acid in ethyl acetate.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the quinic acid dissolves and the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a mild base (e.g., NaHCO₃).

  • Filter and concentrate the filtrate. The crude product is then subjected to ethanolysis with NaOEt in EtOH at -20 °C.

  • Purify the product by column chromatography on silica gel to obtain ethyl 1,4,5-trihydroxycyclohexane-1-carboxylate-3,4-acetonide. Yield: ~76% .[2]

Step 4: Esterification

  • Dissolve the protected quinic acid from Step 3 in anhydrous DCM.

  • Add pyridine and a catalytic amount of DMAP.

  • Cool the solution to 0 °C and slowly add a solution of the feruloyl chloride from Step 2 in anhydrous DCM.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the protected this compound derivative. Yield: ~64% .[2]

Step 5: Deprotection

  • Dissolve the protected product from Step 4 in a mixture of THF and 1 M aqueous HCl (e.g., 4:1 v/v).

  • Stir the solution at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction with a mild base (e.g., NaHCO₃) and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product, this compound, by recrystallization. Yield: ~67% .

Protocol 2: Synthesis of this compound Derivatives (General Strategy)

The synthesis of derivatives such as esters and amides from this compound requires a careful strategy due to the presence of multiple hydroxyl groups and a carboxylic acid. A protecting group strategy is essential to achieve selective derivatization.

General Considerations for Derivatization:

  • Protection of Hydroxyl Groups: The four hydroxyl groups of the quinic acid moiety and the phenolic hydroxyl group of the feruloyl moiety are reactive. These need to be protected before attempting to form an ester or amide at the carboxylic acid. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS), acetals, or benzyl ethers. The choice of protecting group will depend on the desired reaction conditions for subsequent steps.

  • Selective Deprotection: An orthogonal protecting group strategy is recommended. This allows for the selective removal of one type of protecting group without affecting others. For example, a silyl ether can be removed under acidic conditions or with fluoride ions, while a benzyl ether is typically removed by hydrogenolysis.

  • Activation of the Carboxylic Acid: For amide synthesis, the carboxylic acid of the protected this compound will likely need to be activated. This can be achieved by converting it to an acid chloride (e.g., using oxalyl chloride or thionyl chloride) or by using peptide coupling reagents (e.g., DCC, EDC, HATU).

Example Workflow for an Amide Derivative:

  • Protection: Protect all hydroxyl groups of this compound using a suitable protecting group (e.g., TBDMS-Cl, imidazole).

  • Activation: Convert the carboxylic acid of the fully protected molecule to an acid chloride or use a coupling reagent.

  • Amination: React the activated carboxylic acid with the desired amine to form the amide bond.

  • Deprotection: Remove all protecting groups to yield the final amide derivative.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol provides a method to assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound (dissolved in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well opaque plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Treatment:

    • Pre-treat the transfected cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement:

    • Transfer the cell lysate to a new opaque plate.

    • Measure firefly luciferase activity using a luminometer.

    • Add the Stop & Glo® reagent and measure Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated vehicle control.

Protocol 4: Western Blot for Phospho-IκBα

This protocol is to determine if this compound inhibits the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.

Materials:

  • RAW 264.7 cells (or other suitable cell line)

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα or a loading control like β-actin.

Mandatory Visualizations

Synthesis and Biological Activity Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Products & Intermediates Ferulic_Acid Ferulic Acid Step1 Step 1: Acetylation Ferulic_Acid->Step1 Quinic_Acid D-(-)-Quinic Acid Step3 Step 3: Protection Quinic_Acid->Step3 Step2 Step 2: Acid Chloride Formation Step1->Step2 Feruloyl_Chloride Feruloyl Chloride Intermediate Step2->Feruloyl_Chloride Protected_Quinic_Acid Protected Quinic Acid Intermediate Step3->Protected_Quinic_Acid Step4 Step 4: Esterification Step5 Step 5: Deprotection Step4->Step5 Final_Product This compound Step5->Final_Product Feruloyl_Chloride->Step4 Protected_Quinic_Acid->Step4

Caption: Workflow for the synthesis of this compound.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκBα p_IkB p-IκBα NFkB NF-κB (p50/p65) p_IkB->NFkB releases Proteasome Proteasome p_IkB->Proteasome degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Inhibitor This compound Inhibitor->IKK inhibits DNA DNA (κB site) NFkB_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Biological Assays cluster_readouts Data Readouts Cell_Culture Cell Culture (e.g., HEK293T, RAW 264.7) Treatment Treatment with This compound Cell_Culture->Treatment Stimulation Stimulation with TNF-α or LPS Treatment->Stimulation Luciferase_Assay Luciferase Reporter Assay Stimulation->Luciferase_Assay Western_Blot Western Blot Stimulation->Western_Blot Luminescence Luminescence Measurement (NF-κB Activity) Luciferase_Assay->Luminescence Protein_Quantification Protein Quantification (p-IκBα levels) Western_Blot->Protein_Quantification

Caption: Experimental workflow for biological evaluation.

References

Application Note: Development and Validation of an HPLC-UV Method for the Quantification of 3-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3-feruloylquinic acid. This robust and reliable method is suitable for the determination of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.

Introduction

This compound, a prominent member of the chlorogenic acid family, is an ester of ferulic acid and quinic acid. It is a naturally occurring phenolic compound found in a wide variety of plants, including coffee beans, fruits, and vegetables. Due to its significant antioxidant and anti-inflammatory properties, this compound is of great interest to researchers in the fields of nutrition, pharmacology, and drug development. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Orthophosphoric acid (85%)

  • Purified water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-15 min: 15-30% B15-20 min: 30-50% B20-25 min: 50-15% B25-30 min: 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 325 nm

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (Illustrative for a Plant Extract)
  • Accurately weigh 1 g of the powdered plant material.

  • Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm membrane filter prior to injection into the HPLC system.

Method Validation

The developed HPLC-UV method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the following tables.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision

The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a concentration of 20 µg/mL. Both intra-day and inter-day precision were assessed.

Precision TypeRetention Time (RSD %)Peak Area (RSD %)
Intra-day (n=6) < 0.5%< 2.0%
Inter-day (n=6) < 1.0%< 2.5%
Accuracy (Recovery)

The accuracy of the method was determined by a recovery study using the standard addition method. A known amount of this compound was spiked into a sample matrix at three different concentration levels.

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
10 99.51.8
20 101.21.5
50 98.91.9

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection at 325 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Validation_Parameters Linearity, Precision, Accuracy, LOD, LOQ Peak_Integration->Validation_Parameters

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Conclusion

The developed and validated HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method meets the requirements of international guidelines for analytical method validation and can be effectively used for routine quality control and research purposes. The detailed protocol and validation data presented in this application note will be a valuable resource for researchers and professionals working with this important bioactive compound.

Application Notes and Protocols for Studying the In-Vivo Effects of 3-Feruloylquinic Acid Using Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Feruloylquinic acid (3-FQA) is a phenolic compound found in various plant sources. As a derivative of both ferulic acid and quinic acid, it is of significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. This document provides detailed application notes and protocols for researchers investigating the in vivo effects of 3-FQA using various animal models. Due to the limited number of studies specifically on 3-FQA, this guide also incorporates data and protocols from studies on a closely related synthetic derivative, 3,4,5-tri-feruloylquinic acid (TFQA), as well as the well-researched parent compounds, ferulic acid (FA) and quinic acid (QA). This information serves as a robust starting point for designing and executing preclinical studies on 3-FQA.

I. Animal Models for Neuroprotective Effects

Neurodegenerative diseases and age-related cognitive decline are key areas where 3-FQA may have therapeutic potential. Below are relevant animal models and associated protocols.

Senescence-Accelerated Mouse Prone 8 (SAMP8) Model for Aging and Cognitive Decline

This model is particularly relevant as a study on the related compound, 3,4,5-tri-feruloylquinic acid (TFQA), has demonstrated significant cognitive improvements in these mice.[1][2]

Application: To evaluate the efficacy of 3-FQA in mitigating age-related learning and memory deficits.

Experimental Protocol:

  • Animal Model: Male Senescence-Accelerated Mouse Prone 8 (SAMP8) mice.

  • Compound Administration:

    • Test Compound: 3-FQA dissolved in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).

    • Dosage: Based on the TFQA study, a starting dose of 1 mg/kg body weight can be considered.[1][2] Dose-response studies are recommended.

    • Route of Administration: Oral gavage.

    • Duration: 37 consecutive days.[1]

  • Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase (e.g., 5 days): Mice are trained to find a hidden platform in a circular pool of opaque water. Record escape latency, path length, and swimming speed.

    • Probe Test (e.g., day 6): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. Record the time spent in the target quadrant, the number of platform crossings, and the total distance traveled.

  • Biochemical and Molecular Analysis:

    • Tissue Collection: At the end of the study, collect brain tissue (hippocampus and cortex) and serum.

    • Neurotransmitter Analysis: Measure levels of serotonin, noradrenaline, and dopamine in brain homogenates using HPLC.

    • Gene Expression Analysis: Analyze mRNA levels of inflammatory markers (e.g., TNF-α) and neurotrophic factors (e.g., BDNF) in the hippocampus via qRT-PCR.

    • Protein Analysis: Measure protein levels of BDNF in brain and serum samples using ELISA.

Quantitative Data from a Related Compound (TFQA) in SAMP8 Mice:

ParameterControl (SAMP8)TFQA (1 mg/kg)OutcomeReference
Morris Water Maze (Probe Test)
Time in Target ZoneLowerSignificantly IncreasedImproved spatial memory
Target CrossingsLowerSignificantly IncreasedImproved spatial memory
Escape Latency (Acquisition)HigherSignificantly ReducedEnhanced learning
Neurotransmitters (Brain)
SerotoninLowerElevatedPotential antidepressant/anxiolytic effect
NoradrenalineLowerElevatedImproved attention and focus
DopamineLowerElevatedEnhanced motor control and motivation
Gene/Protein Expression (Brain)
TNF-α mRNAHigherSignificantly ReducedReduced neuroinflammation
BDNF mRNA & ProteinLowerSignificantly IncreasedEnhanced neurogenesis and synaptic plasticity
Toxin-Induced Models of Parkinson's Disease

While no studies have tested 3-FQA in Parkinson's models, ferulic acid has shown promise in rotenone-induced rat models.

Application: To assess the neuroprotective effects of 3-FQA against dopaminergic neuron loss and motor deficits.

Experimental Protocol:

  • Animal Model: Male Wistar rats.

  • Induction of Parkinsonism: Administer rotenone (2.5 mg/kg, s.c.) for 4 weeks.

  • Compound Administration:

    • Test Compound: 3-FQA.

    • Dosage: Based on ferulic acid studies, a dose of 50 mg/kg could be a starting point.

    • Route of Administration: Oral gavage, 30 minutes prior to rotenone administration.

    • Duration: 4 weeks.

  • Behavioral Assessments:

    • Rotarod Test: To assess motor coordination and balance.

    • Open Field Test: To evaluate locomotor activity.

  • Post-mortem Analysis:

    • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.

    • Biochemical Assays: Measure levels of inflammatory markers (IL-1β, IL-6, TNF-α), oxidative stress markers (MDA, GSH), and antioxidant enzymes (SOD, CAT) in the midbrain.

Cerebral Ischemia/Reperfusion Model (Stroke)

Ferulic acid has demonstrated neuroprotective effects in rat models of stroke.

Application: To determine if 3-FQA can reduce brain damage and neurological deficits following ischemic stroke.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Ischemia: Middle Cerebral Artery Occlusion (MCAO) for a defined period (e.g., 2 hours), followed by reperfusion.

  • Compound Administration:

    • Test Compound: 3-FQA.

    • Dosage: Based on ferulic acid studies, doses of 28, 56, and 112 mg/kg can be tested.

    • Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injection immediately after reperfusion.

    • Duration: Daily for 5 consecutive days post-ischemia.

  • Neurological Deficit Scoring: Assess motor and neurological function daily using a standardized scoring system.

  • Histological Analysis:

    • Infarct Volume Measurement: Use TTC staining to quantify the volume of ischemic brain damage.

    • Apoptosis Assessment: Use TUNEL staining or measure levels of Bcl-2, Bax, and cleaved caspase-3 in the peri-infarct cortex.

  • Biochemical Assays: Measure oxidative stress markers (MDA, SOD, GSH-Px) in brain tissue.

II. Animal Models for Anti-Inflammatory Effects

Ulcerative colitis is a common model to study intestinal inflammation, where both ferulic acid and quinic acid have shown beneficial effects.

Application: To evaluate the potential of 3-FQA to ameliorate intestinal inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar rats.

  • Induction of Colitis: Intrarectal administration of acetic acid or trinitrobenzensulfonic acid (TNBS).

  • Compound Administration:

    • Test Compound: 3-FQA.

    • Dosage: Based on related studies, doses ranging from 20 to 100 mg/kg can be explored.

    • Route of Administration: Oral gavage.

    • Duration: Daily for 5-14 consecutive days after colitis induction.

  • Macroscopic and Histological Assessment:

    • Disease Activity Index (DAI): Monitor body weight loss, stool consistency, and rectal bleeding daily.

    • Colon Assessment: Measure colon length and weight, and score macroscopic damage (ulceration, inflammation).

    • Histopathology: Examine H&E stained colon sections for inflammatory cell infiltration, mucosal damage, and edema.

  • Biochemical and Molecular Analysis:

    • Cytokine Levels: Measure protein levels of TNF-α and IL-1β in colon tissue homogenates using ELISA.

    • Gene Expression: Analyze mRNA expression of Nrf2 and HO-1 in colon tissue via qRT-PCR to assess the antioxidant response pathway.

Quantitative Data from Ferulic Acid and Quinic Acid in Acetic Acid-Induced Colitis in Rats:

ParameterColitis ControlFerulic Acid (60 mg/kg)Quinic Acid (100 mg/kg)OutcomeReference
Gene Expression (Colon)
Nrf2 mRNADecreasedUpregulatedUpregulatedActivation of antioxidant pathway
HO-1 mRNADecreasedUpregulatedUpregulatedActivation of antioxidant pathway
Protein Levels (Colon)
TNF-αIncreasedDose-dependently decreasedDose-dependently decreasedReduced inflammation
IL-1βIncreasedDose-dependently decreasedDose-dependently decreasedReduced inflammation

III. Signaling Pathways and Visualizations

Proposed Signaling Pathway for 3-FQA Neuroprotection

Based on studies with TFQA and ferulic acid, 3-FQA likely exerts its neuroprotective effects by activating neurotrophic signaling and mitigating neuroinflammation and oxidative stress.

G cluster_0 This compound (3-FQA) cluster_1 Cellular Effects cluster_2 Downstream Pathways cluster_3 Physiological Outcomes FQA 3-FQA TrkB TrkB Receptor FQA->TrkB Nrf2 Nrf2 Activation FQA->Nrf2 NFkB NF-κB Inhibition FQA->NFkB BDNF BDNF Expression ↑ TrkB->BDNF PI3K_Akt PI3K/Akt Pathway BDNF->PI3K_Akt HO1 HO-1 Expression ↑ Nrf2->HO1 Inflammation Inflammatory Cytokines ↓ (TNF-α, IL-1β, IL-6) NFkB->Inflammation Neuroprotection Neuroprotection & Synaptic Plasticity PI3K_Akt->Neuroprotection Antioxidant Antioxidant Response HO1->Antioxidant Anti_Inflammation Reduced Neuroinflammation Inflammation->Anti_Inflammation Anti_Inflammation->Neuroprotection Antioxidant->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of 3-FQA.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting an in vivo study with 3-FQA.

G cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Intervention & Monitoring cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation A1 Animal Acclimatization A2 Randomization into Groups (Control, Vehicle, 3-FQA doses) A1->A2 A3 Disease Induction (e.g., SAMP8 aging, Toxin, Surgery) A2->A3 B1 Daily 3-FQA Administration (e.g., Oral Gavage) A3->B1 B2 Behavioral Testing (e.g., Morris Water Maze, Rotarod) B1->B2 B3 Monitor Clinical Signs (Body weight, DAI) B1->B3 C1 Euthanasia & Tissue Collection (Brain, Colon, Blood) B2->C1 B3->C1 C2 Histopathology (H&E, IHC, TTC) C1->C2 C3 Biochemical Assays (ELISA, HPLC) C1->C3 C4 Molecular Analysis (qRT-PCR) C1->C4 D1 Statistical Analysis C4->D1 D2 Conclusion & Reporting D1->D2

Caption: General experimental workflow for in vivo 3-FQA studies.

Disclaimer: The protocols and data presented are intended for research purposes only. Researchers should adapt these protocols based on their specific experimental goals, institutional guidelines (IACUC), and available resources. The information derived from related compounds (TFQA, ferulic acid, quinic acid) should be considered as a guide, and direct investigation of 3-FQA is necessary to confirm its specific in vivo effects.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of 3-, 4-, and 5-Feruloylquinic Acid in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the co-elution of 3-, 4-, and 5-feruloylquinic acid (FQA) isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why do 3-, 4-, and 5-feruloylquinic acid isomers frequently co-elute in reversed-phase HPLC?

A1: 3-, 4-, and 5-feruloylquinic acid are structural isomers, meaning they have the same molecular formula and mass but differ in the position of the feruloyl group on the quinic acid core. This results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to comparable retention times and co-elution on standard reversed-phase columns like C18.

Q2: How can I confirm that I have co-elution of FQA isomers and not just a broad peak of a single compound?

A2: Peak purity analysis is crucial for detecting co-elution.[1] If you are using a Diode Array Detector (DAD), you can assess the spectral purity across the peak.[1] If the UV spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of multiple components.[1] For more definitive identification, a Mass Spectrometry (MS) detector is invaluable. Even if the isomers co-elute, they may exhibit different fragmentation patterns in MS/MS, allowing for their individual identification.[2]

Q3: Is it possible to differentiate the FQA isomers using Mass Spectrometry if they are not chromatographically separated?

A3: Yes, to some extent. Tandem mass spectrometry (MS/MS) can distinguish between FQA isomers based on their characteristic fragmentation patterns.[2] For instance, 3-O-feruloylquinic acid and 4-O-feruloylquinic acid can be differentiated by their base peaks in the MS/MS spectrum. While this is a powerful tool for identification, complete chromatographic separation is still preferred for accurate quantification.

Q4: What are the key HPLC parameters I should focus on to improve the separation of these isomers?

A4: The primary parameters to optimize for resolving co-eluting isomers are the mobile phase composition (including pH and organic modifier), the stationary phase chemistry (column type), and the column temperature. Modifying these parameters can alter the selectivity of your separation, which is key to resolving closely related compounds.

Troubleshooting Guide

Problem: My chromatogram shows a single, broad, or shouldered peak for the FQA isomers.

This is a classic sign of co-elution. The following steps provide a systematic approach to troubleshoot and resolve this issue.

The mobile phase composition, including the organic modifier and pH, is a powerful tool for manipulating selectivity.

  • Solution 1.1: Adjust the Organic Modifier. If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the interactions between the analytes and the stationary phase, potentially improving resolution.

  • Solution 1.2: Modify the Mobile Phase pH. Since feruloylquinic acids are acidic, the pH of the mobile phase will significantly impact their ionization state and, consequently, their retention. A small change in pH can lead to significant shifts in retention time. It is recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of the analytes to ensure they are in a single ionic form. Experiment with adjusting the pH of the aqueous portion of your mobile phase with additives like formic acid or acetic acid.

If optimizing the mobile phase does not provide sufficient resolution, changing the column chemistry is the next logical step.

  • Solution 2.1: Switch to a Phenyl-Hexyl Column. Standard C18 columns separate primarily based on hydrophobicity. Phenyl-hexyl columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the feruloylquinic acid isomers. This can often lead to better separation of aromatic isomers.

  • Solution 2.2: Consider Other Stationary Phases. Other potential stationary phases to explore include those with different bonded phases like cyano (CN) or pentafluorophenyl (PFP), which can offer unique selectivities.

Temperature can influence the viscosity of the mobile phase and the kinetics of the separation, which can in turn affect resolution.

  • Solution 3.1: Increase the Column Temperature. Increasing the temperature can improve efficiency and may also alter the selectivity of the separation. Experiment with temperatures in the range of 30-50°C. Be mindful that elevated temperatures can accelerate the degradation of silica-based columns at high pH.

If you are using a gradient elution, a shallower gradient can improve the resolution of closely eluting peaks.

  • Solution 4.1: Decrease the Gradient Slope. By increasing the gradient time while keeping the initial and final mobile phase compositions the same, you can effectively decrease the gradient slope. This gives the isomers more time to interact with the stationary phase and can lead to better separation.

Experimental Protocols

Starting Method 1: C18 Column with Acetonitrile Gradient

This method is a common starting point for the analysis of phenolic acids.

ParameterSetting
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 325 nm
Injection Volume 10 µL
Starting Method 2: Phenyl-Hexyl Column with Methanol Gradient

This method utilizes an alternative selectivity to potentially improve isomer separation.

ParameterSetting
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 15-40% B over 25 minutes
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detection UV at 325 nm
Injection Volume 5 µL

Quantitative Data Summary

The following table presents illustrative retention time data for FQA isomers based on typical elution orders observed in reversed-phase chromatography. Actual retention times will vary depending on the specific method used.

IsomerExpected Elution Order
3-Feruloylquinic Acid2
4-Feruloylquinic Acid3
5-Feruloylquinic Acid1

Note: The elution order of 4- and 5-FQA can sometimes be reversed depending on the specific chromatographic conditions.

Visualizations

Troubleshooting_Workflow start Start: Co-elution Observed step1 Step 1: Optimize Mobile Phase start->step1 step1_1 Adjust Organic Modifier (ACN vs. MeOH) step1->step1_1 step1_2 Modify Mobile Phase pH step1->step1_2 step2 Step 2: Change Stationary Phase step1_2->step2 If not resolved step2_1 Try Phenyl-Hexyl Column step2->step2_1 step3 Step 3: Adjust Temperature step2_1->step3 If not resolved step4 Step 4: Refine Gradient step3->step4 If not resolved end_resolved Resolution Achieved step4->end_resolved If resolved end_ms Use MS/MS for Identification/ Quantification step4->end_ms If still co-eluting

Caption: Troubleshooting workflow for resolving FQA isomer co-elution.

HPLC_Parameter_Relationships cluster_parameters HPLC Parameters cluster_effects Chromatographic Effects Mobile Phase Mobile Phase Selectivity (α) Selectivity (α) Mobile Phase->Selectivity (α) Retention (k') Retention (k') Mobile Phase->Retention (k') Stationary Phase Stationary Phase Stationary Phase->Selectivity (α) Temperature Temperature Efficiency (N) Efficiency (N) Temperature->Efficiency (N) Temperature->Retention (k') Resolution (Rs) Resolution (Rs) Selectivity (α)->Resolution (Rs) Efficiency (N)->Resolution (Rs) Retention (k')->Resolution (Rs)

Caption: Relationship between key HPLC parameters and chromatographic resolution.

References

Technical Support Center: Optimizing Mobile Phase for Feruloylquinic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the mobile phase for the challenging separation of feruloylquinic acid (FQA) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating feruloylquinic acid isomers?

A1: The primary challenges in separating FQA isomers stem from their structural similarities. As regioisomers, they possess the same molecular weight and often exhibit very similar physicochemical properties, leading to co-elution in chromatographic systems.[1] Distinguishing between these isomers often requires highly efficient chromatographic methods coupled with sensitive detection techniques like tandem mass spectrometry (MS/MS).[2]

Q2: What is the most common chromatographic technique for separating FQA isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed method for the separation of FQA isomers.[3] This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[3]

Q3: What are the typical components of a mobile phase for FQA isomer separation?

A3: A typical mobile phase for separating FQA isomers in RP-HPLC consists of a mixture of water and an organic solvent, such as acetonitrile or methanol.[4] To improve peak shape and resolution, acidic modifiers are often added. Common additives include formic acid, acetic acid, or buffers like ammonium formate and ammonium acetate.

Q4: Why is pH control of the mobile phase important for FQA isomer separation?

A4: Feruloylquinic acids are ionizable compounds. The pH of the mobile phase significantly influences their ionization state, which in turn affects their retention time and selectivity on a reversed-phase column. Controlling the pH with acidic modifiers or buffers is crucial for achieving reproducible and optimal separation.

Q5: Should I use an isocratic or gradient elution for separating FQA isomers?

A5: Due to the complexity of samples often containing multiple FQA isomers and other related compounds, gradient elution is generally preferred. A gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of compounds with a wider range of polarities.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Step(s)
Poor resolution of FQA isomer peaks (co-elution) - Mobile phase composition is not optimal.- The pH of the mobile phase is not suitable.- The gradient profile is too steep.- Adjust Solvent Ratio: Systematically vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase.- Modify pH: Add a small percentage of an acid (e.g., 0.1% formic acid) to the aqueous phase to suppress the ionization of the carboxylic acid group and improve peak shape. Experiment with different acidic modifiers and concentrations.- Optimize Gradient: Lengthen the gradient time or use a shallower gradient slope to increase the separation window for closely eluting isomers.
Peak tailing - Secondary interactions between the acidic FQA molecules and residual silanol groups on the silica-based column.- Incorrect mobile phase pH.- Lower Mobile Phase pH: Ensure the mobile phase pH is low enough (typically around 2.7-3.5 with formic or acetic acid) to keep the FQA isomers in their protonated form, minimizing interactions with silanols.- Use a Modern Column: Employ a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups.
Inconsistent retention times - Improper mobile phase preparation.- Insufficient column equilibration.- Fluctuations in column temperature.- Ensure Consistent Preparation: Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation.- Thorough Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient amount of time before starting the analysis.- Control Temperature: Use a column oven to maintain a constant and stable temperature throughout the analysis.
Low signal intensity or poor peak shape - Suboptimal mobile phase additive for MS detection.- Analyte degradation.- Select MS-Compatible Modifiers: When using LC-MS, opt for volatile mobile phase modifiers like formic acid or ammonium formate. Avoid non-volatile buffers like phosphate.- Fresh Sample and Mobile Phase: Prepare samples and mobile phases fresh to minimize the potential for degradation.

Experimental Protocols

Protocol 1: General Screening Method for FQA Isomer Separation

This protocol provides a starting point for developing a separation method for FQA isomers using RP-HPLC with UV or MS detection.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5-30% B (linear gradient)

    • 15-17 min: 30-95% B (linear gradient)

    • 17-19 min: 95% B (hold)

    • 19-20 min: 95-5% B (linear gradient)

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 325 nm or MS in negative ion mode.

Protocol 2: Optimized Method for Enhanced Resolution

This protocol is designed for situations where the general screening method provides insufficient resolution.

  • Column: Phenyl-hexyl or other alternative selectivity reversed-phase column.

  • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-3 min: 10% B

    • 3-20 min: 10-25% B (shallow linear gradient)

    • 20-22 min: 25-80% B (linear gradient)

    • 22-25 min: 80% B (hold)

    • 25-26 min: 80-10% B (linear gradient)

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: Tandem Mass Spectrometry (MS/MS) for isomer-specific fragment monitoring.

Quantitative Data Summary

The following table summarizes typical mobile phase compositions and conditions used for the separation of FQA isomers, as derived from various studies.

Mobile Phase A Mobile Phase B Column Flow Rate Temperature Reference
Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidC180.3 mL/min30 °C
10 mM Ammonium Formate (pH 3.0)AcetonitrileC180.4 mL/min45 °C
Water + 0.2% Formic AcidMethanol + 0.1% Formic AcidC180.3 mL/minNot Specified
Water pH 3.0 (with orthophosphoric acid)MethanolC181.0 mL/min25 °C

Visualizations

FQA_Separation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Extraction & Dilution Injector Injector Sample->Injector MP_Prep Mobile Phase Preparation (Aqueous + Organic + Additive) MP_Prep->Injector Column RP-HPLC Column (e.g., C18) Injector->Column Gradient Elution Detector Detector (UV or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Identification Isomer Identification (MS/MS Fragmentation) Chromatogram->Identification

Caption: Experimental workflow for FQA isomer separation and analysis.

Troubleshooting_Logic Start Poor Peak Resolution? Adjust_Solvent Adjust Organic Solvent % Start->Adjust_Solvent Yes Modify_pH Modify Mobile Phase pH (e.g., 0.1% Formic Acid) Adjust_Solvent->Modify_pH Still Poor Good_Resolution Resolution Acceptable Adjust_Solvent->Good_Resolution Improved Optimize_Gradient Optimize Gradient Slope (Make it shallower) Modify_pH->Optimize_Gradient Still Poor Modify_pH->Good_Resolution Improved Optimize_Gradient->Good_Resolution Improved

Caption: Troubleshooting logic for poor FQA isomer peak resolution.

References

Troubleshooting matrix effects in 3-feruloylquinic acid bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of 3-feruloylquinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1] Common sources of matrix effects in plasma include phospholipids, salts, and proteins.[1] For polar phenolic compounds like this compound, failure to remove these interferences can compromise the reliability of bioanalytical data.

Q2: I am observing significant ion suppression for this compound. What are the likely causes?

A2: Significant ion suppression is often caused by co-eluting matrix components that compete with the analyte for ionization in the mass spectrometer source.[2] In plasma samples, phospholipids are a major cause of ion suppression in electrospray ionization (ESI). Inadequate sample cleanup, where the extraction method fails to sufficiently remove these interfering substances, is a primary reason for observing this phenomenon. The choice of a non-selective sample preparation technique, like simple protein precipitation, can often lead to higher matrix effects compared to more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: The ideal sample preparation technique aims to maximize the removal of interfering matrix components while achieving high recovery of the analyte. For phenolic acids, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at reducing matrix effects than protein precipitation. The choice of LLE solvent or SPE sorbent is critical. For instance, studies on similar phenolic acids have shown that LLE with solvents like ethyl acetate or mixtures such as ethyl acetate/n-hexane can provide clean extracts with minimal matrix effects.

Q4: Is a stable isotope-labeled (SIL) internal standard available for this compound, and is it necessary?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects. A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of any variations in the analytical process. While commercial availability of a SIL-IS for this compound may be limited, custom synthesis of deuterated or 13C-labeled analogs is a viable option for robust method development. If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.

Q5: How can I assess the extent of matrix effects in my assay?

A5: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. This evaluation should ideally be performed using at least six different lots of the biological matrix to assess the variability of the matrix effect.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound

Low recovery of this compound during sample preparation can lead to poor sensitivity and inaccurate quantification. The following table summarizes potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Inappropriate Sample Preparation Technique For phenolic acids, protein precipitation may lead to co-precipitation and loss of the analyte. Consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) which often provide better recoveries for such compounds.
Incorrect pH during LLE The extraction efficiency of acidic compounds like this compound is pH-dependent. Ensure the sample is acidified to a pH at least 2 units below the pKa of the analyte to promote its neutral form, which is more readily extracted into organic solvents.
Suboptimal LLE Solvent The polarity of the extraction solvent is crucial. If recovery is low with a non-polar solvent, try a more polar solvent like ethyl acetate or a mixture of solvents. For similar phenolic acids, ethyl acetate and mixtures like ethyl acetate/n-hexane have been shown to be effective.
Inefficient Elution in SPE If using SPE, the elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the percentage of the organic modifier or add a small amount of acid or base to the elution solvent to improve recovery.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)

High or variable matrix effects can severely impact the accuracy and precision of the bioanalytical method.

Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup Protein precipitation is known to result in significant matrix effects due to residual phospholipids. Implement a more effective cleanup method such as LLE or SPE. Phospholipid removal plates are also a commercially available option.
Co-elution with Interfering Components Modify the chromatographic conditions to separate this compound from the interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18).
Inappropriate Ionization Mode While Electrospray Ionization (ESI) is commonly used, it can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI) for certain compounds. If your instrument allows, test the analysis in APCI mode.
Lack of a Suitable Internal Standard Without a proper internal standard, especially a stable isotope-labeled one, it is difficult to compensate for matrix effects. If a SIL-IS is not feasible, use a structural analog that elutes very close to the analyte.

Data Presentation: Comparison of Sample Preparation Methods for Phenolic Acids

The following table summarizes recovery and matrix effect data for phenolic acids (structurally similar to this compound) from published literature to guide method selection.

Sample Preparation Method Analyte(s) Matrix Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (Acetonitrile)Chlorogenic acid isomersRat PlasmaNot Reported (noted as having severe matrix effects)Severe
Liquid-Liquid Extraction (Ethyl acetate)Chlorogenic acid isomersRat Plasma86.5 - 98.086.5 - 98.0 (reported as Matrix Factor)
Liquid-Liquid Extraction (Ethyl acetate/n-hexane, 9:1 v/v)Neochlorogenic acid, Chlorogenic acid, Cryptochlorogenic acid, 3,5-dicaffeoylquinic acid, 3,4-dicaffeoylquinic acidRat Plasma> 70%Negligible
Protein Precipitation followed by SPEPolar phenolic compoundsHuman Plasma> 60%Not explicitly quantified but improved over PPT alone

Note: The data presented is for phenolic acids structurally related to this compound and should be used as a guideline. Method performance should be validated specifically for this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from methods developed for similar phenolic acids and is a good starting point for optimization.

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., a stable isotope-labeled this compound or a structural analog).

    • Vortex for 30 seconds.

    • Acidify the plasma by adding 20 µL of 1% formic acid in water. Vortex for another 30 seconds.

  • Extraction:

    • Add 500 µL of extraction solvent (e.g., ethyl acetate or a 9:1 v/v mixture of ethyl acetate and n-hexane).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 1 minute to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike Method

This protocol outlines the steps to quantitatively determine the matrix effect.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma using the developed sample preparation protocol (Protocol 1). Spike the analyte and internal standard into the final, reconstituted extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma before starting the extraction process.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • Recovery (RE):

      • RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    An IS-Normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.

Visualizations

Workflow for Troubleshooting Matrix Effects

Troubleshooting_Matrix_Effects cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatographic Optimization cluster_is Internal Standard Strategy start High or Variable Matrix Effect Observed ppt Is Protein Precipitation (PPT) being used? start->ppt switch_to_lle_spe Switch to LLE or SPE ppt->switch_to_lle_spe Yes check_coelution Check for Co-elution with Matrix Peaks ppt->check_coelution No optimize_lle_spe Optimize LLE/SPE Conditions (solvent, pH, sorbent) switch_to_lle_spe->optimize_lle_spe optimize_lle_spe->check_coelution modify_gradient Modify Gradient Profile check_coelution->modify_gradient Yes is_used Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? check_coelution->is_used No change_column Change Stationary Phase modify_gradient->change_column change_column->is_used implement_sil_is Implement SIL-IS (if available or via custom synthesis) is_used->implement_sil_is No end_node Matrix Effect Minimized/ Compensated is_used->end_node Yes use_analog_is Use a close structural analog that co-elutes implement_sil_is->use_analog_is use_analog_is->end_node

Caption: A logical workflow for diagnosing and resolving matrix effect issues.

Signaling Pathway of Matrix Effects in LC-MS

Matrix_Effect_Pathway cluster_source Mass Spectrometer Ion Source (ESI) droplet Charged Droplet gas_phase_analyte Gas-Phase Analyte Ions droplet->gas_phase_analyte Evaporation & Ionization gas_phase_matrix Gas-Phase Matrix Ions droplet->gas_phase_matrix Evaporation & Ionization ms_inlet MS Inlet gas_phase_analyte->ms_inlet Detection gas_phase_matrix->ms_inlet Competition/ Suppression analyte This compound (in solution) analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet

Caption: The mechanism of ion suppression in the electrospray ionization source.

References

Technical Support Center: Optimizing 3-Feruloylquinic Acid Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 3-feruloylquinic acid (3-FQA) from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery challenging?

A1: this compound (3-FQA) is a natural phenolic compound, an ester of ferulic acid and quinic acid. Its recovery from complex matrices like plasma, urine, and plant tissues is challenging due to its susceptibility to degradation, isomerization, and strong interactions with matrix components, which can lead to low yields and analytical interference.

Q2: What are the most common isomers of feruloylquinic acid I might encounter?

A2: The most common isomers are 3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid. The numerical prefix indicates the position of esterification on the quinic acid molecule. It is important to be aware that these isomers often coexist in samples and can be difficult to separate chromatographically.

Q3: How stable is 3-FQA during extraction and storage?

A3: Like other chlorogenic acids, 3-FQA is sensitive to temperature, pH, and light.[1] It is recommended to perform extraction and purification at controlled, cool temperatures and to protect samples from light to prevent degradation and isomerization. For storage, keeping extracts in a solvent at -80°C for the long term (up to 6 months) or -20°C for the short term (up to 1 month) is advisable.[1]

Q4: What are "matrix effects" and how do they affect 3-FQA analysis?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of 3-FQA.[2] Urine, in particular, is known for significant matrix effects due to its variable composition.

Troubleshooting Guides

This section provides solutions to common problems encountered during the recovery and analysis of 3-FQA.

Low Recovery of 3-FQA
Potential Cause Troubleshooting Steps
Incomplete Extraction - Optimize Solvent System: Experiment with different solvent polarities. A mixture of methanol or ethanol with water (e.g., 80:20 v/v) is often effective for phenolic compounds.[3] - Increase Extraction Time/Temperature: Cautiously increase the duration or temperature of extraction, monitoring for potential degradation. - Improve Sample Homogenization: Ensure the sample is finely ground or homogenized to maximize surface area contact with the solvent.
Degradation of 3-FQA - Control Temperature: Perform all extraction and processing steps at low temperatures (e.g., 4°C) or on ice. - Protect from Light: Use amber vials or cover glassware with aluminum foil. - Adjust pH: Maintain a slightly acidic pH (around 3-5) to improve the stability of phenolic acids.
Poor Solid Phase Extraction (SPE) Efficiency - Check Sorbent Choice: Use a polymeric reversed-phase sorbent (e.g., HLB) for good retention of polar and nonpolar compounds.[4] - Optimize Conditioning and Elution: Ensure proper conditioning of the SPE cartridge and test different elution solvents and volumes. For acidic compounds like 3-FQA, an acidified elution solvent may improve recovery. - Sample Pre-treatment: Acidify the sample before loading onto the SPE column to ensure the analyte is in a neutral form for better retention on reversed-phase sorbents.
Analyte Loss During Solvent Evaporation - Use a Gentle Evaporation Method: Employ a gentle stream of nitrogen or a vacuum centrifuge at a controlled temperature. - Avoid Complete Dryness: For small sample volumes, evaporating to near dryness and reconstituting immediately can prevent loss of analyte due to adhesion to the container walls.
Issues in LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Mobile Phase pH: If the mobile phase pH is close to the pKa of 3-FQA, it can lead to inconsistent ionization. - Column Overload: Injecting a sample that is too concentrated.- Acidify Mobile Phase: Add a small amount of formic acid or acetic acid (e.g., 0.1%) to both mobile phase components to ensure 3-FQA is in a single protonation state. - Dilute Sample: Reduce the injection volume or dilute the sample.
Ion Suppression/Enhancement - Matrix Effects: Co-eluting compounds from the matrix are interfering with the ionization of 3-FQA.- Improve Sample Cleanup: Implement a more rigorous SPE or LLE protocol to remove interfering compounds. - Modify Chromatography: Adjust the chromatographic gradient to separate 3-FQA from the interfering matrix components. - Use an Isotope-Labeled Internal Standard: A stable isotope-labeled 3-FQA is the best way to compensate for matrix effects.
Ghost Peaks - Carryover: Residual sample from a previous injection is eluting in the current run. - Contaminated Mobile Phase: Impurities in the solvents.- Implement a Needle Wash: Use a strong solvent wash for the autosampler needle between injections. - Use High-Purity Solvents: Ensure all solvents are HPLC or LC-MS grade.
Baseline Drift - Column In-equilibration: The column is not fully equilibrated with the initial mobile phase conditions. - Mobile Phase Composition Change: Evaporation of a volatile component from the mobile phase.- Increase Equilibration Time: Ensure the column is adequately equilibrated before each injection. - Cover Solvent Bottles: Use caps with small openings for the tubing to minimize evaporation.

Quantitative Data Presentation

The recovery of 3-FQA is highly dependent on the matrix and the extraction method employed. Below are tables summarizing typical recovery rates for phenolic compounds from various matrices, which can serve as a benchmark for optimizing 3-FQA recovery.

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Plant Matrices

Extraction Method Solvent Temperature (°C) Time Typical Recovery of Phenolic Acids (%) Reference
Maceration80% EthanolRoom Temp24 h75-85
Ultrasound-Assisted Extraction (UAE)40% Ethanol4030 min80-92
Microwave-Assisted Extraction (MAE)60% Ethanol802 min85-95
Solid-Liquid Extraction (SLE)80% Acetone602 h70-88

Table 2: Recovery of Analytes from Human Plasma and Urine using Solid Phase Extraction (SPE)

Matrix SPE Sorbent Sample Pre-treatment Elution Solvent Mean Analyte Recovery (%) Reference
Human PlasmaPolymeric (e.g., Plexa)Dilution with 1% formic acidMethanol85 - 105
Human PlasmaPolymeric (e.g., HLB)Protein Precipitation & DilutionEthyl Acetate35 ± 16
UrineMixed-mode Anion ExchangeDilution with ammonium acetate bufferAcetonitrile/Methanol with modifier75 - 115

Note: Recovery rates can vary significantly based on the specific analyte and the complexity of the individual sample.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of 3-FQA from Human Plasma

This protocol is designed for the extraction of 3-FQA from human plasma for LC-MS/MS analysis.

Materials:

  • Human plasma sample

  • Polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • 2% Ammonium hydroxide in water

  • Acetonitrile (LC-MS grade)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 300 µL of 1% formic acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH. Centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through at a rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes to remove residual water.

  • Elution: Elute the 3-FQA from the cartridge with 1 mL of acetonitrile containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of 3-FQA from a Plant Extract

This protocol describes a method for purifying 3-FQA from a crude plant extract.

Materials:

  • Crude plant extract (e.g., from coffee beans) dissolved in water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 6 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Initial Extraction: Dissolve the crude plant extract in 50 mL of water and place it in a separatory funnel. Add 50 mL of ethyl acetate and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and collect the organic (top) layer. Repeat the extraction of the aqueous layer twice more with 50 mL portions of ethyl acetate. Combine the organic extracts.

  • Acid-Base Wash:

    • To the combined ethyl acetate extracts in the separatory funnel, add 50 mL of saturated sodium bicarbonate solution. This will deprotonate the acidic 3-FQA, moving it into the aqueous layer.

    • Shake, allow the layers to separate, and collect the aqueous (bottom) layer. Repeat this wash step with another 50 mL of sodium bicarbonate solution and combine the aqueous layers. The organic layer containing neutral and basic impurities can be discarded.

  • Re-acidification and Back-Extraction:

    • Cool the combined aqueous layers in an ice bath and slowly add 6 M HCl dropwise until the pH is approximately 2. This will protonate the 3-FQA, making it less water-soluble.

    • Add 50 mL of fresh ethyl acetate to the acidified aqueous solution in the separatory funnel. Shake to extract the protonated 3-FQA back into the organic phase.

    • Collect the organic layer and repeat the extraction of the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the final ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified 3-FQA.

Visualizations

Experimental Workflow and Troubleshooting

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start with Complex Matrix (e.g., Plasma, Plant Tissue) homogenize Sample Homogenization/ Pre-treatment start->homogenize extraction Extraction (SPE or LLE) homogenize->extraction cleanup Extract Cleanup/ Concentration extraction->cleanup low_recovery Low Recovery? extraction->low_recovery lcms LC-MS/MS Analysis cleanup->lcms data Data Processing lcms->data matrix_effects Matrix Effects? lcms->matrix_effects check_extraction Optimize Extraction (Solvent, Time, Temp) low_recovery->check_extraction Yes low_recovery->matrix_effects No check_spe Optimize SPE (Sorbent, pH, Elution) check_extraction->check_spe check_stability Check for Degradation (Temp, Light, pH) check_spe->check_stability matrix_effects->data No improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup Yes adjust_chrom Adjust Chromatography improve_cleanup->adjust_chrom use_is Use Isotope-Labeled Internal Standard adjust_chrom->use_is

Caption: A general workflow for the extraction and analysis of 3-FQA, including key troubleshooting checkpoints.

Logical Diagram for Low Recovery Troubleshooting

low_recovery_troubleshooting start Low 3-FQA Recovery Detected q1 Is the extraction method optimized? start->q1 a1_yes Proceed to check for degradation q1->a1_yes Yes a1_no Optimize solvent, time, and temperature q1->a1_no No q2 Is 3-FQA degrading during the process? a1_yes->q2 end Improved Recovery a1_no->end a2_yes Control temperature, protect from light, adjust pH q2->a2_yes Yes a2_no Proceed to evaluate purification step q2->a2_no No a2_yes->end q3 Is the purification step (e.g., SPE) efficient? a2_no->q3 a3_yes Consider matrix effects in final analysis q3->a3_yes Yes a3_no Optimize sorbent, conditioning, wash, and elution steps q3->a3_no No a3_yes->end a3_no->end nfkb_pathway cluster_cell Cell cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (IL-6, TNF-α, COX-2) DNA->Genes Transcription FQA This compound FQA->IKK Inhibits

References

Enhancing mass spectrometry sensitivity for 3-feruloylquinic acid detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing mass spectrometry sensitivity for the detection of 3-feruloylquinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the mass spectrometry analysis of this compound?

A1: Researchers often face challenges such as poor signal intensity, difficulty in distinguishing between isomers, and issues with mass accuracy and resolution.[1] These problems can stem from suboptimal sample preparation, incorrect instrument settings, or the inherent complexity of the analyte and its matrix.

Q2: How can I improve the signal intensity for this compound?

A2: To enhance signal intensity, consider the following:

  • Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a strong signal, while highly concentrated samples can lead to ion suppression.[1]

  • Ionization Efficiency: Experiment with different ionization techniques (e.g., ESI, APCI) and polarities to find the optimal conditions for this compound. Negative ion mode is commonly effective.[2][3]

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1] This includes optimizing ion source parameters, mass analyzer settings, and detector voltages.

  • Mobile Phase Composition: The choice of mobile phase can significantly impact ionization. For instance, using formic acid at an optimal concentration (e.g., 0.025%) can improve detection and quantification of phenolic compounds.

Q3: What are the characteristic MS/MS fragment ions for this compound?

A3: In negative ion mode, this compound (precursor ion [M-H]⁻ at m/z 367) typically fragments to produce a base peak at m/z 193. Other significant fragment ions include m/z 191, 173, and 134. The ion at m/z 191 corresponds to the deprotonated quinic acid moiety.

Q4: How can I differentiate this compound from its isomers like 4-feruloylquinic acid and 5-feruloylquinic acid?

A4: Isomers of feruloylquinic acid can be distinguished by their MS/MS fragmentation patterns and chromatographic elution order.

  • 3-O-Feruloylquinic acid: Shows a base peak at m/z 193 and a significant fragment at m/z 191.

  • 4-O-Feruloylquinic acid: Typically has a base peak at m/z 173.

  • 5-O-Feruloylquinic acid: Is characterized by a base peak at m/z 191. Chromatographically, on a C18 column, the typical elution order is 3-, followed by 5-, and then 4-acylquinic acids.

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Poor Signal Intensity or Undetectable Peaks Inadequate sample concentration. Suboptimal ionization efficiency. Instrument not properly tuned or calibrated.Optimize sample concentration to avoid excessive dilution or ion suppression effects. Screen different ionization modes (e.g., ESI, APCI) and polarities; negative ion mode is often preferred for phenolic acids. Perform regular tuning and calibration of the mass spectrometer.
Peak Splitting or Broadening Contaminants in the sample or on the column. Inappropriate ionization conditions.Ensure thorough sample cleanup and regular column maintenance. Adjust source parameters and gas flows to minimize peak broadening.
Inaccurate Mass Measurement Incorrect mass calibration. Instrument drift or contamination.Perform mass calibration regularly using appropriate standards. Follow the manufacturer's guidelines for routine maintenance to prevent instrument drift and contamination.
High Baseline Noise or Drift Unstable chromatographic conditions. Suboptimal detector settings.Fine-tune your chromatographic method to achieve a stable baseline. Adjust detector settings, such as gain and filter settings, to minimize noise.

Quantitative Data Summary

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for the identification and differentiation of feruloylquinic acid isomers.

Table 1: Characteristic MS/MS Fragmentation of this compound

Precursor Ion [M-H]⁻ (m/z)Base Peak (m/z)Other Key Fragment Ions (m/z)Reference
367193191, 173, 134

Table 2: Differentiating Feruloylquinic Acid Isomers by MS/MS Fragmentation

IsomerPrecursor Ion [M-H]⁻ (m/z)Base Peak (m/z)Diagnostic Secondary Ions (m/z)Reference
This compound 367193191, 173, 134
4-Feruloylquinic Acid 367173193 (secondary peak)
5-Feruloylquinic Acid 367191-

Experimental Protocols

Protocol 1: General Sample Preparation for Phenolic Acid Extraction

This protocol is a general guideline for extracting phenolic compounds like this compound from a solid matrix.

  • Defatting: Extract the freeze-dried sample powder (e.g., 2g) with an appropriate volume of hexane (e.g., 20 mL) to remove lipids.

  • Extraction: Dissolve the defatted sample in a solution of methanol/water (e.g., 80:20, v/v).

  • Sonication & Centrifugation: Place the mixture in an ultrasonic bath for 15 minutes at room temperature, followed by centrifugation.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process twice more on the remaining pellet.

  • Evaporation & Reconstitution: Combine the supernatants, evaporate to dryness under reduced pressure, and reconstitute the residue in a smaller volume of the extraction solvent.

  • Filtration: Filter the final extract through a 0.2 µm filter before LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required based on the specific instrument and sample matrix.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 1% acetic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, increasing linearly to elute compounds of increasing hydrophobicity. For example: 5% B for 3 min, ramp to 45% B over 22 min, then increase to 90% B to wash the column, and re-equilibrate at initial conditions.

    • Flow Rate: Dependent on column dimensions, typically in the range of 0.8-1.6 mL/min for standard HPLC columns.

    • Injection Volume: 3-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Interface Voltage: Approximately 3.5 kV.

    • Source Temperature: Around 300-350 °C.

    • Drying and Nebulizing Gas: Nitrogen is commonly used. Flow rates should be optimized (e.g., Drying gas: 9-15 L/min, Nebulizer pressure: 50 psi).

    • Data Acquisition:

      • Scan Mode: Full scan MS to identify precursor ions, followed by product ion scan (MS/MS) for fragmentation analysis.

      • Mass Range: 100–1000 Da.

      • Targeted Analysis: Use product ion scan mode to monitor the fragmentation of the m/z 367 precursor ion.

      • Collision Energy: Vary collision energies (e.g., 5–35 eV) to achieve optimal fragmentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Freeze-Dried Sample defat Defatting (Hexane) start->defat extract Extraction (Methanol/Water) defat->extract sono_cent Sonication & Centrifugation extract->sono_cent evap_recon Evaporation & Reconstitution sono_cent->evap_recon filter Filtration (0.2 µm) evap_recon->filter lc Liquid Chromatography (C18) filter->lc ms Mass Spectrometry (ESI Negative) lc->ms data_acq Data Acquisition (MS/MS) ms->data_acq ident Compound Identification data_acq->ident quant Quantification ident->quant

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway parent This compound [M-H]⁻ m/z 367 frag193 Base Peak m/z 193 parent->frag193 Fragmentation frag191 Deprotonated Quinic Acid [Quinic Acid - H]⁻ m/z 191 parent->frag191 Loss of Feruloyl group frag134 Fragment Ion m/z 134 parent->frag134 Fragmentation frag173 Dehydrated Quinic Acid [Quinic Acid - H - H₂O]⁻ m/z 173 frag191->frag173 - H₂O

Caption: MS/MS fragmentation of this compound.

References

Preventing degradation of 3-feruloylquinic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-feruloylquinic acid (3-FQA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 3-FQA in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily affected by several factors:

  • pH: 3-FQA is highly susceptible to degradation in neutral to alkaline conditions (pH > 7).[1][2][3][4] Acidic conditions (pH < 7) are generally more favorable for its stability.

  • Temperature: Elevated temperatures accelerate the degradation and isomerization of 3-FQA.[3] For optimal stability, solutions should be kept at low temperatures.

  • Light Exposure: Exposure to light, particularly UV and high photosynthetically active radiation (PAR), can induce photoisomerization and degradation of 3-FQA.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of 3-FQA.

  • Enzymatic Activity: In biological matrices, enzymatic hydrolysis can contribute to the degradation of 3-FQA.

Q2: What are the typical degradation products of this compound?

A2: The degradation of this compound can result in several products, primarily through isomerization and hydrolysis. The main degradation pathways include:

  • Isomerization: 3-FQA can isomerize to other feruloylquinic acid isomers, such as 4-feruloylquinic acid (4-FQA) and 5-feruloylquinic acid (5-FQA).

  • Hydrolysis: The ester bond in 3-FQA can be hydrolyzed, releasing ferulic acid and quinic acid.

  • Oxidation Products: Under oxidative conditions, further degradation products can be formed, including novel chlorogenic acid quinone derivatives.

  • Alkylation: In the presence of alcohol solvents, alkylated chlorogenic acids can be formed.

  • Dehydration: High temperatures can lead to the formation of dehydrated chlorogenic acids.

Q3: How can I prevent the degradation of my this compound stock solution?

A3: To ensure the stability of your 3-FQA stock solution, follow these recommendations:

  • Solvent Selection: Prepare stock solutions in a solvent in which 3-FQA is stable, such as DMSO, and store in aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, use a slightly acidic buffer (pH 3-5).

  • Storage Temperature: For long-term storage (up to 6 months), store the stock solution at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: Are there any chemical stabilizers I can add to my 3-FQA solution?

A4: Yes, the addition of antioxidants can help to stabilize 3-FQA in solution. The most commonly used stabilizers are:

  • Ascorbic Acid (Vitamin C): Ascorbic acid is a potent antioxidant that can effectively inhibit the oxidative degradation of chlorogenic acids.

  • Epigallocatechin Gallate (EGCG): EGCG, a flavonoid found in green tea, has also been shown to have a protective effect on the stability of chlorogenic acids.

It is important to note that the effectiveness of these stabilizers can be concentration-dependent and may vary based on the specific experimental conditions.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of 3-FQA concentration in solution. 1. High pH of the solvent or buffer. 2. Elevated storage temperature. 3. Exposure to light. 4. Presence of oxidizing agents. 1. Adjust the pH of your solution to an acidic range (pH 3-5) using a suitable buffer. 2. Store your solution at -20°C for short-term or -80°C for long-term storage. 3. Protect your solution from light by using amber vials or wrapping them in foil. 4. Add an antioxidant stabilizer like ascorbic acid or EGCG to your solution.
Appearance of unknown peaks in HPLC chromatogram. 1. Isomerization of 3-FQA to 4-FQA and 5-FQA. 2. Hydrolysis of 3-FQA to ferulic acid and quinic acid. 3. Formation of other degradation products. 1. Confirm the identity of the new peaks by comparing their retention times with standards of 4-FQA and 5-FQA, or by using LC-MS for mass identification. 2. Check for the presence of ferulic acid and quinic acid peaks in your chromatogram. 3. If the degradation is significant, prepare fresh solutions and optimize storage conditions as described above.
Inconsistent experimental results. 1. Degradation of 3-FQA during the experiment. 2. Variability in stock solution concentration due to degradation. 1. Minimize the exposure of your working solutions to harsh conditions (e.g., high temperature, bright light, high pH) during your experiment. 2. Always use freshly prepared dilutions from a properly stored stock solution for your experiments. 3. Perform a quick quality control check of your 3-FQA solution by HPLC before starting a critical experiment.

Quantitative Data on Degradation

Table 1: Degradation Kinetic Parameters of 3-Caffeoylquinic Acid at Various pH (Control without Ultrasound)

pHRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
4.694.09 x 10⁻⁷85,457
7.060.0517.303
7.960.2631.903
9.223.8540.127

Data is based on the Weibull model for degradation kinetics.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways of 3-FQA.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-FQA (e.g., 1 mg/mL) in a suitable solvent such as methanol or a slightly acidic aqueous buffer.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 30 minutes, 1, 2, 4 hours) due to faster degradation in alkaline conditions. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 1, 2, 5, 7 days).

  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for a defined period (e.g., 24, 48, 72 hours). A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining 3-FQA and to profile the degradation products.

  • For identification of degradation products, collect the fractions corresponding to the new peaks and analyze them using LC-MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general HPLC method for the analysis of 3-FQA and its potential degradation products. Method optimization may be required based on the specific instrument and column used.

  • HPLC System: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 70 30
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

degradation_pathway This compound This compound 4-Feruloylquinic Acid 4-Feruloylquinic Acid This compound->4-Feruloylquinic Acid Isomerization 5-Feruloylquinic Acid 5-Feruloylquinic Acid This compound->5-Feruloylquinic Acid Isomerization Ferulic Acid + Quinic Acid Ferulic Acid + Quinic Acid This compound->Ferulic Acid + Quinic Acid Hydrolysis Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Expose to Acid, Base, Heat, Light, Oxidant HPLC Analysis HPLC Analysis Stress Conditions->HPLC Analysis Quantify Degradation LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Identify Products Data Interpretation Data Interpretation LC-MS Analysis->Data Interpretation Elucidate Pathway

Caption: Workflow for a forced degradation study.

troubleshooting_logic Degradation Observed Degradation Observed Check pH Check pH Degradation Observed->Check pH Acidic? Acidic? Check pH->Acidic? Check Temperature Check Temperature Low Temp? Low Temp? Check Temperature->Low Temp? Check Light Exposure Check Light Exposure Protected? Protected? Check Light Exposure->Protected? Acidic?->Check Temperature Yes Adjust pH Adjust pH Acidic?->Adjust pH No Low Temp?->Check Light Exposure Yes Lower Temperature Lower Temperature Low Temp?->Lower Temperature No Protect from Light Protect from Light Protected?->Protect from Light No Add Stabilizer Add Stabilizer Protected?->Add Stabilizer Yes Adjust pH->Check Temperature Lower Temperature->Check Light Exposure Protect from Light->Add Stabilizer Problem Solved Problem Solved Add Stabilizer->Problem Solved

Caption: Troubleshooting logic for 3-FQA degradation.

References

Technical Support Center: Optimization of 3-Feruloylquinic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 3-feruloylquinic acid (3-FQA). It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data on optimal extraction parameters.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a natural phenolic compound, an ester formed from ferulic acid and quinic acid. It is a subtype of chlorogenic acids and is of significant interest to researchers for its potential biological activities, including antioxidant and anti-inflammatory properties.[1][2]

Q2: What are the common natural sources of this compound?

A2: this compound and its isomers are found in various plants. Green coffee beans are a particularly rich source. Other sources include certain fruits and vegetables.

Q3: What are the main challenges in extracting this compound?

A3: The primary challenges include the potential for degradation and isomerization of the molecule under certain extraction conditions. Factors such as high temperatures, extreme pH levels, and exposure to light can negatively impact the yield and purity of 3-FQA. Co-extraction of other similar compounds also presents a purification challenge.

Q4: What are the common isomers of feruloylquinic acid I might encounter during extraction?

A4: Besides 3-O-feruloylquinic acid, you are likely to encounter its isomers: 4-O-feruloylquinic acid and 5-O-feruloylquinic acid. The position of the feruloyl group on the quinic acid moiety defines the isomer. Separation of these isomers often requires advanced chromatographic techniques.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Extraction Phase Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 3-FQA - Inappropriate solvent polarity.- Insufficient extraction time or temperature.- Degradation of 3-FQA during extraction.- Inefficient cell wall disruption of the plant material.- Optimize the solvent-to-water ratio. Ethanol or methanol mixtures (50-80%) are often effective.[3]- Increase extraction time and/or temperature within a validated range to avoid degradation.[3]- Protect the extraction mixture from light and use moderate temperatures.- Ensure the plant material is finely ground to maximize surface area.
Co-extraction of Interfering Compounds - Solvent system is not selective enough.- The plant matrix is rich in similar compounds.- Employ a multi-step extraction with solvents of varying polarity.- Use solid-phase extraction (SPE) for preliminary clean-up of the crude extract.
Emulsion Formation (in liquid-liquid extraction) - Presence of surfactant-like molecules in the extract.- Gently swirl instead of vigorously shaking the separatory funnel.[4]- Add brine (a saturated salt solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.- Centrifuge the mixture to facilitate phase separation.
Purification Phase Troubleshooting (HPLC)
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution of Isomers - Inappropriate mobile phase gradient.- Unsuitable HPLC column.- Optimize the gradient elution program, potentially using a shallower gradient for better separation.- Test different column chemistries (e.g., C18, Phenyl-Hexyl).
Ghost Peaks in Chromatogram - Contaminated mobile phase.- Carryover from previous injections.- Use fresh, high-purity HPLC-grade solvents.- Implement a thorough column wash step between injections.
Baseline Drift - The column is not fully equilibrated.- Mobile phase composition is changing (e.g., evaporation).- Ensure the column is equilibrated for a sufficient duration before starting the sequence.- Keep mobile phase reservoirs covered to minimize solvent evaporation.

Data Presentation: Optimized Extraction Parameters

The following tables summarize optimized parameters for the extraction of phenolic compounds, which can be adapted for this compound, from various plant sources using modern extraction techniques.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

Parameter Optimal Range Source
Solvent Concentration 50-80% Ethanol or Methanol in water
Temperature 40-60 °C
Extraction Time 20-60 min
Ultrasonic Power 30-70% of total power

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Phenolic Compounds

Parameter Optimal Range Source
Solvent Concentration 46-60% Ethanol in water
Temperature 55-62 °C
Extraction Time 22-27 min
Microwave Power 140-600 W

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 3-FQA from Green Coffee Beans
  • Sample Preparation : Grind green coffee beans into a fine powder (particle size < 0.5 mm).

  • Extraction Setup :

    • Weigh 10 g of the powdered coffee beans and place it in a 250 mL beaker.

    • Add 100 mL of 60% aqueous ethanol (v/v).

    • Place the beaker in an ultrasonic bath.

  • Ultrasonication :

    • Set the ultrasonic bath temperature to 50°C.

    • Set the ultrasonic power to 50% of the maximum output.

    • Sonicate for 45 minutes.

  • Separation :

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the liquid extract.

  • Solvent Removal :

    • Concentrate the extract using a rotary evaporator at 45°C to remove the ethanol.

  • Storage : Store the resulting aqueous extract at -20°C until further purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of 3-FQA from Plant Material
  • Sample Preparation : Prepare finely ground plant material as in the UAE protocol.

  • Extraction Setup :

    • Place 5 g of the powdered sample into a microwave extraction vessel.

    • Add 100 mL of 50% aqueous methanol (v/v).

  • Microwave Extraction :

    • Set the microwave power to 400 W.

    • Set the extraction temperature to 60°C.

    • Set the extraction time to 25 minutes.

  • Separation :

    • After the extraction is complete and the vessel has cooled, filter the contents to separate the solid residue from the liquid extract.

  • Solvent Removal :

    • Use a rotary evaporator to remove the methanol from the extract.

  • Storage : Store the concentrated extract at -20°C.

Visualizations

Signaling Pathway Modulation

This compound, and its parent compound ferulic acid, have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

NF_kB_Pathway Modulation of NF-κB Signaling by this compound cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (IL-6, TNF-α, COX-2) Nucleus->Gene_Expression induces FQA This compound FQA->IKK inhibits Extraction_Workflow General Workflow for 3-FQA Extraction and Purification Start Plant Material (e.g., Green Coffee Beans) Grinding Grinding and Sieving Start->Grinding Extraction Optimized Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Purification (e.g., Preparative HPLC) Concentration->Purification Analysis Analysis (HPLC-DAD, LC-MS) Purification->Analysis End Pure 3-FQA Analysis->End

References

Addressing peak tailing and broadening in 3-feruloylquinic acid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the chromatographic analysis of 3-feruloylquinic acid, with a focus on resolving peak tailing and broadening.

Troubleshooting Guide: Peak Tailing and Broadening

This guide is designed to help you systematically diagnose and resolve issues with the peak shape of this compound.

Q1: My this compound peak is tailing. What is the most likely cause and how do I fix it?

Peak tailing for polar, acidic compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Primary Cause: Secondary Silanol Interactions. Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns) can interact strongly with the polar functional groups of this compound. This causes some molecules to be retained longer, resulting in a tailed peak.[1][2]

  • Solution 1: Adjust Mobile Phase pH. The most effective way to address this is to lower the pH of your mobile phase. This compound is a weakly acidic compound with a pKa value around 3.33.[1] By setting your mobile phase pH to be at least 1.5-2 pH units below the pKa (e.g., pH 2.5-3.0), you ensure the analyte is in its neutral, un-ionized form, which minimizes its interaction with the silanol groups.[2] Using an acidic modifier like formic acid or phosphoric acid is common.[2]

  • Solution 2: Use an End-Capped Column. Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using an end-capped C18 column can significantly improve the peak shape for polar analytes.

  • Solution 3: Consider Mobile Phase Additives. In some cases, adding a small amount of a competing agent, like triethylamine (TEA), can help to mask the active silanol sites. However, this is often a less preferred solution with modern columns and can affect mass spectrometry compatibility.

Q2: I've lowered the mobile phase pH, but I still see peak tailing. What else could be the problem?

If adjusting the pH didn't resolve the issue, consider these other potential causes:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape. To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Your column may be contaminated with strongly retained compounds from previous injections, or the column bed may have degraded, creating a void. Try washing the column with a strong solvent. If this doesn't work, replacing the column may be necessary.

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Extra-Column Effects: Peak broadening can be caused by issues outside of the column. Check for and minimize any long or wide-bore tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

Q3: All the peaks in my chromatogram, not just this compound, are broad or tailing. What does this indicate?

When all peaks are affected, the issue is likely systemic or related to a physical problem rather than a specific chemical interaction.

  • Check for a Column Void: A void at the head of the column can cause band spreading for all analytes. This can result from improper column packing or degradation over time.

  • Inspect for System Leaks: A leak in the system can lead to pressure fluctuations and poor peak shape.

  • Examine Extra-Column Volume: As mentioned previously, excessive tubing length or diameter can broaden all peaks.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor for my this compound peak?

A tailing factor (Tf) or asymmetry factor (As) is a quantitative measure of peak symmetry. An ideal, perfectly symmetrical peak has a Tf of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered good. A value greater than 2.0 is generally unacceptable for quantitative analysis as it can compromise integration accuracy and resolution.

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the peak shape of this compound?

Both acetonitrile and methanol are common organic modifiers in reversed-phase chromatography. While both can be effective, they have different properties that can influence selectivity and peak shape. Acetonitrile generally has a lower viscosity, which can lead to better column efficiency and narrower peaks. However, methanol can sometimes offer different selectivity for phenolic compounds. If you are experiencing co-elution or poor peak shape, trying the other solvent is a valid troubleshooting step.

Q3: Can temperature affect the peak shape of this compound?

Yes, temperature can influence peak shape. Increasing the column temperature generally decreases the mobile phase viscosity, which can improve mass transfer and lead to sharper peaks. However, be mindful of the stability of this compound at elevated temperatures. A typical operating temperature for this type of analysis is between 25-40°C.

Data Presentation

The following table summarizes the expected impact of key chromatographic parameters on the peak shape of this compound.

ParameterCondition AExpected Tailing Factor (Tf)Condition BExpected Tailing Factor (Tf)Rationale
Mobile Phase pH pH 4.5 (Above pKa)> 1.8pH 2.7 (Below pKa)1.0 - 1.3At pH below the pKa of 3.33, this compound is in its neutral form, reducing secondary interactions with silanols.
Column Type Standard C18> 1.5End-Capped C181.0 - 1.2End-capping deactivates residual silanol groups on the silica surface, preventing secondary interactions.
Analyte Concentration High (e.g., 100 µg/mL)> 2.0 (Overload)Low (e.g., 10 µg/mL)1.0 - 1.3High concentrations can saturate the stationary phase, leading to peak tailing.
Sample Solvent 100% Acetonitrile> 1.6Initial Mobile Phase1.0 - 1.3A strong sample solvent can cause band distortion at the column inlet.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

  • Instrumentation:

    • HPLC system with a UV-Vis or DAD detector.

    • Reversed-phase C18 column (end-capped), e.g., 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents:

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid (or another suitable acidifier).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 325 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 40
      22.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase (90% A, 10% B).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Visualizations

Below are diagrams to illustrate key concepts in troubleshooting peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks systemic_issue Systemic Issue Likely check_all_peaks->systemic_issue  Yes analyte_specific Analyte-Specific Issue check_all_peaks->analyte_specific No check_void Check for Column Void systemic_issue->check_void check_leaks Inspect for Leaks check_tubing Minimize Extra-Column Volume resolved Issue Resolved check_tubing->resolved adjust_ph Lower Mobile Phase pH (e.g., pH 2.5-3.0) analyte_specific->adjust_ph still_tailing Still Tailing? adjust_ph->still_tailing check_overload Check for Column Overload (Dilute and Re-inject) still_tailing->check_overload  Yes still_tailing->resolved No check_column Check Column Health (Wash or Replace) check_solvent Check Sample Solvent check_solvent->resolved SignalingPathways cluster_0 Undesirable Secondary Interaction cluster_1 Ideal Reversed-Phase Interaction analyte This compound (Polar Groups) silanol Residual Silanol Groups (on C18 phase) analyte->silanol Strong Interaction tailing Peak Tailing silanol->tailing Causes analyte_neutral Neutral this compound (Low pH) c18 C18 Stationary Phase analyte_neutral->c18 Hydrophobic Interaction good_peak Symmetrical Peak c18->good_peak Results in

References

Technical Support Center: Method Development for 3-Feruloylquinic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 3-feruloylquinic acid (3-FQA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on method development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the sample. 2. Secondary Interactions: Silanol interactions between the analyte and the stationary phase. 3. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the mobile phase.1. Dilute the sample or reduce the injection volume. 2. Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to suppress silanol activity. Employ a column with end-capping. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase. 2. Mobile Phase Composition Change: Evaporation of volatile solvents or inconsistent mixing. 3. Fluctuations in Column Temperature: Inadequate temperature control.1. Increase the column equilibration time before each injection. 2. Prepare fresh mobile phase daily and ensure the online degasser is functioning correctly. 3. Use a column oven to maintain a constant temperature.
Co-elution with Isomers (e.g., 4-FQA, 5-FQA) 1. Insufficient Chromatographic Resolution: The chosen column and mobile phase are not providing adequate separation of structurally similar isomers.[1][2]1. Optimize Mobile Phase: Adjust the gradient slope, organic modifier (acetonitrile vs. methanol), and pH. 2. Select an Appropriate Column: Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for isomers. 3. Employ Tandem Mass Spectrometry (MS/MS): Use Multiple Reaction Monitoring (MRM) with isomer-specific fragment ions for quantification, even with chromatographic co-elution.[1][2]
Low Signal Intensity or Poor Sensitivity 1. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. 2. Matrix Effects: Co-eluting compounds from the sample matrix suppressing the ionization of 3-FQA. 3. Analyte Degradation: Instability of 3-FQA in the sample or during analysis.1. Optimize MS/MS parameters by infusing a standard solution of 3-FQA. Key fragment ions for negative mode are m/z 193, 191, 179, 173, and 134.[2] 2. Improve sample clean-up using Solid Phase Extraction (SPE). Dilute the sample if possible. 3. Prepare fresh samples and standards. Store stock solutions and extracts at low temperatures (e.g., -20°C or -80°C) and protect from light.
High Background Noise in Mass Spectrometer 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Carryover from Previous Injections: Residual analyte from a previous high-concentration sample.1. Use high-purity, LC-MS grade solvents and reagents. 2. Implement a thorough needle wash protocol and inject a blank solvent after high-concentration samples.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate this compound from its isomers like 4-FQA and 5-FQA?

A1: Differentiating these isomers is a significant challenge due to their similar physicochemical properties. While chromatographic separation is ideal, complete baseline resolution can be difficult to achieve. The most reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In negative ion mode, the relative intensities of the fragment ions can help distinguish between the isomers. For example, 3-O-feruloylquinic acid typically shows a prominent fragment at m/z 193, along with other fragments at m/z 191 and 134. In contrast, 4-O-feruloylquinic acid may show a representative secondary peak at m/z 193.

Q2: What is the best way to extract this compound from plant samples?

A2: The choice of extraction method depends on the plant matrix. A common approach for extracting phenolic acids, including 3-FQA, from plant material involves using a mixture of an organic solvent and water. For example, 70-80% methanol or ethanol in water is often effective. The extraction efficiency can be enhanced by techniques such as ultrasonication or heating. For complex matrices like coffee beans, a hot water-alcohol mixture extraction followed by liquid-liquid extraction with a solvent like n-butyl alcohol can yield a higher concentration of chlorogenic acids.

Q3: My sample matrix is very complex. How can I reduce matrix effects?

A3: For complex matrices, a sample clean-up step is crucial. Solid Phase Extraction (SPE) is a widely used technique. For 3-FQA and other phenolic acids, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) is often suitable. The general steps involve conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analytes with a stronger organic solvent.

Q4: How stable is this compound in solution and during storage?

A4: this compound, like other chlorogenic acids, can be susceptible to degradation and isomerization, especially at high temperatures and pH. For short-term storage, keep solutions refrigerated (2-8 °C). For long-term storage, it is recommended to store stock solutions and extracts at -20°C or -80°C in the dark. It's also advisable to prepare working solutions fresh daily.

Q5: Where can I obtain a certified reference standard for this compound?

A5: Certified reference materials are essential for accurate quantification. These can be purchased from various chemical suppliers that specialize in analytical standards.

Experimental Protocols

Protocol 1: Extraction of this compound from Green Coffee Beans

This protocol provides a general procedure for the extraction of chlorogenic acids, including 3-FQA, from green coffee beans.

Materials:

  • Green coffee beans

  • Grinder

  • Extraction solvent: 80% methanol in water

  • Stirring hot plate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Grind the green coffee beans into a fine powder.

  • Weigh 10 g of the coffee powder into a 250 mL flask.

  • Add 100 mL of 80% methanol.

  • Stir the mixture at 60°C for 2 hours.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the pellet with another 100 mL of 80% methanol.

  • Combine the supernatants.

  • Concentrate the extract using a rotary evaporator to remove the methanol.

  • The resulting aqueous extract can be further purified by SPE or directly diluted for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Quantification of this compound

This protocol outlines a general UPLC-MS/MS method for the quantification of 3-FQA. Note: This is a template and should be optimized for your specific instrument and application.

Instrumentation and Parameters:

  • UPLC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 50
    9.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative

  • MS/MS Transition (MRM):

    • Precursor Ion (Q1): m/z 367.1

    • Product Ion (Q3): m/z 193.1 (quantifier), m/z 179.1 (qualifier)

    • Collision Energy: Optimize for your instrument (typically 15-25 eV).

Procedure:

  • Prepare a stock solution of 3-FQA reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process the samples, calibration standards, and QC samples as described in the extraction protocol.

  • Inject the processed samples onto the UPLC-MS/MS system.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.

  • Quantify the amount of 3-FQA in the samples using the calibration curve.

Quantitative Data Summary

The following table presents typical validation parameters for the quantification of phenolic acids, including this compound, by LC-MS/MS. These values are illustrative and should be established for each specific method and laboratory.

Validation Parameter Typical Acceptance Criteria Example Value
Linearity (R²) ≥ 0.990.998
Linear Range Dependent on application1 - 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise ratio of ~30.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of ~101.0 ng/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (%RSD) < 15%< 10%
Recovery (%) Consistent and reproducible85 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Plant Material (e.g., Coffee Beans) grind Grinding start->grind extract Solvent Extraction (e.g., 80% MeOH) grind->extract cleanup Solid Phase Extraction (SPE) extract->cleanup lcms UPLC-MS/MS Quantification cleanup->lcms Inject Extract data Data Processing lcms->data quant Quantification of 3-FQA data->quant

Caption: Experimental workflow for 3-FQA quantification.

troubleshooting_logic start Poor Chromatographic Peak? all_peaks All Peaks Affected? start->all_peaks Yes some_peaks Only Analyte Peak Affected? start->some_peaks No solution1 Check System: - Column Equilibration - Mobile Phase - Temperature all_peaks->solution1 solution2 Check Method: - Injection Solvent - pH of Mobile Phase - Column Overload some_peaks->solution2 biosynthesis_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid C3H ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid COMT fqa This compound ferulic_acid->fqa HQT quinic_acid Quinic Acid quinic_acid->fqa HQT

References

Technical Support Center: Enhancing 3-Feruloylquinic Acid Purification Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-feruloylquinic acid.

Troubleshooting Guide

This guide is designed to offer solutions to specific problems that may arise during the experimental process.

Issue 1: Low Yield of this compound After Initial Extraction

  • Question: My initial extraction from the plant material has resulted in a very low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low extraction yields can stem from several factors. Firstly, the choice of solvent is critical; this compound is a polar compound, and solvents like aqueous methanol or ethanol are generally effective.[1][2] The extraction temperature and duration also play a significant role; prolonged exposure to high temperatures can lead to degradation.[1][3] Additionally, the concentration of the target compound in the source material can be inherently low and may vary depending on the plant's harvesting season.[4] To optimize your yield, consider performing a small-scale solvent screen to identify the most efficient extraction solvent for your specific plant matrix. Employing extraction enhancement techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also improve efficiency.

Issue 2: Co-elution of Isomers During Chromatographic Purification

  • Question: I am having difficulty separating this compound from its isomers (4-O-feruloylquinic acid and 5-O-feruloylquinic acid) using HPLC. What strategies can I employ to improve resolution?

  • Answer: The structural similarity of feruloylquinic acid isomers makes their separation challenging. To enhance resolution in reverse-phase HPLC, you can try several approaches. A shallower and longer gradient elution can provide better separation between closely eluting peaks. Experimenting with different stationary phases, such as a phenyl-hexyl column, might offer different selectivity compared to a standard C18 column. Furthermore, optimizing the mobile phase composition by adjusting the pH or using a different organic modifier could improve peak separation. High-speed counter-current chromatography (HSCCC) is another powerful technique for separating closely related compounds and could be a viable alternative.

Issue 3: Degradation of this compound During Purification

  • Question: I suspect that my target compound, this compound, is degrading during the purification process. What are the signs of degradation and how can I prevent it?

  • Answer: Degradation of this compound can be indicated by the appearance of unexpected peaks in your chromatogram, a decrease in the target peak area over time, or a color change in your sample. This class of compounds is susceptible to degradation from factors like high temperatures, extreme pH levels, and light exposure. To mitigate degradation, it is advisable to conduct all purification steps at a controlled, cool temperature and to protect your samples from light by using amber vials or covering glassware with aluminum foil. If using silica gel chromatography, be aware that standard silica gel is slightly acidic, which could potentially cause degradation of pH-sensitive compounds; using a neutral silica gel may be a better option.

Issue 4: Presence of Ghost Peaks in HPLC Chromatogram

  • Question: My HPLC chromatogram shows "ghost peaks" that are not present in my sample. What is causing this and how do I eliminate them?

  • Answer: Ghost peaks can arise from several sources, including contamination in the mobile phase, carryover from previous injections, or impurities in the HPLC system itself. To resolve this, always use high-purity, HPLC-grade solvents for your mobile phase and ensure they are properly degassed. Implementing a column wash step with a strong solvent (like 100% acetonitrile or methanol) after each run can help remove any residual compounds from the column. Regularly flushing the entire HPLC system can also help to remove any accumulated contaminants.

Frequently Asked Questions (FAQs)

This section addresses general questions about the purification of this compound.

  • What are the most common methods for purifying this compound?

    • The purification of this compound typically involves a combination of chromatographic techniques. Common methods include macroporous resin chromatography for initial cleanup and enrichment, followed by silica gel column chromatography or preparative high-performance liquid chromatography (prep-HPLC) for high-resolution separation. High-speed counter-current chromatography (HSCCC) is also an effective method for isolating this compound.

  • What is a typical workflow for the purification of this compound?

    • A general workflow begins with the extraction of the compound from the plant material using a suitable solvent. The crude extract is then subjected to a preliminary purification step, often using macroporous resin, to remove major impurities. This is followed by one or more high-resolution chromatographic steps, such as prep-HPLC or HSCCC, to isolate the this compound from its isomers and other closely related compounds. A final polishing step, like recrystallization, may be used to achieve a high-purity final product.

  • How can I confirm the identity and purity of my purified this compound?

    • The identity of the purified compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity is typically assessed using analytical HPLC with a diode-array detector (DAD), which allows for the quantification of the target compound and the detection of any impurities.

  • What are the known isomers of feruloylquinic acid that I might encounter?

    • The most common isomers are 3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid. The number indicates the position on the quinic acid molecule where the ferulic acid is attached. It is important to be aware that these isomers often coexist in natural extracts and can be challenging to separate.

Data Presentation

Table 1: Comparison of Common Purification Techniques for this compound

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity
Macroporous Resin Chromatography Adsorption based on polarity and molecular size.High adsorption capacity, low cost, suitable for large-scale initial purification.Lower resolution compared to other methods, may not separate isomers effectively.Low to Medium
Silica Gel Column Chromatography Adsorption based on polarity.Inexpensive, widely available, good for separating compounds with different polarities.Can cause degradation of acid-sensitive compounds, lower resolution for isomers.Medium
Preparative HPLC (Prep-HPLC) Partitioning between a liquid mobile phase and a solid stationary phase.High resolution, capable of separating isomers, automated.Higher cost, limited sample loading capacity, consumes large volumes of solvent.High (>95%)
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partitioning without a solid support.No irreversible adsorption, high sample loading capacity, good for separating polar compounds.Requires specialized equipment, solvent system selection can be complex.High (>95%)

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

  • Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 70% aqueous methanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Incubation: Stir the mixture at room temperature for 24 hours, protected from light.

  • Filtration: Separate the solid material from the liquid extract by filtration or centrifugation.

  • Concentration: Concentrate the liquid extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification using Macroporous Resin Chromatography

  • Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., D101). Pre-treat the resin by washing sequentially with ethanol and deionized water to remove any impurities.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions rich in the target compound and concentrate them using a rotary evaporator.

Protocol 3: High-Resolution Purification by Preparative HPLC

  • Sample Preparation: Dissolve the enriched fraction from the previous step in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Column and Mobile Phase: Use a C18 preparative column. The mobile phase typically consists of a gradient of acetonitrile (or methanol) in water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Elution: Develop a gradient elution method to separate the feruloylquinic acid isomers. An example gradient could be: 0-10 min, 10-20% B; 10-40 min, 20-35% B; 40-50 min, 35-10% B (where A is water with 0.1% formic acid and B is acetonitrile). This gradient will need to be optimized for your specific column and sample.

  • Fraction Collection: Collect fractions corresponding to the this compound peak as it elutes from the column.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Product: Pool the pure fractions and remove the solvent by lyophilization or evaporation to obtain the purified this compound.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction cluster_preliminary_purification Preliminary Purification cluster_high_resolution_purification High-Resolution Purification cluster_final_product Final Product cluster_qc Quality Control plant_material Plant Material extraction Solvent Extraction (e.g., 70% Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin enriched_fraction Enriched Fraction macroporous_resin->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_fractions Pure Fractions prep_hplc->pure_fractions lyophilization Lyophilization/ Evaporation pure_fractions->lyophilization final_product Purified this compound lyophilization->final_product hplc_analysis Analytical HPLC final_product->hplc_analysis Purity Check ms_nmr MS & NMR Analysis final_product->ms_nmr Identity Confirmation

Caption: Generalized workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_separation Poor Isomer Separation cluster_degradation Compound Degradation start Problem Encountered check_solvent Optimize Extraction Solvent start->check_solvent Low Yield? optimize_gradient Use Shallower Gradient start->optimize_gradient Poor Separation? control_temp Control Temperature start->control_temp Degradation? check_conditions Adjust Temp. & Time check_solvent->check_conditions use_enhancement Consider UAE/MAE check_conditions->use_enhancement change_column Try Different Stationary Phase optimize_gradient->change_column alternative_method Consider HSCCC change_column->alternative_method protect_light Protect from Light control_temp->protect_light neutral_silica Use Neutral Silica Gel protect_light->neutral_silica

Caption: Troubleshooting decision tree for this compound purification.

References

Troubleshooting low yield in the synthesis of 3-feruloylquinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-feruloylquinic acid.

Troubleshooting Guide

Issue: Low Overall Yield After Synthesis and Deprotection

Low yields in the synthesis of this compound are a common issue. The multi-step nature of the synthesis, involving protection, esterification, and deprotection, presents several opportunities for yield loss. The sensitivity of hydroxycinnamoyl-quinic acids (HCQAs) to basic and strong acidic conditions can lead to side reactions.[1]

Possible Causes and Solutions:

  • Suboptimal Protection/Deprotection Strategy: The hydroxyl groups of quinic acid and ferulic acid require protection to prevent side reactions during esterification. Incomplete protection or harsh deprotection conditions can significantly lower the yield.

    • Recommendation: Carefully select protecting groups that are stable under the reaction conditions and can be removed with high efficiency under mild conditions. For example, acetonide protection of vicinal hydroxyls in quinic acid has been used effectively.

  • Side Reactions During Esterification: The esterification reaction itself can be a source of low yield due to competing reactions.

    • Recommendation: Optimize the reaction conditions, including the solvent system (e.g., CH2Cl2/pyridine/DMAP ratio), temperature, and reaction time. Low or ultralow temperatures may be required to minimize side reactions.[1]

  • Acyl Migration: During deprotection, particularly under acidic conditions, the feruloyl group can migrate from the 3-position to other hydroxyl groups on the quinic acid ring (e.g., to the C-4 or C-5 position).[1] This results in a mixture of isomers and a lower yield of the desired this compound.

    • Recommendation: Monitor the deprotection reaction closely using techniques like TLC or HPLC to stop the reaction upon completion and before significant acyl migration occurs. Careful control of the acid concentration and reaction time is crucial.[1]

  • Degradation of the Product: The double bond in the feruloyl moiety is susceptible to reduction, and the ester linkage can undergo transesterification or cleavage under harsh conditions.[1]

    • Recommendation: Use mild reaction conditions whenever possible and avoid prolonged exposure to strong acids, bases, or hydrogenating agents.

Issue: Difficulty in Product Purification

The presence of multiple isomers, unreacted starting materials, and byproducts can complicate the purification of this compound, leading to low isolated yields.

Possible Causes and Solutions:

  • Co-elution of Isomers: The different isomers of feruloylquinic acid (3-O-, 4-O-, and 5-O-) can be difficult to separate by standard column chromatography due to their similar polarities.

    • Recommendation: Employ high-performance liquid chromatography (HPLC) or multiple recrystallizations from appropriate solvent systems (e.g., THF/diisopropyl ether) to achieve separation.

  • Product Solubility Issues: The solubility of the different isomers can vary, making recrystallization challenging for isolating the desired product. For instance, 4-O-feruloylquinic acid has been found to be more soluble than 5-O-feruloylquinic acid.

    • Recommendation: Experiment with different solvent mixtures to find optimal conditions for selective crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the yield in the synthesis of this compound?

A1: The most critical steps are the protection of the hydroxyl groups on quinic acid, the esterification with ferulic acid, and the final deprotection step. Inefficient execution of any of these steps can lead to significant yield loss through side reactions, incomplete conversion, or product degradation.

Q2: I am observing multiple spots on my TLC plate after the deprotection step. What could they be?

A2: The multiple spots likely correspond to the different isomers of feruloylquinic acid (3-O-, 4-O-, and 5-O-isomers) formed due to acyl migration during the deprotection step. You may also be seeing unreacted starting material or other byproducts. It is recommended to use LC-MS to identify the different components.

Q3: Are there alternative synthetic routes that might give a higher yield?

A3: Yes, besides the traditional esterification of protected quinic acid, Knoevenagel condensation has been explored. This method involves the condensation of a malonate ester of quinic acid with vanillin and does not require the protection of hydroxyl groups, potentially reducing the number of steps and improving the overall yield.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (LC-MS). Comparison of the obtained data with literature values is essential for confirmation.

Quantitative Data Summary

The following table summarizes reported yields for different synthetic approaches to feruloylquinic acids.

Synthesis Step/MethodStarting MaterialProductReported YieldReference
Esterification and Deprotection (Overall Yield)Quinic Acid3-O-Feruloylquinic Acid33%
Esterification and Deprotection (Overall Yield)Quinic Acid4-O-Feruloylquinic Acid15%
Esterification and Deprotection (Overall Yield)Quinic Acid5-O-Feruloylquinic Acid45%
Knoevenagel Condensation (Overall Yield)Quinic Acid5-O-Feruloylquinic Acid19%
Protection of Quinic Acid (BBA protected methyl quinate)D-(-)-Quinic acidProtected methyl quinate 1676%
Esterification of Protected Quinate 9Quinate 9Compound 1064%
Deprotection of Compound 10Compound 103-O-Feruloylquinic Acid 167%

Experimental Protocols

Protocol 1: Synthesis of 3-O-Feruloylquinic Acid via Esterification of a Protected Quinic Acid Derivative

This protocol is a generalized procedure based on the methodologies described in the literature.

Step 1: Protection of Quinic Acid

  • Protect the hydroxyl groups of D-(-)-quinic acid. A common method involves the formation of a lactone followed by protection of the remaining hydroxyl groups. For instance, selective protection of the C-3 and C-4 hydroxyls can be achieved using 2,2,3,3-tetramethoxybutane to form a butane 2,3-bisacetal (BBA) protected methyl quinate.

Step 2: Preparation of Feruloyl Chloride

  • Convert ferulic acid to its acid chloride. This can be achieved by reacting ferulic acid (with its phenolic hydroxyl protected, e.g., as an acetate) with oxalyl chloride or thionyl chloride in an appropriate solvent like toluene.

Step 3: Esterification

  • Dissolve the protected quinic acid derivative in a mixture of pyridine and dichloromethane.

  • Add 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Add the prepared feruloyl chloride dropwise to the solution at room temperature.

  • Stir the reaction mixture for several hours until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous acid and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Deprotection

  • Dissolve the protected 3-O-feruloylquinic acid derivative in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.

  • Stir the reaction at room temperature for several days, monitoring the progress by TLC or HPLC to minimize acyl migration.

  • Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent like ethyl acetate.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., THF/diisopropyl ether).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Byproducts Quinic_Acid D-(-)-Quinic Acid Protection Protection of Quinic Acid Quinic_Acid->Protection Ferulic_Acid Ferulic Acid Activation Activation of Ferulic Acid (e.g., to Acid Chloride) Ferulic_Acid->Activation Esterification Esterification Protection->Esterification Activation->Esterification Deprotection Deprotection Esterification->Deprotection Product This compound Deprotection->Product Byproducts Isomeric Byproducts (4- and 5-Feruloylquinic Acid) Deprotection->Byproducts Acyl Migration

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield of this compound Protection_Issues Incomplete Protection/ Harsh Deprotection Low_Yield->Protection_Issues Side_Reactions Esterification Side Reactions Low_Yield->Side_Reactions Acyl_Migration Acyl Migration Low_Yield->Acyl_Migration Degradation Product Degradation Low_Yield->Degradation Purification_Loss Purification Difficulties Low_Yield->Purification_Loss Optimize_Protecting_Groups Optimize Protecting Groups & Deprotection Conditions Protection_Issues->Optimize_Protecting_Groups Optimize_Reaction_Conditions Optimize Esterification Conditions (Solvent, Temp.) Side_Reactions->Optimize_Reaction_Conditions Monitor_Deprotection Monitor Deprotection Closely (TLC/HPLC) Acyl_Migration->Monitor_Deprotection Mild_Conditions Use Mild Reaction Conditions Degradation->Mild_Conditions Advanced_Purification Employ Advanced Purification (HPLC, Recrystallization) Purification_Loss->Advanced_Purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Minimizing isomerization of 3-feruloylquinic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 3-feruloylquinic acid (3-FQA) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

A1: this compound (3-FQA) is a natural phenolic compound formed from the esterification of ferulic acid and quinic acid. It belongs to the class of chlorogenic acids. During extraction and sample handling, 3-FQA can isomerize to other positional isomers, most commonly 4-feruloylquinic acid (4-FQA) and 5-feruloylquinic acid (5-FQA). This isomerization is a critical factor to control for accurate quantification and isolation.

Q2: What are the primary factors that cause isomerization of this compound?

A2: The main factors promoting the isomerization of 3-FQA are:

  • pH: Neutral to alkaline conditions (pH > 7) significantly accelerate isomerization. Acidic conditions (pH 3-5) are known to be protective.

  • Temperature: Elevated temperatures increase the rate of isomerization and degradation.

  • Light: Exposure to light, particularly UV radiation, can induce the conversion of the naturally occurring trans-isomer of 3-FQA to the cis-isomer.

Q3: How can I prevent isomerization during sample storage?

A3: For optimal stability, samples and standards should be stored at low temperatures, such as -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). It is crucial to protect them from light by using amber vials or by wrapping containers in aluminum foil. Samples should be stored in a slightly acidic buffer or solvent to maintain a low pH.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram, suggesting isomerization (e.g., presence of 4-FQA and 5-FQA). Sample preparation was performed at a neutral or alkaline pH.Maintain an acidic pH (3-5) throughout the entire sample preparation process. Use acidified solvents for extraction and reconstitution.
High temperatures were used during extraction or solvent evaporation.Employ low-temperature extraction methods. If heating is necessary, keep the temperature below 40°C. Use a rotary evaporator at low temperatures or nitrogen blow-down for solvent removal.
Samples were exposed to light for extended periods.Work in a dimly lit area or use amber-colored labware. Protect samples from direct light at all stages, including storage.
Loss of 3-FQA concentration in stored samples. Inappropriate storage conditions.Store extracts and standards at -20°C or -80°C in tightly sealed, amber vials. Ensure the storage solvent is slightly acidic.
Repeated freeze-thaw cycles.Aliquot samples into smaller volumes before freezing to avoid repeated thawing and freezing of the entire batch.
Poor separation of 3-FQA, 4-FQA, and 5-FQA isomers in HPLC analysis. Suboptimal HPLC method.Utilize a C18 column with a gradient elution program. The mobile phase should consist of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol. A shallow gradient and a lower flow rate can improve resolution.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material with Minimized Isomerization

This protocol is designed to extract 3-FQA from plant samples while minimizing isomerization.

Materials:

  • Freeze-dried and powdered plant material

  • Extraction solvent: 80% methanol in water with 0.1% formic acid

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Amber-colored collection tubes

Procedure:

  • Weigh 100 mg of the lyophilized plant powder into a 2 mL amber microcentrifuge tube.

  • Add 1.5 mL of the pre-chilled extraction solvent.

  • Vortex the mixture for 1 minute.

  • Place the tube in an ultrasonic bath for 20 minutes, maintaining a cool temperature by adding ice to the bath.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new amber tube.

  • For exhaustive extraction, the pellet can be re-extracted by repeating steps 2-6.

  • Combine the supernatants and store at -80°C until analysis.

Protocol 2: HPLC Analysis of 3-FQA and its Isomers

This method provides a baseline separation of 3-FQA, 4-FQA, and 5-FQA.

Instrumentation and Parameters:

  • HPLC System: A system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-25% B (linear gradient)

    • 20-25 min: 25-40% B (linear gradient)

    • 25-30 min: 40-10% B (linear gradient)

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 10 µL.

Visualizations

Isomerization Pathway of Feruloylquinic Acid

FQA_Isomerization 3-FQA 3-FQA 4-FQA 4-FQA 3-FQA->4-FQA Acyl Migration 4-FQA->3-FQA Acyl Migration 5-FQA 5-FQA 4-FQA->5-FQA Acyl Migration 5-FQA->4-FQA Acyl Migration

Caption: Acyl migration pathways between 3-, 4-, and 5-feruloylquinic acid.

Workflow for Minimizing 3-FQA Isomerization

FQA_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Sample Extraction_Solvent Acidified Methanol/Water (< 40°C, low light) Sample->Extraction_Solvent Ultrasonication Ultrasonication (Cool Bath) Extraction_Solvent->Ultrasonication Centrifugation Centrifugation (4°C) Ultrasonication->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Evaporation Solvent Evaporation (Low Temp, Dark) Supernatant->Solvent_Evaporation Reconstitution Reconstitution (Acidified Mobile Phase) Solvent_Evaporation->Reconstitution HPLC_Analysis HPLC Analysis (Acidified Mobile Phase) Reconstitution->HPLC_Analysis

Caption: Recommended workflow for sample preparation and analysis of 3-FQA.

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 3-Feruloylquinic Acid Analysis in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in plant extracts is paramount. 3-Feruloylquinic acid, a significant phenolic compound known for its antioxidant properties, is a key target for such analysis. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely used technique for the separation and quantification of these compounds from complex plant matrices.[1][2] However, to ensure reliable and reproducible results, the validation of the analytical method is a critical and mandatory step.

This guide provides a comparative overview of validated HPLC methods for the analysis of this compound and related phenolic compounds in plant extracts. It includes a summary of performance data, a detailed experimental protocol for a typical HPLC method, and a comparison with alternative analytical techniques.

Comparative Analysis of HPLC Method Validation Parameters

The validation of an HPLC method involves assessing several key parameters to ensure its suitability for a specific analytical purpose.[3][4] The following table summarizes typical performance data from validated HPLC methods for this compound and structurally related chlorogenic acids found in various plant extracts.

Validation ParameterHPLC Method 1 (Chlorogenic Acid)HPLC Method 2 (Phenolic Acids)HPLC Method 3 (Ferulic Acid)Typical Acceptance Criteria (ICH)
Linearity (r²) > 0.999> 0.999> 0.999≥ 0.999
Limit of Detection (LOD) 0.2171 µg/mL0.097–0.467 mg/L10 ng/mL (S/N of 2.9)Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 0.7237 µg/mL0.097–0.496 mg/L20 ng/mL (S/N of 10.2)Signal-to-Noise Ratio ≥ 10
Precision (RSD%) 1.154%Not Specified< 2.0%≤ 2.0%
Accuracy (Recovery %) Not Specified88.07–109.17%99.02–100.73%80–120%

Data synthesized from multiple sources for comparative purposes.[5]

Comparison with Alternative Analytical Techniques

While HPLC is a dominant technique, other methods can be employed for the analysis of phenolic compounds.

  • High-Performance Thin-Layer Chromatography (HPTLC): A simpler, lower-cost alternative suitable for screening a large number of samples. However, it generally offers lower resolution and sensitivity compared to HPLC.

  • Gas Chromatography (GC): Requires derivatization of the non-volatile phenolic acids to make them volatile, which adds complexity to sample preparation.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and requires minimal sample and solvent volumes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher selectivity and sensitivity, and allows for the identification of unknown compounds based on their mass-to-charge ratio. It is often used for confirmation and characterization alongside HPLC-DAD.

The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation. For routine quantification, a validated HPLC-DAD method offers a robust and reliable solution.

Detailed Experimental Protocol: HPLC-DAD Analysis of this compound

This protocol describes a general procedure for the extraction and HPLC-DAD analysis of this compound in plant material.

Sample Preparation (Extraction)
  • Weigh 1.0 g of dried and powdered plant material into a flask.

  • Add 20 mL of 80% methanol (v/v).

  • Sonicate the mixture for 30 minutes at 50°C.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
  • Instrument: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.2% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-25 min: Linear gradient from 6% to 30% B.

    • 25-30 min: Isocratic at 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 320-330 nm.

Preparation of Standard Solutions
  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness report Validation Report robustness->report sop Standard Operating Procedure (SOP) report->sop

Caption: Workflow for HPLC Method Validation.

Method_Comparison hplc HPLC-DAD High Resolution Good Sensitivity Robust & Reproducible Established Method hptlc HPTLC High Throughput Low Cost Lower Resolution hplc->hptlc Simpler Screening gc GC-MS High Sensitivity Requires Derivatization Volatile Compounds hplc->gc Different Compound Class lcms LC-MS High Specificity Structural Elucidation Higher Cost hplc->lcms Higher Specificity

Caption: Comparison of Analytical Techniques.

Conclusion

The validation of an HPLC method is a crucial step to ensure the quality and reliability of data when quantifying this compound in plant extracts. A well-validated HPLC-DAD method provides excellent linearity, sensitivity, precision, and accuracy for this purpose. While alternative techniques exist, HPLC remains the gold standard for routine quantitative analysis due to its robustness and reproducibility. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers in the field of natural product analysis and drug development.

References

A Comparative Guide to HPLC and UPLC Methods for Chlorogenic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of chlorogenic acid. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, supported by experimental data and detailed protocols.

Introduction to Chlorogenic Acid Analysis

Chlorogenic acid, an ester of caffeic acid and quinic acid, is a significant polyphenol found in various plants, including coffee beans, tea leaves, and certain fruits.[1] It is recognized for its antioxidant properties and various potential health benefits, making its accurate quantification crucial in food science, pharmacology, and quality control of herbal products.[1][2] Both HPLC and UPLC are powerful chromatographic techniques widely employed for the analysis of chlorogenic acid. This guide will delve into a comparative analysis of these two methods, highlighting their respective strengths and weaknesses.

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC analysis of chlorogenic acid are presented below. These protocols are synthesized from various validated methods to provide a practical starting point for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for the determination of chlorogenic acid in various sample matrices.[1][2]

  • Sample Preparation: Accurately weigh the sample and extract with a suitable solvent (e.g., methanol-water mixture) using sonication. Filter the extract through a 0.22 µm or 0.45 µm membrane filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an acidified aqueous solution (e.g., 0.1-0.5% formic or phosphoric acid in water) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Chlorogenic acid is commonly detected at 327 nm or 330 nm.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

UPLC methods offer faster analysis times and improved resolution. This protocol is based on principles of method transfer from HPLC and published UPLC applications.

  • Sample Preparation: The sample preparation procedure is similar to that for HPLC, involving extraction and filtration.

  • Instrumentation: A UPLC system capable of handling high backpressures is necessary, coupled with a suitable detector (e.g., PDA or mass spectrometer).

  • Chromatographic Conditions:

    • Column: UPLC C18 or equivalent sub-2 µm particle size column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Similar mobile phase compositions as HPLC can be used, but the gradient profile will be significantly shorter and steeper.

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Injection Volume: A smaller injection volume is generally used, around 1-5 µL.

    • Detection Wavelength: The detection wavelength remains the same as in the HPLC method (e.g., 324 nm).

Performance Comparison: HPLC vs. UPLC for Chlorogenic Acid Analysis

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and available instrumentation. The following tables summarize the key performance parameters for each technique based on published data.

Table 1: Chromatographic Conditions and Performance
ParameterHPLCUPLC
Column Dimensions 250 mm x 4.6 mm, 5 µm100 mm x 2.1 mm, 1.7 µm
Flow Rate ~1.0 mL/min~0.4 mL/min
Analysis Time 15-30 min4-9 min
Solvent Consumption HigherSignificantly Lower
System Backpressure LowerHigher
Table 2: Method Validation Parameters
ParameterHPLCUPLC
Linearity (R²) > 0.997> 0.99
Limit of Detection (LOD) 0.0281 mg/mL, 0.049 mg/LGenerally lower than HPLC
Limit of Quantification (LOQ) 0.0853 mg/mL, 0.132 mg/LGenerally lower than HPLC
Precision (RSD%) < 2.5%< 2%
Accuracy (Recovery %) 96-102%87-102%

Method Transfer and Cross-Validation Workflow

Transferring a validated HPLC method to a UPLC system can significantly improve laboratory efficiency. The process involves scaling the method parameters to maintain the separation selectivity and resolution. A typical workflow for method transfer and cross-validation is illustrated below.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_transfer Method Transfer cluster_uplc UPLC Method cluster_validation Cross-Validation hplc_dev Develop & Validate HPLC Method hplc_run Analyze Samples with HPLC hplc_dev->hplc_run transfer Scale Method Parameters (Flow Rate, Gradient, Inj. Vol.) hplc_dev->transfer hplc_data HPLC Data hplc_run->hplc_data compare Compare Results: Retention Time, Peak Area, Concentration hplc_data->compare uplc_run Analyze Same Samples with UPLC transfer->uplc_run uplc_data UPLC Data uplc_run->uplc_data uplc_data->compare stats Statistical Analysis (e.g., t-test) compare->stats report Final Report stats->report

Caption: Workflow for transferring and cross-validating an HPLC method to a UPLC system.

Conclusion

Both HPLC and UPLC are robust and reliable methods for the quantification of chlorogenic acid. The choice between the two techniques should be based on the specific needs of the laboratory.

  • HPLC is a well-established technique that is suitable for routine analysis where high throughput is not a primary concern. It is often more accessible due to lower instrumentation costs.

  • UPLC offers significant advantages in terms of speed, resolution, and solvent savings, making it ideal for high-throughput screening and complex sample analysis. The initial investment in instrumentation is higher, but the long-term operational costs can be lower due to reduced solvent consumption and faster analysis times.

For laboratories looking to improve efficiency, transferring existing HPLC methods to UPLC is a viable strategy. A thorough cross-validation is essential to ensure that the results obtained from both methods are equivalent and that the integrity of the analytical data is maintained.

References

A Comparative Guide to the In Vivo Bioavailability of Feruloylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo bioavailability of different feruloylquinic acid (FQA) isomers. Feruloylquinic acids, esters of ferulic acid and quinic acid, are a class of phenolic compounds found in various plant-based foods and beverages, notably coffee. Understanding the differential absorption, metabolism, and pharmacokinetic profiles of FQA isomers is crucial for evaluating their physiological effects and potential as therapeutic agents. This document synthesizes available experimental data to offer a clear comparison of the in vivo behavior of these compounds.

Comparative Bioavailability of Feruloylquinic Acid Isomers

While direct comparative in vivo studies on the bioavailability of individual feruloylquinic acid isomers (3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid) are limited, existing research indicates that their absorption and metabolism are complex and influenced by the specific isomer. Unmetabolized FQAs have been detected in human plasma, suggesting some degree of direct absorption from the upper gastrointestinal tract.

The following table summarizes the key pharmacokinetic parameters for ferulic acid, a primary metabolite of FQA isomers, which provides an indirect measure of FQA bioavailability. It is important to note that these values can vary significantly based on the food matrix, administered dose, and individual metabolic differences.

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Study PopulationAdministration
Ferulic Acid 10 - 3200.25 - 2.0VariableHealthy VolunteersOral (from various sources)
(Metabolite of FQA isomers)

Experimental Protocols

The methodologies employed in vivo studies to assess the bioavailability of feruloylquinic acid isomers and their metabolites typically involve the following steps:

1. Study Design:

  • Participants: Healthy human volunteers are typically recruited. Key inclusion criteria often include age, BMI, and non-smoking status. Exclusion criteria commonly involve the presence of gastrointestinal diseases, use of medication that could interfere with absorption or metabolism, and recent consumption of polyphenol-rich foods.

  • Study Type: Randomized, crossover, controlled trials are often used to minimize inter-individual variability.

  • Intervention: Participants are administered a standardized dose of a substance containing feruloylquinic acids, such as a coffee beverage or a specific plant extract. A washout period is observed between interventions.

2. Sample Collection:

  • Blood Sampling: Venous blood samples are collected at multiple time points before and after the intervention (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection: Complete urine voids are collected over a specified period (e.g., 0-24 hours) to assess the excretion of metabolites.

3. Analytical Methodology:

  • Sample Preparation: Plasma and urine samples are typically subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. Enzymatic hydrolysis (e.g., with β-glucuronidase and sulfatase) is often performed to deconjugate metabolites and measure total aglycone concentrations.

  • Quantification: The concentrations of FQA isomers and their metabolites are quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique provides the high sensitivity and selectivity required for detecting these compounds at low concentrations in biological matrices. A validated method with appropriate internal standards is crucial for accurate quantification.

Visualizing the Process: Experimental Workflow and Metabolic Pathways

To better understand the processes involved in determining the bioavailability of FQA isomers and their subsequent fate in the body, the following diagrams illustrate a typical experimental workflow and the proposed metabolic pathways.

Experimental_Workflow cluster_study_design Study Design & Administration cluster_sample_collection Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Participant_Recruitment Participant Recruitment Intervention Oral Administration of FQA Source Participant_Recruitment->Intervention Blood_Sampling Serial Blood Sampling Intervention->Blood_Sampling Urine_Collection Urine Collection Intervention->Urine_Collection Sample_Preparation Sample Preparation (SPE, Hydrolysis) Blood_Sampling->Sample_Preparation Urine_Collection->Sample_Preparation HPLC_MS_MS HPLC-MS/MS Quantification Sample_Preparation->HPLC_MS_MS Pharmacokinetic_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_MS_MS->Pharmacokinetic_Analysis Metabolite_Profiling Metabolite Profiling HPLC_MS_MS->Metabolite_Profiling Metabolic_Pathway cluster_absorption Gastrointestinal Tract cluster_metabolism Liver & Other Tissues cluster_excretion Excretion FQA_Isomers Feruloylquinic Acid Isomers (3-, 4-, 5-FQA) Ferulic_Acid Ferulic Acid FQA_Isomers->Ferulic_Acid Hydrolysis (Esterases) Quinic_Acid Quinic Acid FQA_Isomers->Quinic_Acid Hydrolysis (Esterases) Ferulic_Acid_Metabolites Ferulic Acid Conjugates (Sulfates, Glucuronides) FQA_Isomers->Ferulic_Acid_Metabolites Direct Absorption & Metabolism Ferulic_Acid->Ferulic_Acid_Metabolites Phase II Metabolism Urine Urinary Excretion Ferulic_Acid_Metabolites->Urine

A Comparative Guide to the Efficacy of Synthetic 3-Feruloylquinic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of synthetic 3-feruloylquinic acid (3-FQA) analogs and related compounds. While comprehensive data on a wide range of synthetic 3-FQA analogs is limited in publicly available literature, this document summarizes the existing experimental data on key isomers and derivatives, offering insights into their antioxidant, anti-inflammatory, and neuroprotective potential. The information is intended to guide further research and development in this promising area of medicinal chemistry.

Comparative Efficacy of Feruloylquinic Acid Isomers and Analogs

The biological activity of feruloylquinic acid is significantly influenced by the position of the feruloyl group on the quinic acid core. The most studied isomers are 3-FQA, 4-FQA, and 5-FQA. Additionally, modifications to the ferulic acid moiety, such as the creation of amides and other esters, have been explored to enhance efficacy.

Antioxidant Activity

The antioxidant capacity of 3-FQA and its analogs is a key therapeutic property. This is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power).

Compound/AnalogAssayIC50 / ActivityReference CompoundIC50 / Activity
This compound (3-FQA) DPPH Radical Scavenging0.06 mg/mL[1]--
ABTS Radical Scavenging0.017 mg/mL[1]--
Hydroxyl Radical Scavenging0.49 mg/mL[1]--
5-Feruloylquinic Acid (5-FQA) Hydroperoxyl Radical ScavengingLess potent than 5-CQA5-Caffeoylquinic Acid (5-CQA)More potent
Ferulic Acid Phenethyl Ester DPPH Radical ScavengingIC50 > 23.93 µMFerulic AcidIC50 = 23.93 µM[2]
Ferulic Acid Phenethyl Amide DPPH Radical ScavengingIC50 > 23.93 µMFerulic AcidIC50 = 23.93 µM[2]
Vanillic Acid Phenethyl Ester DPPH Radical ScavengingIC50 = 27.95 µMFerulic AcidIC50 = 23.93 µM
Anti-inflammatory Activity

The anti-inflammatory effects of 3-FQA analogs are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 246.7).

Compound/AnalogCell LineAssayEffect
This compound (3-FQA) RAW 264.7NO ProductionInhibition of LPS-induced NO release
RAW 264.7mRNA ExpressionInhibition of LPS-induced IL-1β, IL-6, iNOS, COX-2, and NF-κB mRNA expression
Ferulic Acid Derivative (S-52372) RAW 264.7NO ProductionDecreased LPS-induced NO production
RAW 264.7Cytokine ReleaseReduced release of IL-6, TNF-α, IL-1β, iNOS, and COX-2

Neuroprotective Effects

Phenolic compounds, including ferulic acid and its derivatives, have shown promise in protecting neuronal cells from damage, a critical aspect in the context of neurodegenerative diseases. Their neuroprotective mechanisms often involve antioxidant and anti-inflammatory actions. While specific comparative studies on a range of synthetic 3-FQA analogs are scarce, the known effects of ferulic acid suggest a strong potential for its quinic acid conjugates. Ferulic acid has been shown to exert neuroprotective effects against cerebral ischemia/reperfusion injury by reducing oxidative stress and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in evaluating the efficacy of 3-FQA analogs.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (3-FQA analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Assay:

    • Add a defined volume of the DPPH solution to each well of a 96-well plate.

    • Add various concentrations of the test compounds to the wells.

    • Include a blank control (solvent without the test compound).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

This cell-based assay assesses the anti-inflammatory potential of compounds by measuring the inhibition of NO production in macrophages stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (3-FQA analogs)

  • Griess Reagent

  • 24-well or 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in culture plates at a density of 5 × 10^5 cells/well (for 24-well plates) and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-4 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess Reagent.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.

Signaling Pathways and Mechanisms of Action

Ferulic acid and its derivatives exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

Inhibition of NF-κB and MAPK Signaling Pathways

A primary anti-inflammatory mechanism of ferulic acid derivatives involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. 3-FQA has been shown to inhibit the LPS-induced mRNA expression of NF-κB.

Anti-inflammatory Signaling Pathway of 3-FQA Analogs LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK_pathway->Pro_inflammatory_genes NFkB_pathway->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation FQA_analog 3-FQA Analog FQA_analog->MAPK_pathway Inhibits FQA_analog->NFkB_pathway Inhibits

Figure 1: Simplified signaling cascade for the anti-inflammatory action of 3-FQA analogs.

Experimental Workflow for Efficacy Screening

The evaluation of synthetic 3-FQA analogs typically follows a structured workflow, from synthesis to in vitro and potentially in vivo testing.

Experimental Workflow for 3-FQA Analog Efficacy cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Efficacy Testing cluster_analysis Data Analysis synthesis Synthesis of 3-FQA Analogs purification Purification & Structural Analysis (NMR, MS) synthesis->purification antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) purification->antioxidant anti_inflammatory Anti-inflammatory Assays (LPS-induced NO in RAW 264.7) purification->anti_inflammatory neuroprotection Neuroprotection Assays (e.g., against H2O2-induced cell death) purification->neuroprotection data_analysis Data Analysis & IC50 Determination antioxidant->data_analysis anti_inflammatory->data_analysis neuroprotection->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Figure 2: General workflow for the synthesis and evaluation of 3-FQA analogs.

Conclusion and Future Directions

The available evidence suggests that this compound and its related compounds are potent bioactive molecules with significant antioxidant and anti-inflammatory properties. The synthesis of novel analogs of 3-FQA presents a promising strategy for the development of new therapeutic agents. However, there is a clear need for systematic studies that synthesize and compare a wider range of these analogs to establish clear structure-activity relationships. Future research should focus on the targeted synthesis of 3-FQA derivatives and their comprehensive evaluation in models of oxidative stress, inflammation, and neurodegeneration to unlock their full therapeutic potential.

References

Comparative Analysis of 3-Feruloylquinic Acid Content in Coffee Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 3-feruloylquinic acid (3-FQA) content in different coffee varieties. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes the relevant biological pathways to support further research and development.

Introduction

This compound (3-FQA) is a significant bioactive compound found in coffee, belonging to the family of chlorogenic acids. It is an ester formed from ferulic acid and quinic acid. As a potent antioxidant and anti-inflammatory agent, 3-FQA is of considerable interest to the pharmaceutical and nutraceutical industries. The concentration of 3-FQA can vary significantly among different coffee species and cultivars, influencing the potential health benefits of coffee extracts. This guide offers a comparative overview of 3-FQA content across various coffee types, supported by experimental data.

Data Presentation: this compound Content in Coffee Varieties

The following table summarizes the quantitative data for this compound and other related feruloylquinic acid (FQA) isomers found in green coffee beans of different Coffea species and cultivars. The data has been compiled from various studies employing High-Performance Liquid Chromatography (HPLC) for quantification.

Coffee SpeciesCultivar/VarietyThis compound ( g/100g dw)4-Feruloylquinic Acid ( g/100g dw)5-Feruloylquinic Acid ( g/100g dw)Total FQA ( g/100g dw)Reference
Coffea arabicaGeneral----[1][2]
VeneciaHighest among tested cultivars---[3]
Coffea canephora (Robusta)GeneralHigher than ArabicaHigher than ArabicaHigher than ArabicaSignificantly higher than Arabica[2][4]
ConilonPresent (isomer identified)PresentPresent3.71 - 9.71 (Total CGA)

dw: dry weight. Note: Quantitative data for specific isomers across a wide range of cultivars is limited and reported inconsistently in the literature. The table reflects available data indicating general trends and specific findings where available.

Experimental Protocols

A standardized methodology is crucial for the accurate quantification of this compound in coffee beans. The following protocols for extraction and HPLC analysis are based on methods cited in the scientific literature.

Extraction of Feruloylquinic Acids from Green Coffee Beans

This protocol outlines a common method for extracting chlorogenic acids, including 3-FQA, from green coffee beans.

Materials:

  • Green coffee beans

  • Grinder

  • 80% (v/v) Ethanol in water

  • Water bath or incubator

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

  • Rotary evaporator (optional)

Procedure:

  • Grind the green coffee beans to a fine powder.

  • Weigh approximately 2 grams of the coffee powder and place it in a flask.

  • Add 50 mL of 80% ethanol-water solution to the flask.

  • Incubate the mixture at 80°C for 3 hours in a shaking water bath to facilitate extraction.

  • After extraction, centrifuge the mixture to pellet the solid coffee grounds.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • The filtered extract is now ready for HPLC analysis. If necessary, the solvent can be evaporated under vacuum using a rotary evaporator and the residue redissolved in the mobile phase for concentration.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section describes a typical HPLC method for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% to 1% Formic acid or Acetic acid in water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, with a gradual increase in mobile phase B over the run time to elute compounds of increasing hydrophobicity. A starting point could be 5-10% B, increasing to 50-70% B over 30-40 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 320-330 nm for feruloylquinic acids.

  • Injection Volume: 10-20 µL.

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the coffee extracts and determine the peak area corresponding to 3-FQA.

  • Calculate the concentration of 3-FQA in the samples using the linear regression equation from the calibration curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in coffee beans.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation s1 Green Coffee Beans s2 Grinding s1->s2 s3 Extraction with 80% Ethanol s2->s3 s4 Centrifugation & Filtration s3->s4 a1 HPLC-DAD Analysis s4->a1 Filtered Extract a2 Quantification a1->a2 Chromatographic Data d1 Comparative Analysis a2->d1 3-FQA Content

Workflow for 3-FQA analysis in coffee.
Signaling Pathway

This compound, as a phenolic compound, is known to possess anti-inflammatory properties. This is often achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below depicts a simplified representation of this pathway and the putative inhibitory action of 3-FQA.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ub_proteasome Ubiquitination & Proteasomal Degradation ikb->ub_proteasome nfkb NF-κB (p50/p65) nfkb_active Active NF-κB (p50/p65) nfkb->nfkb_active translocates to nfkb_ikb NF-κB-IκB (Inactive) transcription Gene Transcription (Pro-inflammatory mediators) nfkb_active->transcription induces nucleus Nucleus fqa This compound fqa->ikk inhibits

Inhibition of the NF-κB pathway by 3-FQA.

Conclusion

The content of this compound varies among different coffee species and cultivars, with Coffea canephora (Robusta) generally exhibiting higher concentrations than Coffea arabica. The standardized extraction and HPLC methods outlined in this guide provide a reliable framework for the quantification of this bioactive compound. The inhibitory effect of 3-FQA on the NF-κB signaling pathway underscores its potential as a therapeutic agent for inflammatory conditions. Further research is warranted to explore the full spectrum of 3-FQA content across a broader range of coffee varieties and to elucidate the precise molecular mechanisms underlying its biological activities.

References

A Comparative Analysis of the Antioxidant Capacity of 3-Feruloylquinic Acid: In Vitro Efficacy vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 3-feruloylquinic acid (3-FQA), a phenolic compound found in various plant sources, reveals a significant disparity between its demonstrated in vitro antioxidant capabilities and the current understanding of its in vivo effects. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining methodologies, and illustrating the underlying biochemical pathways.

In Vitro Antioxidant Prowess of this compound

In laboratory-based assays, this compound exhibits potent antioxidant activity by effectively scavenging a variety of free radicals. Quantitative data from these studies, including IC50 values which represent the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%, are summarized below.

In Vitro AssayIC50 Value of this compound (mg/mL)Reference Compound
ABTS Radical Scavenging0.017Not Specified
DPPH Radical Scavenging0.06Not Specified
Hydroxyl Radical Scavenging0.49Not Specified

Table 1: In Vitro Antioxidant Activity of this compound. This table quantifies the potent radical scavenging activity of 3-FQA in various standard assays.

Beyond direct radical scavenging, this compound has been shown to exert anti-inflammatory effects, which are closely linked to its antioxidant properties. In a key in vitro study using RAW 264.7 macrophage cells, 3-FQA was found to inhibit the lipopolysaccharide (LPS)-induced mRNA expression of several pro-inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Furthermore, it suppressed the release of nitric oxide (NO), a key inflammatory signaling molecule. These effects are largely attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.

The In Vivo Antioxidant Landscape: A Look at Related Compounds

Direct in vivo studies investigating the antioxidant capacity of this compound are currently limited. To provide a prospective view of its potential in a biological system, this guide presents data from in vivo studies on structurally and functionally related compounds: chlorogenic acid and ferulic acid. It is crucial to note that while these compounds provide valuable insights, their metabolic fate and bioavailability may differ from that of 3-FQA.

Animal model studies have demonstrated that both chlorogenic acid and ferulic acid can bolster the endogenous antioxidant defense system. Administration of these compounds has been shown to increase the activity of key antioxidant enzymes and reduce markers of oxidative stress.

CompoundAnimal ModelKey In Vivo Antioxidant Effects
Chlorogenic Acid Weaned PigletsIncreased activities of glutathione peroxidase (GSH-Px) and catalase (CAT) in the duodenum and jejunum; increased CAT and superoxide dismutase (SOD) activities and decreased malondialdehyde (MDA) content in the ileum. These effects may be mediated by the Nrf2/HO-1 pathway[1].
Ferulic Acid Weaned PigletsSupplementation led to reduced levels of perhydroxide in the blood and increased content of glutathione (GSH) and activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in the liver of diabetic rats[2].
Ferulic Acid Broiler ChickensDietary supplementation with 90 mg/kg of ferulic acid significantly downregulated the expression of TLR4, MyD88, NF-κB, and NLRP3 genes, as well as the expression of TNF-α, IL-1β, and IL-18[3].

Table 2: In Vivo Antioxidant Effects of Compounds Related to this compound. This table summarizes the observed in vivo antioxidant activities of chlorogenic acid and ferulic acid in various animal models, offering a proxy for the potential effects of 3-FQA.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining antioxidant activity.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix 1 mL of DPPH solution with 1 mL of 3-FQA solution DPPH_sol->Mix Sample_sol Prepare various concentrations of 3-FQA Sample_sol->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate scavenging activity (%) Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (this compound) are prepared.

  • Equal volumes of the DPPH solution and the test compound solution are mixed.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Scavenging Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

G cluster_prep Preparation of ABTS•+ cluster_reaction Reaction cluster_measurement Measurement ABTS_stock Mix 7 mM ABTS solution with 2.45 mM potassium persulfate solution Incubate_dark Incubate in the dark at room temperature for 12-16 hours ABTS_stock->Incubate_dark Dilute Dilute with methanol to an absorbance of 0.70 at 734 nm Incubate_dark->Dilute Mix_sample Mix 1 mL of ABTS•+ solution with 10 µL of 3-FQA solution Dilute->Mix_sample Incubate_react Incubate at room temperature for 6 minutes Mix_sample->Incubate_react Measure_abs Measure absorbance at 734 nm Incubate_react->Measure_abs Calculate_scav Calculate scavenging activity (%) Measure_abs->Calculate_scav

Caption: Workflow for the ABTS Radical Scavenging Assay.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A small volume of the test compound (this compound) is added to the ABTS•+ solution.

  • The absorbance is read at 734 nm after a set time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

Hydroxyl Radical Scavenging Assay

This assay determines the ability of an antioxidant to neutralize the highly reactive hydroxyl radical (•OH).

G cluster_reagents Reagents cluster_reaction Reaction Mixture cluster_measurement Measurement Phosphate_buffer Phosphate buffer (pH 7.4) Mix_reagents Mix all reagents in a test tube Phosphate_buffer->Mix_reagents FeCl3 FeCl3 FeCl3->Mix_reagents EDTA EDTA EDTA->Mix_reagents Ascorbic_acid Ascorbic acid Ascorbic_acid->Mix_reagents H2O2 H2O2 H2O2->Mix_reagents Deoxyribose Deoxyribose Deoxyribose->Mix_reagents Sample 3-FQA solution Sample->Mix_reagents Incubate Incubate at 37°C for 1 hour Mix_reagents->Incubate Add_TCA_TBA Add TCA and TBA solutions Incubate->Add_TCA_TBA Heat Heat at 95°C for 15 minutes Add_TCA_TBA->Heat Cool Cool and measure absorbance at 532 nm Heat->Cool Calculate Calculate scavenging activity (%) Cool->Calculate

Caption: Workflow for the Hydroxyl Radical Scavenging Assay.

Protocol:

  • The reaction mixture contains phosphate buffer (pH 7.4), FeCl3, EDTA, ascorbic acid, H2O2, and deoxyribose.

  • The test compound (this compound) is added to the reaction mixture.

  • The mixture is incubated at 37°C for 1 hour. The hydroxyl radicals generated attack the deoxyribose.

  • Trichloroacetic acid (TCA) and thiobarbituric acid (TBA) are added, and the mixture is heated. The malondialdehyde-like products of deoxyribose degradation react with TBA to form a pink chromogen.

  • The absorbance of the resulting solution is measured at 532 nm.

  • The scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.

The NF-κB Signaling Pathway: A Key Target for Antioxidant and Anti-inflammatory Action

The anti-inflammatory effects of this compound and related phenolic compounds are often mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a central role in regulating the immune response to infection and inflammation.

G cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Translocation & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination (Ub) & Degradation IkB_NFkB IkB->IkB_NFkB NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates NFkB->IkB_NFkB FQA This compound FQA->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Genes Pro-inflammatory Genes (IL-1β, IL-6, iNOS, COX-2) DNA->Genes Transcription

References

A Head-to-Head Comparison of the Neuroprotective Effects of Chlorogenic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogenic acids (CGAs), a family of esters formed between quinic acid and certain transcinnamic acids, are abundant polyphenols in the human diet, with coffee being a primary source. Among these, the monocaffeoylquinic acid (CQA) isomers—3-CQA (neochlorogenic acid), 4-CQA (cryptochlorogenic acid), and 5-CQA (chlorogenic acid)—are of significant interest for their potential neuroprotective properties. Mounting evidence suggests these compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This guide provides a head-to-head comparison of the neuroprotective effects of these three key chlorogenic acid isomers, supported by experimental data, to aid researchers in their exploration of these promising natural compounds.

Comparative Neuroprotective Efficacy: Quantitative Data

Direct comparative studies of the neuroprotective effects of 3-CQA, 4-CQA, and 5-CQA are emerging, with current data suggesting that the specific isomer and the experimental model of neurodegeneration are critical determinants of efficacy.

In Vivo Model: Lead-Induced Developmental Neurotoxicity in Zebrafish

A study utilizing a zebrafish model of lead-induced developmental neurotoxicity provided a direct comparison of the three isomers. The findings suggest that 4-CQA (Cryptochlorogenic Acid) may offer the most potent protection in this context.

Table 1: Comparative Efficacy of Chlorogenic Acid Isomers in a Zebrafish Model of Lead-Induced Neurotoxicity
ParameterLead (Pb) ExposurePb + 5-CQA (100 µM)Pb + 3-CQA (100 µM)Pb + 4-CQA (50 µM)
Reduction in Brain Blood Vessel LossSignificant declineSignificant amelioration (#p < 0.05)Significant amelioration (#p < 0.05)Most significant amelioration (###p < 0.001)
Protection of Differentiated CNS NeuronsSignificant reduction (**p < 0.01)Significant upregulation (#p < 0.05)Significant upregulation (#p < 0.05)Most significant upregulation (##p < 0.01)
In Vitro Model: Prion Aggregation Inhibition

In a model of prion diseases, another form of neurodegeneration, 3-CQA (Neochlorogenic Acid) was found to be more effective than 5-CQA (Chlorogenic Acid) at inhibiting the formation of prion protein (PrPSc) fibrils.

Table 2: Comparative Efficacy of 3-CQA and 5-CQA in Inhibiting Prion Aggregation
CompoundIC50 for PrPSc Fibril Formation (µM)
3-CQA (Neochlorogenic Acid)35.34 ± 7.09
5-CQA (Chlorogenic Acid)64.41 ± 12.12

Mechanisms of Neuroprotection: A Comparative Overview

The neuroprotective effects of chlorogenic acid isomers are primarily attributed to their antioxidant and anti-inflammatory properties. However, there are nuances in how each isomer engages with key cellular signaling pathways.

Antioxidant Activity

Direct antioxidant activity, such as scavenging free radicals, is a cornerstone of the neuroprotective effects of CGAs. Comparative studies on the antioxidant capacities of the three main isomers have indicated that they possess very similar efficacy in this regard. One study evaluating their ability to scavenge superoxide anion radicals and inhibit the oxidation of methyl linoleate found that each isomer showed almost the same level of antioxidative activity.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, chlorogenic acid isomers exert their neuroprotective effects by modulating intracellular signaling pathways, most notably the Keap1-Nrf2 pathway, a critical regulator of the endogenous antioxidant response.

  • Keap1-Nrf2 Signaling: Research indicates that while all three monocaffeoylquinic acid isomers can activate the Nrf2 pathway, dicaffeoylquinic acid isomers are significantly more potent in this regard[1]. This suggests that while 3-CQA, 4-CQA, and 5-CQA contribute to the cellular antioxidant defense through this pathway, their efficacy may be less pronounced than that of their di-esterified counterparts.

The following diagram illustrates the general mechanism of Nrf2 activation by chlorogenic acid isomers.

G cluster_stress Oxidative Stress cluster_cell Cellular Response Oxidative Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative Stress->Keap1_Nrf2 induces dissociation CGA CGA Isomers (3, 4, 5-CQA) CGA->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Figure 1. Activation of the Keap1-Nrf2 pathway by CGA isomers.

Experimental Protocols

Lead-Induced Developmental Neurotoxicity in Zebrafish
  • Animal Model: Wild-type AB, vmat2:GFP, elavl3:EGFP, and vegfr2:GFP strains of Zebrafish (Danio rerio) are maintained according to standard procedures.

  • Induction of Neurotoxicity: Zebrafish larvae at 4 hours post-fertilization (hpf) are exposed to 1,000 µg/L of lead (Pb).

  • Treatment: Co-treatment with 100 µM of 5-CQA, 100 µM of 3-CQA, or 50 µM of 4-CQA is performed concurrently with Pb exposure. The medium is changed every 24 hours.

  • Assessment of Neuroprotection:

    • Brain Vasculature: The number of blood vessels in the brain is analyzed using vegfr2:GFP transgenic zebrafish.

    • Neuron Differentiation: The fluorescence of differentiated CNS neuron regions is analyzed using elavl3:EGFP transgenic zebrafish.

    • Dopaminergic Neurons: The number of dopaminergic neurons is assessed using vmat2:GFP transgenic zebrafish.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test, with p < 0.05 considered significant.

The experimental workflow for the zebrafish neurotoxicity model is depicted below.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Neuroprotection Assessment Zebrafish Zebrafish Larvae (4 hpf) Control Control Zebrafish->Control Pb Lead (1000 µg/L) Zebrafish->Pb Pb_5CQA Pb + 5-CQA (100 µM) Zebrafish->Pb_5CQA Pb_3CQA Pb + 3-CQA (100 µM) Zebrafish->Pb_3CQA Pb_4CQA Pb + 4-CQA (50 µM) Zebrafish->Pb_4CQA Vasculature Brain Vasculature Analysis Control->Vasculature Neuron_Diff CNS Neuron Differentiation Analysis Control->Neuron_Diff DA_Neurons Dopaminergic Neuron Analysis Control->DA_Neurons Pb->Vasculature Pb->Neuron_Diff Pb->DA_Neurons Pb_5CQA->Vasculature Pb_5CQA->Neuron_Diff Pb_5CQA->DA_Neurons Pb_3CQA->Vasculature Pb_3CQA->Neuron_Diff Pb_3CQA->DA_Neurons Pb_4CQA->Vasculature Pb_4CQA->Neuron_Diff Pb_4CQA->DA_Neurons

Figure 2. Zebrafish neurotoxicity experimental workflow.
In Vitro Prion Aggregation Inhibition Assay

  • Materials: Recombinant prion protein (PrPC), test compounds (3-CQA and 5-CQA), and appropriate buffers.

  • Procedure:

    • Prepare solutions of 3-CQA and 5-CQA over a concentration range of 0.001 to 1000 µM.

    • Incubate PrPC with varying concentrations of the test compounds.

    • Induce aggregation of PrPC to form PrPSc fibrils.

    • Monitor the extent of fibril formation using techniques such as Thioflavin T (ThT) fluorescence assay.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) values for each compound using nonlinear regression analysis of the dose-response curves.

Conclusion and Future Directions

The available evidence indicates that all three primary chlorogenic acid isomers—3-CQA, 4-CQA, and 5-CQA—possess neuroprotective properties, largely stemming from their antioxidant and anti-inflammatory activities. However, their efficacy can vary depending on the specific neurodegenerative model. The study on lead-induced neurotoxicity in zebrafish suggests that 4-CQA may be the most potent isomer in that context, while in a prion aggregation model, 3-CQA demonstrated superior inhibitory effects.

For researchers and drug development professionals, these findings highlight the importance of considering the specific isomeric form of chlorogenic acid in preclinical studies. The differential activities of these closely related molecules underscore the need for further head-to-head comparative studies in a wider range of in vitro and in vivo models of neurodegeneration, including those for Alzheimer's and Parkinson's diseases. Future research should focus on elucidating the precise molecular targets and signaling pathways that are differentially modulated by each isomer to fully understand their therapeutic potential and to guide the selection of the most promising candidates for further development.

References

A Comparative Guide to the Structure-Activity Relationship of Feruloylquinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Feruloylquinic acids (FQAs) are a class of phenolic compounds found in various plant sources, notably coffee beans. As derivatives of ferulic acid and quinic acid, they have garnered significant interest for their potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of FQA derivatives, summarizing the available experimental data to inform future research and drug development endeavors.

Executive Summary

The biological activity of feruloylquinic acid derivatives is intrinsically linked to their chemical structure, particularly the position of the feruloyl group on the quinic acid core and the presence of the phenolic hydroxyl and methoxy groups on the ferulic acid moiety. While direct comparative studies on the primary FQA isomers (3-FQA, 4-FQA, and 5-FQA) are limited, existing data allows for an initial assessment of their relative potencies and mechanisms of action. This guide synthesizes the current understanding of their antioxidant, anti-inflammatory, and neuroprotective properties, providing a foundation for further investigation into these promising natural compounds.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of various feruloylquinic acid derivatives. It is important to note that the lack of studies directly comparing the 3-FQA, 4-FQA, and 5-FQA isomers under identical experimental conditions necessitates a cautious interpretation of the data.

Table 1: Comparative Antioxidant Activity of Feruloylquinic Acid Derivatives

CompoundAssayIC50 Value (mg/mL)Key Structural FeaturesReference
3-Feruloylquinic Acid (3-FQA) DPPH Radical Scavenging0.06Feruloyl group at position 3 of the quinic acid[1]
ABTS Radical Scavenging0.017Feruloyl group at position 3 of the quinic acid[1]
Hydroxyl Radical Scavenging0.49Feruloyl group at position 3 of the quinic acid[1]
5-Feruloylquinic Acid (5-FQA) Hydroperoxyl Radical ScavengingPotent, but less so than 5-caffeoylquinic acid (computational study)Feruloyl group at position 5 of the quinic acid[2][3]

Table 2: Comparative Anti-inflammatory Activity of Feruloylquinic Acid Derivatives

CompoundAssayEffectKey Structural FeaturesReference
This compound (3-FQA) Inhibition of pro-inflammatory gene expression in LPS-stimulated RAW 264.7 cellsInhibited mRNA expression of IL-1β, IL-6, iNOS, COX-2, and NF-κBFeruloyl group at position 3 of the quinic acid

Table 3: Comparative Neuroprotective Activity of Feruloylquinic Acid Derivatives

CompoundAssayEffectKey Structural FeaturesReference
3,4,5-tri-Feruloylquinic Acid (TFQA) Neurogenesis in adult mouse neural stem cellsMore outstanding neural proliferation and differentiation capabilities than 3,4,5-tri-caffeoylquinic acidThree feruloyl groups on the quinic acid core

Structure-Activity Relationship Insights

The antioxidant activity of FQA derivatives is largely attributed to the ferulic acid moiety. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, a process facilitated by the methoxy group at the ortho position, which stabilizes the resulting phenoxy radical through resonance. Computational studies suggest that the primary mechanism of antioxidant action is Hydrogen Atom Transfer (HAT) in non-polar environments, while in polar media, a combination of HAT and Sequential Proton-Loss Electron-Transfer (SPLET) is likely.

The position of the feruloyl ester on the quinic acid ring influences the molecule's overall conformation and interaction with biological targets. While direct comparative data is sparse, the available information on 3-FQA suggests potent antioxidant and anti-inflammatory activities. The enhanced neurogenic activity of the tri-substituted TFQA compared to its caffeoylquinic acid analogue points to the importance of the feruloyl groups in neuroprotection.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Effects via NF-κB Inhibition

Ferulic acid and its derivatives are known to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-1β, IL-6) and enzymes like iNOS and COX-2. FQA derivatives are thought to inhibit this pathway, thereby downregulating the expression of these inflammatory mediators.

NF_kB_Inhibition_by_FQA stimulus_node LPS receptor_node TLR4 stimulus_node->receptor_node activates pathway_node IKK Complex receptor_node->pathway_node activates inhibitor_node IκBα pathway_node->inhibitor_node phosphorylates transcription_factor_node NF-κB (p50/p65) inhibitor_node->transcription_factor_node releases nucleus_node Nucleus transcription_factor_node->nucleus_node translocates to gene_node Pro-inflammatory Gene Expression (IL-1β, IL-6, iNOS, COX-2) nucleus_node->gene_node induces fqa_node Feruloylquinic Acid Derivatives fqa_node->pathway_node inhibits

Figure 1. Inhibition of the NF-κB signaling pathway by feruloylquinic acid derivatives.

Neuroprotective Effects via BDNF/TrkB Pathway Activation

The neuroprotective properties of some phenolic compounds, including ferulic acid, have been linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity. It exerts its effects by binding to its receptor, Tropomyosin receptor kinase B (TrkB). This binding leads to the dimerization and autophosphorylation of TrkB, which in turn activates downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell survival and enhance synaptic function. It is hypothesized that FQA derivatives may promote neuroprotection by activating this critical pathway.

BDNF_TrkB_Activation_by_FQA fqa_node Feruloylquinic Acid Derivatives bdnf_node BDNF fqa_node->bdnf_node may promote expression of trkb_node TrkB Receptor bdnf_node->trkb_node binds to dimerization_node Dimerization & Autophosphorylation trkb_node->dimerization_node leads to pi3k_akt_node PI3K/Akt Pathway dimerization_node->pi3k_akt_node activates mapk_erk_node MAPK/ERK Pathway dimerization_node->mapk_erk_node activates survival_node Neuronal Survival & Growth pi3k_akt_node->survival_node plasticity_node Synaptic Plasticity mapk_erk_node->plasticity_node

References

Inter-Laboratory Validation of a Quantitative Method for 3-Feruloylquinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of 3-feruloylquinic acid: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated within the context of a hypothetical inter-laboratory validation study, presenting supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance Comparison

An inter-laboratory study was designed to assess the performance of HPLC-DAD and LC-MS/MS for the quantification of this compound. Ten participating laboratories analyzed a series of standardized samples containing known concentrations of this compound. The summarized results highlight the key performance characteristics of each method.

Performance ParameterHPLC-DADLC-MS/MS
Linearity (R²)¹ > 0.999> 0.999
Limit of Detection (LOD)² 0.1 µg/mL0.01 ng/mL
Limit of Quantitation (LOQ)² 0.3 µg/mL0.05 ng/mL
Accuracy (Mean Recovery %)³ 98.5%101.2%
Intra-day Precision (RSD %)⁴ < 2.0%< 1.5%
Inter-day Precision (RSD %)⁵ < 3.5%< 2.5%
Inter-laboratory Precision (RSD %)⁶ < 6.0%< 4.5%

¹ Determined from a seven-point calibration curve. ² Calculated based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ. ³ Average recovery of spiked samples at three concentration levels. ⁴ Relative Standard Deviation for six replicate injections within the same day. ⁵ Relative Standard Deviation for injections over three consecutive days. ⁶ Relative Standard Deviation of the results from the ten participating laboratories.

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below. These protocols are based on established methods for the analysis of phenolic compounds.[1][2][3][4]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely recognized for its robustness and is a staple in many analytical laboratories for the quantification of phenolic compounds.[5]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was used for separation.

  • Mobile Phase: A gradient elution was employed using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: The DAD detector was set to monitor at 325 nm, the maximum absorption wavelength for this compound.

  • Quantification: A calibration curve was constructed by plotting the peak area against the concentration of this compound standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it particularly suitable for the analysis of complex samples or when very low detection limits are required.

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column suitable for UHPLC applications (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution was employed using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) was used to monitor specific precursor-to-product ion transitions for this compound, ensuring high selectivity.

  • Quantification: An internal standard was utilized, and quantification was based on the ratio of the peak area of the analyte to the internal standard, plotted against a calibration curve.

Visualizing the Workflow and Compound

To better illustrate the processes and the compound of interest, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis Inter-Laboratory Analysis cluster_method1 HPLC-DAD Analysis cluster_method2 LC-MS/MS Analysis cluster_data Data Compilation & Statistical Analysis start Start: Receive Samples prep Prepare Standard Solutions & QC Samples start->prep dist Distribute to Participating Labs prep->dist lab1 Lab 1 dist->lab1 lab2 Lab 2 dist->lab2 lab_n Lab N dist->lab_n hplc1 Analysis lab1->hplc1 lcms1 Analysis lab1->lcms1 lab2->hplc1 lab2->lcms1 lab_n->hplc1 lab_n->lcms1 collect Collect Data from All Labs hplc1->collect lcms1->collect stats Perform Statistical Analysis (Accuracy, Precision) collect->stats report Generate Validation Report stats->report

Caption: Workflow of the inter-laboratory validation study.

G cluster_3FQA This compound FQA

Caption: Chemical structure of this compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition cluster_drug Drug Action Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Inflammation) Gene->Response FQA This compound FQA->Kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

3-Feruloylquinic Acid Versus Its Glycosides: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of 3-feruloylquinic acid (3-FQA) and its glycoside derivatives. While direct comparative studies on the bioactivity of 3-FQA and its specific glycosides are limited in publicly available research, this document synthesizes the existing data on 3-FQA and discusses the general principles of how glycosylation may influence its biological effects. We will delve into its antioxidant, anti-inflammatory, and neuroprotective properties, supported by experimental data and detailed protocols.

Executive Summary

This compound, a phenolic compound found in various plants, has demonstrated significant antioxidant, anti-inflammatory, and neuroprotective activities.[1][2][3][4] Glycosylation, the attachment of a sugar moiety, can alter the bioavailability and activity of phenolic compounds. Generally, glycosides may exhibit increased solubility and stability, potentially leading to enhanced absorption. However, the biological activity is often attributed to the aglycone (the non-sugar part, in this case, 3-FQA) after the sugar molecule is cleaved within the body. Therefore, 3-FQA glycosides are often considered precursors to the more bioactive 3-FQA.

Comparative Bioactivity Data

Direct quantitative comparisons of the bioactivity of this compound and its specific glycosides are not extensively available in the reviewed literature. The following table summarizes the known quantitative bioactivity data for this compound (aglycone).

Bioactivity AssayCompoundTest SystemIC₅₀ / EffectReference
Antioxidant Activity
DPPH Radical ScavengingThis compoundChemical Assay0.06 mg/mL[2]
ABTS Radical ScavengingThis compoundChemical Assay0.017 mg/mL
Hydroxyl Radical ScavengingThis compoundChemical Assay0.49 mg/mL
Anti-inflammatory Activity
Nitric Oxide (NO) InhibitionThis compoundLPS-stimulated RAW 264.7 cellsSuppression of NO release
Cytokine mRNA InhibitionThis compound (1-400 µg/mL)LPS-stimulated RAW 264.7 cellsInhibition of IL-1β, IL-6, iNOS, COX-2, and NF-κB mRNA expression

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of the test compound (3-FQA or its glycosides) in a suitable solvent.

    • In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

  • Protocol:

    • Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the test compound at various concentrations to a defined volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using a similar formula to the DPPH assay.

    • Determine the IC₅₀ value from the concentration-inhibition curve.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Cell Seeding: Seed the cells in a 96-well plate at a specific density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.

    • Griess Assay:

      • Collect the cell culture supernatant.

      • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

      • Incubate at room temperature for 10-15 minutes to allow for color development.

      • Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

    • Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In LPS-stimulated macrophages, 3-FQA can suppress the expression of key inflammatory mediators.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation FQA This compound FQA->IKK Inhibition DNA DNA NF-κB_nuc->DNA Binding mRNA Pro-inflammatory mRNA DNA->mRNA Transcription

Caption: 3-FQA inhibits the NF-κB signaling pathway.

Neuroprotective Signaling Pathway

Ferulic acid and its derivatives, including feruloylquinic acids, are known to exert neuroprotective effects through the activation of the Nrf2-ARE signaling pathway. This pathway upregulates the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative stress.

Neuroprotective_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation FQA This compound FQA->Keap1 Modulation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->ROS Neutralization

Caption: 3-FQA promotes neuroprotection via the Nrf2-ARE pathway.

Conclusion

This compound demonstrates promising bioactivities, particularly in antioxidant and anti-inflammatory applications. The available data provides a solid foundation for its potential as a therapeutic agent. While its glycosides are likely important for bioavailability, serving as prodrugs that release the active 3-FQA in vivo, a clear understanding of their distinct bioactivities requires direct comparative studies. Future research should focus on isolating and testing specific 3-FQA glycosides to elucidate their individual contributions to the overall therapeutic effects observed from plant extracts rich in these compounds. This will enable a more precise and data-driven approach to the development of novel therapeutics based on these natural products.

References

Safety Operating Guide

Proper Disposal of 3-Feruloylquinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 3-Feruloylquinic acid must be disposed of as hazardous chemical waste through an approved waste disposal facility. Do not discharge down the drain or into the environment.

This document provides essential procedural guidance for the safe and compliant disposal of this compound, a phenolic compound commonly used in scientific research for its antioxidant properties. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

I. Hazard Profile and Safety Precautions

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

Due to these hazards, the following personal protective equipment (PPE) and handling precautions are mandatory when managing this compound waste:

  • Wear appropriate PPE: This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid environmental release: Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1]

  • Prevent dust formation: When handling the solid form, minimize the creation of dust.

  • Work in a well-ventilated area: Use a fume hood if there is a risk of inhalation.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in pure form or in solution, involves collection, labeling, and transfer to a designated hazardous waste management service.

1. Waste Collection:

  • Solid Waste:
  • Collect pure this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent material used for spills in a designated, leak-proof, and sealable container.
  • Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
  • Liquid Waste (Solutions):
  • Collect solutions containing this compound in a separate, clearly labeled, and sealable waste container.
  • Do not mix with other incompatible waste streams. The SDS for this compound indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents[1].

2. Waste Labeling:

  • Clearly label the waste container with the following information:
  • "Hazardous Waste"
  • "this compound"
  • The concentration and quantity of the chemical.
  • The date of accumulation.
  • The hazard pictograms for "Harmful" and "Dangerous for the environment."

3. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
  • Follow your institution's guidelines for the temporary storage of hazardous waste.

4. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
  • The SDS explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[1].

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Control the Spill:

    • For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated hazardous waste container.

    • For liquid spills, absorb the solution with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomite).

  • Decontaminate:

    • Clean the spill area with a suitable solvent (e.g., alcohol) and then with soap and water.

    • Collect all cleanup materials in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

IV. Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₇H₂₀O₉
Molecular Weight 368.34 g/mol
CAS Number 1899-29-2
Hazard Categories Acute Oral Toxicity (Cat. 4), Acute and Chronic Aquatic Toxicity (Cat. 1)

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound for Disposal cluster_collection Waste Collection cluster_process Handling & Storage cluster_disposal Final Disposal start Identify Waste Type solid_waste Solid Waste (e.g., powder, contaminated items) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Is it liquid? collect_solid Collect in a labeled, sealable solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealable liquid waste container liquid_waste->collect_liquid label_waste Label Container: 'Hazardous Waste' 'this compound' Hazards, Date collect_solid->label_waste collect_liquid->label_waste store_waste Store in designated secondary containment area label_waste->store_waste contact_ehs Contact EHS or approved waste contractor store_waste->contact_ehs disposal Dispose via approved waste disposal plant contact_ehs->disposal

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 3-Feruloylquinic acid, including operational and disposal plans.

Hazard Identification and Classification

This compound presents several hazards that necessitate careful handling to ensure personnel safety and environmental protection. According to the Global Harmonized System (GHS) classification, this compound is identified with the following hazards[1]:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed[1].

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life[1].

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects[1].

Signal Word: No data available[1].

Other Hazards: None identified.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety goggles with side-shieldsMust provide a complete seal around the eyes to protect from splashes.
Hands Protective glovesChemically resistant gloves (e.g., nitrile, neoprene) are required.
Body Impervious clothingA lab coat or coveralls that are resistant to chemicals should be worn.
Respiratory Suitable respiratorUse in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks.

Handling:

  • Avoid contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands and skin thoroughly after handling.

Storage:

  • Keep the container tightly sealed.

  • Store in a cool, well-ventilated area away from direct sunlight and ignition sources.

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.

  • Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.
Spill Evacuate the area and ensure adequate ventilation. Use full personal protective equipment. Absorb spills with an inert material and dispose of it as hazardous waste. Prevent the spill from entering drains or water courses.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Environmental Precautions: Avoid release to the environment. Collect any spillage. Due to its high toxicity to aquatic life, it is critical to prevent it from entering drains, soil, or water courses.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

start Start: Planning Experiment ppe Don Personal Protective Equipment (PPE) start->ppe prep Prepare Work Area (Fume Hood) ppe->prep weigh Weighing and Handling of Compound prep->weigh experiment Perform Experiment weigh->experiment cleanup Clean Work Area and Equipment experiment->cleanup disposal Dispose of Waste cleanup->disposal remove_ppe Doff Personal Protective Equipment (PPE) disposal->remove_ppe end End remove_ppe->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Feruloylquinic acid
Reactant of Route 2
3-Feruloylquinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.